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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Methylcyclopropane-1-carboxylic Acid Introduction The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

Introduction

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability to molecules. This three-membered carbocycle is a key structural element in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among the vast array of cyclopropane-containing building blocks, 2-methylcyclopropane-1-carboxylic acid stands out as a particularly valuable synthon, primarily due to its stereoisomeric complexity and its role in the synthesis of high-value targets, including the antidepressant levomilnacipran.[3][4] The precise control over the stereochemistry of the two chiral centers in 2-methylcyclopropane-1-carboxylic acid is paramount, as different stereoisomers can exhibit markedly different pharmacological activities.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-methylcyclopropane-1-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind the experimental choices. This guide is designed to be a practical resource for researchers and professionals in drug development, offering detailed protocols, comparative data, and insights into scalable and stereoselective methodologies.

Key Synthetic Strategies

The synthesis of 2-methylcyclopropane-1-carboxylic acid can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular strategy often depends on the desired stereoisomer, the scale of the synthesis, and the available starting materials.

Cyclopropanation of Alkenes

The most direct and widely employed method for the construction of the 2-methylcyclopropane-1-carboxylic acid core is the cyclopropanation of an appropriate alkene precursor, typically a derivative of crotonic acid or tiglic/angelic acid.

a) Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][6] The reaction proceeds via a concerted mechanism, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often provides enhanced reactivity and reproducibility.[1][5]

Reaction Mechanism (Simmons-Smith):

The active species, iodomethylzinc iodide (ICH₂ZnI), is believed to form a "butterfly" transition state with the alkene, leading to the syn-addition of the methylene group.

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Alkene (e.g., Ethyl Crotonate) TransitionState "Butterfly" Transition State Alkene->TransitionState Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Carbenoid->TransitionState Product Cyclopropane Product TransitionState->Product

Caption: Simplified mechanism of the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Crotonate

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with zinc-copper couple (2.0 eq.) and anhydrous diethyl ether.

  • Carbenoid Formation: A solution of diiodomethane (1.5 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The mixture is gently refluxed for 1 hour to facilitate the formation of the organozinc carbenoid.

  • Substrate Addition: A solution of ethyl crotonate (1.0 eq.) in anhydrous diethyl ether is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at reflux for 12-24 hours, with the progress monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ethyl 2-methylcyclopropane-1-carboxylate is then purified by fractional distillation or column chromatography.

  • Hydrolysis: The purified ester is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification).

b) Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate (EDA).[2] A key advantage of this approach is the ability to achieve high levels of enantioselectivity by employing chiral ligands.[2]

Reaction Mechanism (Rhodium-Catalyzed):

The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

G cluster_1 Transition Metal-Catalyzed Cyclopropanation Catalyst Rh₂(OAc)₄ Carbene Rh-Carbene Intermediate Catalyst->Carbene - N₂ Diazo N₂CHCO₂Et (Ethyl Diazoacetate) Diazo->Carbene Product Cyclopropane Product Carbene->Product + Alkene Alkene Alkene Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Copper Catalyst

This protocol is illustrative and specific conditions will depend on the chosen catalyst and substrate.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral copper catalyst (e.g., Cu(I)-Box) is dissolved in a dry, degassed solvent such as dichloromethane or toluene.

  • Substrate Addition: The alkene (e.g., a derivative of crotonic acid) is added to the catalyst solution.

  • Diazo Compound Addition: A solution of ethyl diazoacetate in the same solvent is added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions. The reaction is typically carried out at or below room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched cyclopropane ester.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid.

Catalyst SystemAlkeneDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Yield (%)Reference
Rh₂(OAc)₄Ethyl Crotonate>95:5-85-95[8]
Cu(I)-BoxStyrene90:1099% (trans)95[9]
Chiral Rh(III) Complexβ,γ-unsaturated ketoester>20:1up to 99%48-89[10]
Co(II)-PorphyrinStyrene>95:598%92[11][12]

Table 1: Comparison of Catalytic Systems for Cyclopropanation

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[13][14] For the synthesis of 2-methylcyclopropane-1-carboxylic acid derivatives, this typically involves the reaction of an ester of crotonic acid with dimethylsulfoxonium methylide (Corey's ylide).[15] This method is particularly well-suited for electron-poor olefins and has been developed into a scalable industrial process.[15][16]

Reaction Mechanism:

The reaction involves the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ester, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate dimethyl sulfoxide (DMSO).

G cluster_2 Corey-Chaykovsky Reaction Workflow Ylide Dimethylsulfoxonium Methylide (Corey's Ylide) Adduct Conjugate Addition Adduct Ylide->Adduct Ester Ethyl Crotonate Ester->Adduct Cyclization Intramolecular SN2 Cyclization Adduct->Cyclization Product Ethyl 2-methylcyclopropane-1-carboxylate Cyclization->Product - DMSO

Caption: Workflow of the Corey-Chaykovsky reaction for cyclopropanation.

Experimental Protocol: Scalable Synthesis of trans-2-Methylcyclopropanecarboxylic Acid via Corey's Ylide

This protocol is adapted from a scalable process and emphasizes safety considerations.[15]

  • Ylide Preparation: In a suitable reactor, trimethylsulfoxonium iodide is suspended in anhydrous DMSO. A strong base, such as potassium tert-butoxide or sodium hydride, is added portion-wise at a controlled temperature (typically below 25°C) to form the ylide.

  • Reaction: A solution of ethyl crotonate in anhydrous DMSO is added slowly to the pre-formed ylide solution at an elevated temperature (e.g., 80°C). The slow addition is crucial to control the exotherm and prevent the accumulation of the thermally unstable ylide.

  • Quenching and Extraction: After the addition is complete and the reaction has gone to completion (monitored by in situ analysis like near-IR spectroscopy), the mixture is cooled and quenched with water. The product is then extracted with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Hydrolysis and Isolation: The organic extracts are washed and then concentrated. The resulting crude ester is directly hydrolyzed with aqueous sodium hydroxide. After hydrolysis, the aqueous phase is acidified, and the trans-2-methylcyclopropanecarboxylic acid is extracted and purified by distillation or crystallization.

Chemoenzymatic Synthesis

For the synthesis of specific enantiomers of 2-methylcyclopropane-1-carboxylic acid, chemoenzymatic methods offer an elegant and highly selective approach.[17] These strategies often involve the enzymatic resolution of a racemic mixture of a precursor, followed by chemical transformations to yield the desired enantiopure product.

A notable example is the use of pig liver esterase (PLE) or other esterases to selectively hydrolyze one enantiomer of a racemic diester of 2-methylcyclopropane-1,1-dicarboxylic acid, leaving the other enantiomerically enriched.[18]

Workflow for Chemoenzymatic Synthesis:

G cluster_3 Chemoenzymatic Synthesis Workflow RacemicDiester Racemic Dimethyl 2-methylcyclopropane-1,1-dicarboxylate Resolution Enzymatic Resolution RacemicDiester->Resolution Enzyme Esterase (e.g., PLE) Enzyme->Resolution Monoester Enantiopure Monoester Resolution->Monoester Decarboxylation Chemical Decarboxylation Monoester->Decarboxylation Product Enantiopure 2-methylcyclopropane- 1-carboxylic acid Decarboxylation->Product

Caption: A general workflow for the chemoenzymatic synthesis of enantiopure 2-methylcyclopropane-1-carboxylic acid.

Applications in Drug Development

The 2-methylcyclopropane-1-carboxylic acid scaffold is a key component in several pharmaceutical agents, most notably in the synthesis of levomilnacipran, the more active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran, which is used for the treatment of major depressive disorder.[3][4] The synthesis of levomilnacipran often involves the preparation of a stereochemically defined 2-methylcyclopropane derivative.

Conclusion

The synthesis of 2-methylcyclopropane-1-carboxylic acid presents a fascinating case study in modern organic synthesis, where the demand for stereochemical precision has driven the development and refinement of a diverse array of synthetic methodologies. From the classic Simmons-Smith reaction to highly sophisticated asymmetric transition metal-catalyzed and chemoenzymatic approaches, the synthetic chemist has a powerful toolkit at their disposal. The choice of the optimal route will invariably depend on the specific stereoisomer required, the desired scale of the synthesis, and economic considerations. As the importance of chiral cyclopropane-containing molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key building blocks like 2-methylcyclopropane-1-carboxylic acid will remain an area of active research and innovation.

References

  • Alliot, J., et al. (2012). Enantioselective synthesis of levomilnacipran. Chemical Communications, 48(66), 8111-8113. [Link]

  • Rusconi di Lugano, F., et al. (1992). An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. Synthetic Communications, 22(8), 1155-1158. [Link]

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  • Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]

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  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

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  • Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641-5645. [Link]

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  • Improved process for the prepar
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  • Hakobyan, L. H., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

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Exploratory

2-methylcyclopropane-1-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methylcyclopropane-1-carboxylic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylcyclopropane-1-carboxylic acid is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methylcyclopropane-1-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclopropane-1-carboxylic acid is a fascinating and synthetically valuable molecule characterized by a strained three-membered ring functionalized with both a methyl and a carboxylic acid group. This structure imparts unique stereochemical and reactive properties, making it a coveted building block in medicinal chemistry and asymmetric synthesis. The inherent ring strain not only governs its reactivity, particularly its susceptibility to ring-opening reactions, but also influences the conformational rigidity and biological activity of larger molecules into which it is incorporated. This guide offers a comprehensive exploration of its core chemical properties, stereoisomerism, spectroscopic signature, synthesis, and reactivity, providing field-proven insights for its application in research and drug development.

Molecular Structure and Stereoisomerism

The foundational structure of 2-methylcyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted at the C1 and C2 positions. The presence of two chiral centers at these positions gives rise to four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers: the trans isomers, (1R,2R) and (1S,2S), and the cis isomers, (1R,2S) and (1S,2R).[1]

The spatial arrangement of the methyl and carboxyl groups relative to the plane of the cyclopropane ring is critical, as it profoundly influences the molecule's physical properties and its interactions within biological systems.[2] The trans configuration is generally more thermodynamically stable due to reduced steric hindrance between the substituents.

Caption: The four stereoisomers of 2-methylcyclopropane-1-carboxylic acid.

Physicochemical Properties

The physical and chemical characteristics of 2-methylcyclopropane-1-carboxylic acid are fundamental to its handling, purification, and application in synthesis. The data presented below represents a mixture of isomers or specific stereoisomers as noted in the literature.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1][2][3][4][5][6][7]
Molecular Weight 100.12 g/mol [1][2][4][5][6]
Appearance Colorless liquid or solid[2]
Boiling Point 190-191 °C @ 745 mmHg[1]
Density 1.027 - 1.171 g/mL at 25 °C[1]
logP ~0.73[1][7]
Acidity (pKa) ~4-5 (estimated)[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methylcyclopropane-1-carboxylic acid and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxyl group.[9]

  • O-H Stretch: A very strong and characteristically broad absorption band appears from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded dimer common in carboxylic acids.[9]

  • C=O Stretch: A sharp, strong absorption peak is observed around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for each proton environment.

    • -COOH Proton: This acidic proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm range.[9][10] Its signal disappears upon shaking the sample with D₂O.

    • Cyclopropane Protons: The protons on the three-membered ring are shielded and exhibit complex splitting patterns in the upfield region (typically 0.5-1.5 ppm).

    • -CH₃ Protons: The methyl protons appear as a doublet, coupled to the adjacent proton on the cyclopropane ring.

  • ¹³C NMR: The carbon spectrum confirms the key functional groups.

    • Carbonyl Carbon (-C=O): This carbon is significantly deshielded due to the two attached oxygen atoms, with a chemical shift around 175-180 ppm.[9][10]

    • Cyclopropane Carbons: These carbons are highly shielded due to the ring strain and sp³ hybridization, appearing in the upfield region of the spectrum.

    • Methyl Carbon (-CH₃): This is typically the most shielded carbon, found at the highest field (lowest ppm value).

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Start Crude Product Purify Column Chromatography Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Validation Confirm Structure & Purity NMR->Validation

Caption: Standard workflow for the purification and characterization of the title compound.

Synthesis and Reactivity

Synthetic Approaches

The construction of the 2-methylcyclopropane-1-carboxylic acid scaffold is most commonly achieved through the cyclopropanation of an appropriate alkene precursor.

Protocol: Catalytic Asymmetric Cyclopropanation This method is a cornerstone for producing specific stereoisomers, which is critical for applications in drug development.[2]

  • Reactant Preparation: In a flame-dried, inert-atmosphere flask, dissolve the alkene substrate (e.g., crotonic acid ester) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.

  • Catalyst Introduction: Add a chiral transition metal catalyst. Chiral dirhodium(II) or copper-bis(oxazoline) complexes are frequently employed to induce high levels of stereoselectivity.[2][11]

  • Diazo Addition: Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) via syringe pump over several hours at a controlled temperature (often ranging from -78 °C to room temperature). The slow addition is crucial to maintain a low concentration of the highly reactive diazo species, minimizing side reactions.

  • Reaction Quenching & Workup: Upon completion (monitored by TLC or GC), quench the reaction by carefully adding acetic acid to decompose any remaining diazo compound. The mixture is then washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis & Purification: The resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water). The final acid product is purified by flash column chromatography or distillation.

G Alkene Alkene Precursor (e.g., Crotonate) Intermediate Cyclopropane Ester Alkene->Intermediate Diazo Diazo Compound Diazo->Intermediate Catalyst Chiral Catalyst (Rh or Cu based) Catalyst->Intermediate   Catalysis Product 2-Methylcyclopropane- 1-carboxylic Acid Intermediate->Product Hydrolysis

Caption: General synthetic pathway via catalytic cyclopropanation.

Core Reactivity

The molecule's reactivity is dictated by its two primary functional components: the carboxylic acid group and the strained cyclopropane ring.

  • Carboxylic Acid Reactions: The carboxyl group undergoes typical transformations, including:

    • Esterification: Reaction with an alcohol under acidic conditions.

    • Amide Formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with an amine.

    • Reduction: Reduction to the corresponding primary alcohol, 2-methylcyclopropanemethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

  • Cyclopropane Ring Reactions: The high strain energy (~27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage under various conditions.[2][12]

    • Ring-Opening: Under harsh acidic or thermal conditions, or via radical mechanisms, the ring can open to form linear butenyl or pentenyl derivatives.[12] This reactivity is a double-edged sword; while it can lead to undesired byproducts during synthesis, it is also a key mechanism of action for some biologically active molecules containing this motif.[2]

Applications in Drug Discovery and Development

The 2-methylcyclopropane-1-carboxylic acid moiety is a privileged scaffold in medicinal chemistry.

  • Bioisosterism: The cyclopropane ring serves as a rigid, non-polar bioisostere for other groups, such as gem-dimethyl groups or double bonds. This substitution can improve metabolic stability, fine-tune lipophilicity, and enhance binding to biological targets.[13]

  • Conformational Constraint: Incorporating the rigid cyclopropane ring into a drug candidate reduces its conformational flexibility. This can lock the molecule into a bioactive conformation, increasing its potency and selectivity for a target receptor or enzyme.

  • Novel Scaffolds: It is a key building block for synthesizing complex molecules, including pyrethroid insecticides and novel pharmaceutical agents targeting a range of diseases.[14][15] For instance, analogs such as 2-heptylcyclopropane-1-carboxylic acid have been investigated for their ability to inhibit and disperse bacterial biofilms, highlighting potential applications in antimicrobial therapies.[16]

Safety and Handling

As a corrosive substance, proper handling of 2-methylcyclopropane-1-carboxylic acid is imperative.

  • GHS Hazards: The compound is classified as causing severe skin burns and serious eye damage.[3][6][17] It may also be harmful if swallowed, inhaled, or in contact with the skin.[5]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[18][19]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[19]

References

  • Evotec. Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4. [Link]

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  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

The Biological Activity and Pharmacological Utility of 2-Methylcyclopropane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing ligand-target interactions while minimizing entropic penalties....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing ligand-target interactions while minimizing entropic penalties. 2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) has emerged as a privileged, highly strained pharmacophore that elegantly solves this problem. This whitepaper synthesizes the structural rationale, primary biological targets, and validated experimental methodologies associated with 2-MCPCA, providing a definitive guide for researchers and drug development professionals.

Structural Pharmacology: The Causality of the Cyclopropane Scaffold

The integration of 2-MCPCA into a drug candidate is rarely accidental; it is a deliberate structural choice driven by three core physicochemical principles:

  • Entropic Restriction: The three-membered cyclopropane ring locks the molecule into a rigid conformation. When 2-MCPCA binds to a target receptor, it suffers a significantly lower loss of conformational entropy compared to flexible aliphatic chains. This directly translates to enhanced binding affinity ( ΔG ).

  • Stereochemical Vectoring: 2-MCPCA possesses two chiral centers, yielding distinct stereoisomers (e.g., (1S,2S)-trans, (1R,2R)-trans, and cis configurations). This allows medicinal chemists to precisely vector the carboxylic acid (capable of strong electrostatic interactions and hydrogen bonding) and the methyl group (providing localized hydrophobic contacts) into specific receptor sub-pockets.

  • Metabolic Stability: The strained sp3 hybridized carbons of the cyclopropane ring are highly resistant to oxidative degradation by hepatic Cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the resulting drug.

Primary Biological Targets and Activity Profiles

The versatility of 2-MCPCA is reflected in its diverse range of biological applications, from orthosteric receptor agonism to complex macrocyclic pathway inhibition.

Free Fatty Acid Receptor 2 (FFA2 / GPR43) Agonism

FFA2 is a G-protein coupled receptor (GPCR) that regulates immune and metabolic responses, typically activated by short-chain fatty acids (SCFAs) like propionic acid. 2-MCPCA acts as a selective orthosteric agonist for FFA2[1]. Its compact, rigid structure mimics endogenous SCFAs but offers a unique pharmacological profile, making it a critical tool for mapping the orthosteric binding site of FFA2 and developing selective therapeutics for metabolic disorders.

Melanin-Concentrating Hormone 1 (MCH1) Receptor Antagonism

In neuropharmacology, 2-MCPCA serves as a foundational building block for synthesizing potent MCH1 receptor antagonists, such as the combinatorial library isolate TPI 1361-17[2]. MCH1 regulates feeding behavior and energy balance. By incorporating the 2-MCPCA moiety, TPI 1361-17 achieves high target affinity, effectively blocking MCH-induced food intake in vivo.

RAS-RAF-MEK-ERK Pathway Inhibition

Recent breakthroughs in oncology utilize (1S,2S)-2-MCPCA to construct macrocyclic derivatives that target the RAS-RAF signaling axis[3]. These compounds bind to Cyclophilin A (CypA), creating a complex that sterically occludes the interaction between mutant RAS and downstream RAF. This effectively halts tumor proliferation in highly aggressive RAS-mutant cell lines (e.g., A549, HCT116).

Agrochemical Biodegradation Pathways

Beyond human pharmacology, 2-MCPCA is a critical intermediate in the environmental biodegradation of pyrethroid insecticides (e.g., cypermethrin) by the bioinsecticide Bacillus thuringiensis[4]. Understanding this pathway is essential for developing sustainable agricultural practices and monitoring pesticide half-lives in soil.

FFA2_Signaling LIG 2-MCPCA (Orthosteric Agonist) REC FFA2 (GPR43) Receptor LIG->REC Binds GQ Gq/11 Protein Activation REC->GQ Conf. Change PLC Phospholipase C Cleavage GQ->PLC Stimulates CA2 Intracellular Ca²⁺ Mobilization PLC->CA2 IP3 Pathway

Fig 1: FFA2 (GPR43) Gq-coupled signaling pathway activated by 2-MCPCA orthosteric binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: In Vitro Calcium Mobilization Assay for FFA2 Agonism

Causality of Choice: FFA2 couples to the Gq/11​ pathway. Measuring downstream intracellular calcium ( Ca2+ ) release via a fluorescent chelator provides a high-temporal-resolution kinetic profile of receptor activation, which is far more precise than measuring static cAMP accumulation.

  • Step 1: Cell Preparation: Seed HEK-293T cells stably expressing human FFA2 into 384-well plates. Validation Check: Include wild-type HEK-293T cells (lacking FFA2) as a negative control to rule out endogenous receptor activation.

  • Step 2: Dye Loading: Incubate cells with Fluo-4 AM dye in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 1 hour at 37°C. Causality: The acetoxymethyl (AM) ester allows cell permeation; intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

  • Step 3: Baseline Acquisition: Transfer to a kinetic fluorescence reader and scan for 60 seconds to establish a stable baseline optical signature.

  • Step 4: Ligand Stimulation: Inject 2-MCPCA (serially diluted from 10 μ M to 1 nM). Continuously record fluorescence (Ex: 488 nm, Em: 520 nm) for 3600 seconds.

  • Step 5: Normalization & Validation: Normalize all peak fluorescence data to the response induced by 300 μ M propionic acid (set as 100% efficacy). If the propionic acid control fails to reach the historical Emax​ , the assay plate is rejected.

Protocol 2: Target Binding Validation via EVV 2DIR Spectroscopy

Causality of Choice: Validating the binding of a small molecule like 2-MCPCA to a massive target protein (e.g., FGFR1 Kinase) is challenging. Traditional FTIR suffers from overwhelming water background and overlapping amide bands. Electron-Vibration-Vibration Two-Dimensional Infrared (EVV 2DIR) spectroscopy uses a three-pulse laser sequence to generate a Four-Wave Mixing (FWM) signal, spreading the vibrational data across two dimensions to isolate unique protein-ligand crosspeaks[5].

  • Step 1: Sample Preparation: Prepare three distinct samples in D2​O buffer: (A) Free FGFR1 protein, (B) Free 2-MCPCA ligand, and (C) The FGFR1 + 2-MCPCA complex.

  • Step 2: Laser Excitation: Subject the samples to three synchronized ultrafast laser pulses targeting the 1250–1750 cm−1 and 2600–3400 cm−1 spectral regions.

  • Step 3: Signal Acquisition: Capture the resulting FWM signal.

  • Step 4: Crosspeak Deconvolution & Validation: Subtract the spectra of Sample A and Sample B from Sample C. Self-Validation: Any crosspeak remaining in the subtracted spectrum is definitively assigned to the intermolecular coupling between the protein and the ligand, confirming target engagement without the need for radiolabeling.

EVV_Workflow S1 Step 1: Sample Prep (Protein + 2-MCPCA) S2 Step 2: 3-Pulse Laser Excitation S1->S2 S3 Step 3: FWM Signal Generation S2->S3 S4 Step 4: Crosspeak Isolation S3->S4 S5 Step 5: Binding Validation S4->S5

Fig 2: Self-validating EVV 2DIR spectroscopy workflow for confirming protein-ligand engagement.

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with 2-MCPCA and its derivatives across various biological systems:

Target / Biological SystemCompound / DerivativeKey Biological Metric / EffectReference
FFA2 (GPR43) Receptor 2-MCPCA (Diastereomeric mixture)Orthosteric Agonism (Normalized to 300 μ M Propionic Acid)[1]
MCH1 Receptor TPI 1361-17 (2-MCPCA derived) IC50​=6.1 nM (Inhibition of Ca2+ mobilization)[2]
RAS-RAF Pathway Macrocyclic CypA BinderBroad proliferation inhibition in RAS mutant cell lines (e.g., A549)[3]
Pyrethroid Biodegradation Cypermethrin 2-MCPCA83.5% degradation by B. thuringiensis (5 days, pH 8.5, 37°C)[4]

References

  • Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists - PMC - NIH.
  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC - NIH.
  • WO2024067857A1 - Macrocyclic derivative and use thereof - Google Patents.
  • New Role for a Commercially Available Bioinsecticide: Bacillus thuringiensis Berliner Biodegrades the Pyrethroid Cypermethrin - ACS Publications.
  • Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy - ResearchGate.

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Exploratory

Introduction: The Strategic Value of the 2-Methylcyclopropane-1-carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-Methylcyclopropane-1-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals The cyclopropane ring, a three-membered carbocycle, has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methylcyclopropane-1-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, including high ring strain, coplanarity of the carbon atoms, and significant s-character of its C-C bonds, impart profound effects on the physicochemical and pharmacological properties of drug molecules.[1][2] The incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved potency and selectivity, increased brain permeability, and reduced plasma clearance.[1][2][4]

Within the diverse landscape of cyclopropane-containing building blocks, the 2-methylcyclopropane-1-carboxylic acid scaffold represents a particularly valuable starting point for the synthesis of novel therapeutics. This framework combines the conformational rigidity and metabolic robustness of the cyclopropane ring with the versatile synthetic handle of a carboxylic acid. The additional methyl group introduces a chiral center, allowing for fine-tuning of stereochemistry to optimize interactions with biological targets. This guide provides a comprehensive overview of the stereoselective synthesis of 2-methylcyclopropane-1-carboxylic acid derivatives, strategies for library development, and insights into their application in drug discovery.

Stereoselective Synthesis of the 2-Methylcyclopropane-1-carboxylic Acid Core

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the ability to selectively synthesize the different stereoisomers of 2-methylcyclopropane-1-carboxylic acid is of paramount importance. Three primary strategies have emerged as powerful tools for achieving high levels of stereocontrol in the synthesis of this key building block: asymmetric cyclopropanation using chiral catalysts, the use of chiral auxiliaries, and enzymatic synthesis.

Method 1: Asymmetric Cyclopropanation with Chiral Catalysts

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method for the formation of cyclopropane rings.[5][6] The use of chiral ligands on the metal center can induce high levels of enantioselectivity in the cyclopropanation reaction. Dirhodium(II) and copper(I) complexes with chiral ligands are among the most effective catalysts for this transformation.

The general principle involves the in situ formation of a chiral metal-carbene intermediate, which then transfers the carbene to the alkene substrate in a stereocontrolled manner. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Asymmetric_Cyclopropanation alkene Alkene Substrate (e.g., Crotonate Ester) intermediate Chiral Metal-Carbene Intermediate alkene->intermediate Coordination diazo Diazo Compound (e.g., Ethyl Diazoacetate) catalyst Chiral Catalyst [M-L*] diazo->catalyst Activation catalyst->intermediate product Enantioenriched 2-Methylcyclopropane-1-carboxylate intermediate->product Carbene Transfer

Caption: Asymmetric cyclopropanation workflow.

Method 2: Chiral Auxiliary-Mediated Synthesis

An alternative approach to stereocontrolled cyclopropanation involves the use of a chiral auxiliary.[7][8][9] In this strategy, a chiral molecule is covalently attached to the starting material, directing the cyclopropanation to one face of the double bond. After the reaction, the chiral auxiliary can be cleaved to yield the enantioenriched product.

This method offers the advantage of predictability and often high diastereoselectivity. However, it requires additional steps for the attachment and removal of the auxiliary, which can impact the overall efficiency of the synthesis.

Chiral_Auxiliary_Workflow start Achiral Alkene attach Attach Auxiliary start->attach auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) auxiliary->attach substrate Chiral Substrate attach->substrate cyclopropanation Diastereoselective Cyclopropanation substrate->cyclopropanation intermediate Cyclopropyl Adduct cyclopropanation->intermediate cleavage Cleave Auxiliary intermediate->cleavage product Enantioenriched Product cleavage->product recycle Recycle Auxiliary cleavage->recycle

Caption: Chiral auxiliary-mediated synthesis workflow.

Method 3: Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules.[10][11][12][13] Engineered enzymes, such as heme proteins and esterases, can catalyze the formation of cyclopropanes with exceptional levels of stereoselectivity.[14][15][16]

For instance, engineered myoglobin variants have been developed to catalyze the asymmetric cyclopropanation of styrenes with diazoacetates, affording the corresponding cyclopropane products with high diastereoselectivity and enantioselectivity.[17][15][16] Similarly, esterases can be used for the kinetic resolution of racemic cyclopropane esters, providing access to enantiopure carboxylic acids.[14]

Table 1: Comparison of Stereoselective Synthesis Methods

MethodAdvantagesDisadvantages
Chiral Catalysis High catalytic efficiency, broad substrate scope.Cost of chiral ligands and transition metals, potential for metal contamination in the final product.
Chiral Auxiliary High diastereoselectivity, predictable stereochemical outcome.Requires additional synthetic steps for attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary.
Enzymatic Synthesis Exceptional stereoselectivity, mild reaction conditions, environmentally friendly.Substrate scope may be limited, requires protein engineering and optimization for new substrates.

Derivatization Strategies for Library Synthesis

The carboxylic acid functionality of the 2-methylcyclopropane-1-carboxylic acid core is a versatile handle for a wide range of derivatization reactions, enabling the rapid generation of compound libraries for high-throughput screening.

Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry. The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

Esterification

Esterification of the carboxylic acid can be achieved under various conditions, such as Fischer esterification with an alcohol in the presence of a catalytic amount of acid, or by reaction with an alkyl halide in the presence of a base.

Reduction and Further Derivatization

The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF). The resulting alcohol can then be further derivatized, for example, by etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution reactions.

Derivatization_Pathways core 2-Methylcyclopropane- 1-carboxylic Acid amide Amide Library core->amide Amide Coupling (R-NH2, Coupling Reagents) ester Ester Library core->ester Esterification (R-OH, H+) alcohol Primary Alcohol core->alcohol Reduction (e.g., LiAlH4) aldehyde Aldehyde alcohol->aldehyde Oxidation ether Ether Library alcohol->ether Etherification

Caption: Derivatization pathways from the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methylcyclopropane-1-carboxylic acid moiety has been incorporated into a number of drug candidates to improve their pharmacological profiles.

Impact on ADME Properties

The introduction of a cyclopropane ring can significantly enhance the metabolic stability of a drug molecule.[1][2][4] The C-H bonds of a cyclopropane ring are stronger than those in a corresponding alkane, making them less susceptible to oxidation by cytochrome P450 enzymes. Furthermore, the rigid nature of the cyclopropane scaffold can pre-organize a molecule into a bioactive conformation, leading to an increase in binding affinity and potency.[1][2][4]

In silico studies on cyclopropane-containing dicarboxylic acids have suggested good solubility and gastrointestinal absorption, although with a potential limitation in crossing the blood-brain barrier.[18][19] The physicochemical properties of the 2-methylcyclopropane-1-carboxylic acid core can be further modulated through derivatization to optimize ADME profiles for specific therapeutic targets.[20]

Table 2: Physicochemical Properties of 2-Methylcyclopropane-1-carboxylic Acid

PropertyValueSource
Molecular FormulaC5H8O2[21]
Molecular Weight100.12 g/mol [21][22]
XLogP3-AA0.7[21][22]
Hydrogen Bond Donor Count1[21]
Hydrogen Bond Acceptor Count2[21]
Rotatable Bond Count1[21]
Structure-Activity Relationship (SAR) Insights

The stereochemistry of the 2-methylcyclopropane-1-carboxylic acid core can have a profound impact on biological activity. The relative orientation of the methyl and carboxyl groups, as well as the absolute configuration of the chiral centers, can dictate the binding mode of the molecule to its target protein.

Systematic derivatization of the carboxylic acid group allows for the exploration of the surrounding chemical space and the identification of key interactions that contribute to potency and selectivity. For example, in the development of M1 muscarinic receptor positive allosteric modulators, extensive SAR studies on carboxylic acid-containing scaffolds have been crucial for optimizing activity.[23] The rigid cyclopropane backbone serves to present the appended functionalities in well-defined spatial orientations, facilitating the elucidation of clear structure-activity relationships.[24]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation using a Chiral Copper Catalyst
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a bis(oxazoline) ligand, 0.11 eq.) in anhydrous dichloromethane (DCM, 2 mL). Add Cu(OTf)2 (0.1 eq.) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the alkene substrate (1.0 eq.) to the flask.

  • Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.2 eq.) in anhydrous DCM (5 mL) to the reaction mixture via a syringe pump over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, warm the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cyclopropane carboxylate.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Protocol 2: General Procedure for Amide Coupling using HATU
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the 2-methylcyclopropane-1-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or DMF). Add HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion

The 2-methylcyclopropane-1-carboxylic acid scaffold is a powerful and versatile building block in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it an attractive starting point for the development of novel therapeutics across a wide range of disease areas. The continued development of stereoselective synthetic methods, including biocatalytic approaches, will further expand the utility of this valuable scaffold, enabling the exploration of new chemical space and the discovery of next-generation medicines.

References

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC. (n.d.). Retrieved from [Link]

  • An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. (1992). Tetrahedron Letters, 33(9), 1155-1156.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
  • Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. (2022).
  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2003).
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. (2023). Journal of the American Chemical Society, 145(29), 16049–16057.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC. (n.d.). Retrieved from [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. (2004). Organic & Biomolecular Chemistry, 2(18), 2648-2659.
  • Taly, Y. F., & Deora, G. S. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9241–9276.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). NSF-PAR. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9241-9276.
  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. (2021). The Journal of Organic Chemistry, 86(11), 7654–7665.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(20), 9241-9276.
  • Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. (2021).
  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity.
  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699. (n.d.). PubChem. Retrieved from [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000). Tetrahedron: Asymmetry, 11(24), 4857-4869.
  • SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs). (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4769-4774.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
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  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society, 145(17), 9437-9443.
  • In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid. (2023). University of Kragujevac Digital Archive.
  • EP3292104A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
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  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
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Foundational

Foreword: The Strategic Value of Three-Membered Rings in Modern Drug Discovery

An In-Depth Technical Guide to the Isomers of 2-Methylcyclopropane-1-carboxylic Acid In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful motif.[1][2] Its inherent ring strain...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomers of 2-Methylcyclopropane-1-carboxylic Acid

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful motif.[1][2] Its inherent ring strain and distinct electronic properties—including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds—confer significant advantages upon parent molecules.[1][3] The incorporation of this three-membered carbocycle is a proven strategy for enhancing metabolic stability, increasing binding potency and brain permeability, and reducing off-target effects.[1][3][4] The rigid, three-dimensional nature of the cyclopropyl group acts as a conformational lock, providing novel vectors for exploring chemical space and improving pharmacological profiles.[1]

Among the vast library of cyclopropane derivatives, 2-methylcyclopropane-1-carboxylic acid serves as a particularly valuable chiral building block.[5][6] However, its utility is intrinsically linked to its stereochemistry. With two chiral centers, the molecule exists as four distinct stereoisomers, each potentially possessing a unique biological signature. The ability to synthesize, separate, and characterize these individual isomers is therefore not merely an academic exercise but a critical necessity for the rational design of safe and effective therapeutics. This guide provides a comprehensive technical overview of the stereoisomers of 2-methylcyclopropane-1-carboxylic acid, from structural elucidation to practical separation methodologies, designed for researchers, scientists, and drug development professionals.

Structural Analysis: Diastereomers and Enantiomers

2-Methylcyclopropane-1-carboxylic acid possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four stereoisomers, which exist as two pairs of enantiomers.

  • Diastereomers (Geometric Isomers): The relative orientation of the methyl group and the carboxylic acid group defines the diastereomeric relationship.

    • Cis Isomers: The methyl and carboxylic acid groups are on the same face of the cyclopropane ring.

    • Trans Isomers: The methyl and carboxylic acid groups are on opposite faces of the ring. The trans isomers are generally more thermodynamically stable than the cis isomers due to reduced steric strain between the substituents.[7]

  • Enantiomers (Optical Isomers): Each diastereomer (cis and trans) is a racemic mixture of two non-superimposable mirror images known as enantiomers.[8] These enantiomers have identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

The four stereoisomers are:

  • (1R,2S)-2-methylcyclopropane-1-carboxylic acid and (1S,2R)-2-methylcyclopropane-1-carboxylic acid (the cis enantiomeric pair)

  • (1R,2R)-2-methylcyclopropane-1-carboxylic acid and (1S,2S)-2-methylcyclopropane-1-carboxylic acid (the trans enantiomeric pair)

G cluster_0 2-Methylcyclopropane-1-carboxylic Acid cluster_1 Diastereomers cluster_2 Enantiomers RacemicMixture Racemic Mixture (cis + trans) cis cis Isomers (Racemate) RacemicMixture->cis Separation trans trans Isomers (Racemate) RacemicMixture->trans Separation cis_R_S (1R,2S)-Isomer cis->cis_R_S Resolution cis_S_R (1S,2R)-Isomer cis->cis_S_R Resolution trans_R_R (1R,2R)-Isomer trans->trans_R_R Resolution trans_S_S (1S,2S)-Isomer trans->trans_S_S Resolution cis_R_S->cis_S_R  Mirror Images trans_R_R->trans_S_S  Mirror Images

Stereochemical relationships of the isomers.

Physicochemical and Spectroscopic Properties

The ability to separate and identify these isomers hinges on their distinct physical and spectroscopic properties. Diastereomers differ in their physical properties, while enantiomers are identical except in chiral environments.

Physicochemical Data
Propertycis-2-Methylcyclopropane-1-carboxylic acidtrans-2-Methylcyclopropane-1-carboxylic acidReference
Molecular Formula C₅H₈O₂C₅H₈O₂[9][10]
Molecular Weight 100.12 g/mol 100.12 g/mol [9][10]
Appearance White crystalline powderColorless to light yellow liquid[11][12]
Melting Point 90-93 °CN/A[11]
Boiling Point N/A95-96 °C (at 14 Torr)[12]
pKa (Predicted) ~4.88~4.88[12]
LogP ~0.9~0.7[11][13]
CAS Number (Racemate) 6142-57-06202-94-4[11][12]
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and differentiation between the cis and trans diastereomers.

  • Infrared (IR) Spectroscopy : Both diastereomers exhibit two characteristic absorptions: a very broad O-H stretch from the carboxyl group (2500–3300 cm⁻¹) and a strong C=O stretch (1710–1760 cm⁻¹).[14][15] While subtle shifts may exist, IR is generally not sufficient for unambiguous diastereomer assignment without reference standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for distinguishing cis and trans isomers. The spatial relationship between the substituents creates a unique electronic environment for each proton and carbon, leading to distinct chemical shifts and coupling constants.

    • ¹H NMR : The protons on the cyclopropane ring (C1-H, C2-H, and CH₂) will show different chemical shifts and coupling constants (J-values) due to through-bond and through-space interactions. In the cis isomer, the proximity of the methyl and carboxyl groups can lead to greater deshielding of certain protons compared to the trans isomer. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (~10-12 ppm).[15]

    • ¹³C NMR : The chemical shifts of the three cyclopropyl carbons and the methyl carbon will differ between the cis and trans isomers. The carboxyl carbon typically resonates in the 165-185 ppm range.[14][15]

Synthesis and Separation Methodologies

The synthesis of 2-methylcyclopropane-1-carboxylic acid, often via cyclopropanation of an appropriate alkene, typically results in a mixture of cis and trans diastereomers, each as a racemic pair.[5][8] The subsequent separation of this complex mixture into four pure stereoisomers is a multi-step process requiring distinct strategies for diastereomer separation and enantiomeric resolution.

Separation of Diastereomers (cis vs. trans)

The separation of diastereomers is achievable using standard laboratory techniques because they possess different physical properties.

Causality Behind Method Choice: The choice between methods like chromatography and crystallization depends on the scale of the separation and the difference in physical properties. Preparative chromatography offers higher resolution for isomers with very similar properties, making it a reliable choice.[16] Selective precipitation is often more scalable and cost-effective if there is a significant difference in the solubility of the isomeric salts.[17]

G Start Mixture of cis/trans Racemates Method Separation Technique Start->Method Chrom Preparative Chromatography (e.g., Silica Gel) Method->Chrom High Resolution Precip Selective Precipitation (pH Adjustment) Method->Precip Scalability Cis Racemic cis-Isomer Chrom->Cis Trans Racemic trans-Isomer Chrom->Trans Precip->Cis Precip->Trans

Workflow for diastereomer separation.

Protocol: Separation of cis/trans Isomers by Selective Precipitation

This protocol is based on the principle that the two diastereomers may have slightly different pKa values or salt solubilities, allowing one to be precipitated while the other remains in solution.[17]

  • Dissolution : Dissolve the crude mixture of cis and trans isomers in an aqueous solution containing a slight molar deficit of a base (e.g., sodium hydroxide) to form the sodium carboxylate salts.

  • pH Adjustment : Slowly add a weak acid (e.g., acetic acid or carbon dioxide bubbled through the solution) to the stirred solution. This will gradually lower the pH.

  • Selective Precipitation : As the pH drops, the less soluble diastereomeric acid will begin to precipitate out of the solution first. Monitor the precipitation and pH carefully.

  • Isolation : Collect the precipitate by filtration. This solid will be enriched in one diastereomer (e.g., the cis-isomer).

  • Recovery : Acidify the remaining filtrate further with a strong acid (e.g., HCl) to precipitate the second diastereomer, which is then collected by filtration.

  • Purity Analysis : Analyze the purity of each isolated fraction using NMR or HPLC to confirm the diastereomeric ratio. Repeat the process if necessary to achieve higher purity.

Resolution of Enantiomers

Separating enantiomers requires a chiral environment. The two primary strategies are derivatization to form separable diastereomers and direct separation using chiral chromatography.

Causality Behind Method Choice: The classical method of forming diastereomeric salts is often employed due to its scalability and cost-effectiveness, relying on well-established chiral resolving agents.[18] Direct chiral HPLC is a powerful analytical and preparative tool that avoids additional chemical steps, but requires screening of expensive chiral stationary phases to find a suitable method.[19]

Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

This trusted protocol converts the enantiomeric mixture into a pair of diastereomeric salts, which can be separated by fractional crystallization.[18]

  • Resolving Agent Selection : Choose a readily available, optically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine).

  • Salt Formation : Dissolve one racemic diastereomer (e.g., the isolated racemic trans-acid) in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization : Allow the solution to cool slowly. One diastereomeric salt, being less soluble, will crystallize out. The choice of solvent is critical here, as it dictates the differential solubility of the salts.

  • Isolation of Diastereomer : Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomeric salt.

  • Regeneration of Enantiomer : Treat the isolated crystalline salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and precipitate it. The chiral amine will remain in the aqueous solution as its hydrochloride salt.

  • Purification and Analysis : Collect the precipitated, optically pure enantiomer by filtration, wash, and dry. Determine its optical purity (enantiomeric excess) using chiral HPLC. The second enantiomer can be recovered from the mother liquor.

G Start Racemic Isomer (e.g., trans) React React with Chiral Resolving Agent (e.g., R-Amine) Start->React Salts Mixture of Diastereomeric Salts (R-Acid•R-Amine) (S-Acid•R-Amine) React->Salts Separate Fractional Crystallization Salts->Separate Salt1 Isolated Salt 1 (Less Soluble) Separate->Salt1 Salt2 Mother Liquor (Enriched in Salt 2) Separate->Salt2 Hydrolysis1 Acid Hydrolysis Salt1->Hydrolysis1 Hydrolysis2 Acid Hydrolysis Salt2->Hydrolysis2 Enantiomer1 Pure Enantiomer 1 (e.g., 1R,2R) Hydrolysis1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (e.g., 1S,2S) Hydrolysis2->Enantiomer2

Workflow for enantiomeric resolution.

Relevance and Application in Drug Development

The stereochemical configuration of 2-methylcyclopropane-1-carboxylic acid is paramount when it is used as a synthetic building block. Different stereoisomers can exhibit dramatically different potencies, pharmacokinetics, and toxicological profiles.

  • Kinase Inhibitors : The cis isomer has been utilized as a structural component in the development of Janus kinase (JAK3) inhibitors for potential therapies in autoimmune diseases.[11] The defined stereochemistry and rigidity of the cyclopropane ring help to optimize binding within the kinase hinge region.

  • Antimicrobial Agents : The cyclopropane-carboxylic acid scaffold is a key feature in agents targeting bacterial enzymes like dihydrofolate reductase, with applications against resistant strains such as MRSA.[11]

  • Metabolic Stability : The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical parameter in drug design.[3][4]

Controlling the stereochemistry allows medicinal chemists to fine-tune the three-dimensional shape of a drug candidate, ensuring optimal interaction with its biological target while minimizing engagement with off-targets.

Conclusion

The four stereoisomers of 2-methylcyclopropane-1-carboxylic acid represent more than a simple set of molecules; they are precision tools for the modern drug hunter. Understanding their distinct structural and physicochemical properties is the foundation for developing robust and reliable methods for their separation and characterization. The protocols and workflows detailed in this guide—from diastereomer separation by chromatography or precipitation to enantiomeric resolution via chiral auxiliaries—provide a validated framework for isolating these valuable building blocks. As the demand for conformationally constrained and stereochemically pure drug candidates continues to grow, a mastery of these principles remains indispensable for innovation in pharmaceutical research and development.

References

  • Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Deriv
  • cis-2-methylcyclopropanecarboxylic acid; CAS No. - 6142-57-0. ChemShuttle.
  • Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956). Evotec.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers (cis/trans)
  • Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide. Benchchem.
  • Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers. Benchchem.
  • Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
  • Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • trans-2-methylcyclopropanecarboxylic acid | 6202-94-4. ChemicalBook.
  • 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873.
  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699.
  • (1S,2S)-2-Methylcyclopropane-1-carboxylicacid. MySkinRecipes.
  • 2-Methylcyclopropane-1-carboxylic acid | 29555-02-0. ChemScene.
  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition by John E. McMurry.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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Exploratory

An In-depth Technical Guide to the NMR Spectrum of 2-Methylcyclopropane-1-carboxylic Acid

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2-methylcyclopropane-1-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this documen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 2-methylcyclopropane-1-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the complex spectral features arising from the molecule's unique stereochemistry and strained ring system. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present detailed protocols for spectral acquisition, and provide a predictive framework for both ¹H and ¹³C NMR analysis.

The Structural and Spectroscopic Uniqueness of the Substituted Cyclopropane Moiety

2-Methylcyclopropane-1-carboxylic acid presents a fascinating case study in NMR spectroscopy. Its spectral complexity arises from the confluence of two primary structural features: the rigid, strained three-membered ring and the influence of the methyl and carboxylic acid substituents. The cyclopropane ring itself induces significant anisotropic effects, leading to unusual proton and carbon chemical shifts when compared to acyclic alkanes.[1][2] Protons on a cyclopropane ring are notably shielded, often resonating below 1.0 ppm, a phenomenon attributed to a characteristic ring current effect.[3][4][5]

Furthermore, the molecule exists as two key diastereomers: cis and trans, depending on the relative orientation of the methyl and carboxyl groups. This stereochemical difference profoundly impacts the magnetic environment of each nucleus, resulting in distinct NMR spectra for each isomer.[6] This guide will focus primarily on the analysis of the trans-isomer, with comparative notes on the expected spectral differences for the cis-isomer.

Interpreting the ¹H NMR Spectrum

The proton NMR spectrum of 2-methylcyclopropane-1-carboxylic acid is characterized by complex spin-spin coupling, leading to intricate multiplets for the ring protons. Each proton's chemical shift is dictated by its proximity to the electron-withdrawing carboxylic acid group and the electron-donating methyl group, as well as its position relative to the shielding cone of the cyclopropane ring.

  • The Carboxylic Acid Proton (H-a): The most downfield signal belongs to the acidic proton of the carboxyl group. It typically appears as a broad singlet in the region of 10.0-13.0 ppm.[7][8][9] Its precise chemical shift and peak width are highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[9][10] This signal will disappear upon the addition of deuterium oxide (D₂O), a standard technique for confirming the presence of exchangeable protons.[8][10]

  • The Cyclopropane Ring Protons (H-1, H-2, H-3): The four protons on the cyclopropane ring constitute a complex, coupled spin system.

    • H-1 (Methine proton alpha to COOH): This proton is the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent carbonyl group. It is coupled to H-2 and the two diastereotopic protons at the C-3 position (H-3cis' and H-3trans').

    • H-2 (Methine proton alpha to CH₃): This proton is coupled to the methyl protons, H-1, and both H-3 protons. Its signal will appear as a complex multiplet.

    • H-3cis' and H-3trans' (Methylene protons): These two protons are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts. They are coupled to each other (geminal coupling), as well as to H-1 and H-2 (vicinal coupling). The vicinal coupling constants are highly dependent on the dihedral angle between the protons; typically, the cis coupling constant (Jcis) is larger than the trans coupling constant (Jtrans).[11] The geminal coupling constant (²J) in cyclopropanes is characteristically negative.[3][4]

  • The Methyl Protons (H-4): The protons of the methyl group will appear as a doublet, resulting from coupling to the adjacent methine proton, H-2.

Predicted ¹H NMR Data Summary (trans-isomer)
LabelProton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-a-COOH 10.0 - 13.0br sN/A
H-1H -C(COOH)1.4 - 1.7ddd³J1,2 (trans), ³J1,3cis', ³J1,3trans'
H-2H -C(CH₃)1.1 - 1.4m³J2,4, ³J1,2 (trans), ³J2,3cis', ³J2,3trans'
H-3cis'Ring CH0.8 - 1.1ddd²Jgem, ³J1,3cis', ³J2,3cis'
H-3trans'Ring CH0.5 - 0.8ddd²Jgem, ³J1,3trans', ³J2,3trans'
H-4-CH1.1 - 1.3d³J2,4 ≈ 6-7 Hz

Note: Predicted values are based on established principles for substituted cyclopropanes and may vary based on solvent and experimental conditions. 'cis'' and 'trans'' refer to the relationship with the C1-carboxyl group.

Spin-Spin Coupling Network

The diagram below illustrates the network of proton-proton couplings within the molecule, which gives rise to the complex splitting patterns observed in the ¹H NMR spectrum.

Caption: ¹H-¹H spin-spin coupling network in trans-2-methylcyclopropane-1-carboxylic acid.

The ¹³C NMR Spectrum: A Clearer Picture

The proton-decoupled ¹³C NMR spectrum offers a more straightforward analysis, with five distinct signals corresponding to the five chemically non-equivalent carbon atoms in the molecule.

  • C-5 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the 175-185 ppm range for a saturated system.[9][10][12]

  • C-1 & C-2 (Ring Methine Carbons): These carbons resonate at a higher field than typical sp³ methine carbons due to the unique electronic structure of the cyclopropane ring. C-1, being directly attached to the carboxyl group, will be more deshielded than C-2.

  • C-3 (Ring Methylene Carbon): This carbon is typically the most shielded of the ring carbons, reflecting the high shielding environment of the cyclopropane ring.[13]

  • C-4 (Methyl Carbon): The methyl carbon will appear in the typical aliphatic region of the spectrum, generally between 15-25 ppm.

Predicted ¹³C NMR Data Summary
LabelCarbon AssignmentPredicted δ (ppm)
C-5-C OOH175 - 185
C-1C H(COOH)25 - 35
C-2C H(CH₃)20 - 30
C-3Ring C H₂10 - 20
C-4-C H₃15 - 25

Experimental Protocol for NMR Spectrum Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Massing: Accurately weigh 5-10 mg of 2-methylcyclopropane-1-carboxylic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For observing the acidic proton without excessive broadening from exchange, a non-protic solvent like acetone-d₆ or DMSO-d₆ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • D₂O Exchange (Optional): To confirm the carboxylic acid proton, acquire a standard ¹H spectrum. Then, add 1-2 drops of D₂O to the NMR tube, shake gently to mix, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.[8][10]

II. Data Acquisition Workflow

workflow cluster_prep Sample Preparation cluster_acq NMR Spectrometer Setup & Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock on Solvent Signal D->E F Shim for Homogeneous Magnetic Field E->F G Tune & Match Probe F->G H Acquire ¹H Spectrum G->H I Acquire ¹³C Spectrum G->I J Acquire 2D Spectra (COSY, HSQC) if needed H->J K Fourier Transform H->K I->K J->K L Phase Correction K->L M Baseline Correction L->M N Reference to TMS (0.00 ppm) M->N O Integrate & Pick Peaks N->O

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The NMR spectrum of 2-methylcyclopropane-1-carboxylic acid is a rich source of structural information, governed by the interplay of stereochemistry and the unique electronic properties of the cyclopropane ring. A thorough analysis of the ¹H spectrum reveals complex splitting patterns that, when deciphered, provide definitive information on the relative configuration of the substituents. The ¹³C spectrum offers a complementary and unambiguous count of the carbon environments. By employing the predictive frameworks and experimental protocols detailed in this guide, researchers can confidently characterize this molecule and its derivatives, leveraging the power of NMR spectroscopy for structural elucidation in their scientific endeavors.

References

  • Vertex AI Search. Carboxylic Acids NMR Spectroscopy.
  • Bothner-By, A. A., & Naar-Colin, C. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(4), 681-687.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6.
  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (Accessed on 2026-03-15).
  • Wade, L. G. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.
  • Academia.edu. 19F NMR analyses of some cyclopropane derivatives.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313.
  • ChemicalBook. (1s,2r)-2-methylcyclopropane-1-carboxylic acid(26510-98-5) 1 h nmr.
  • Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99873, 2-Methylcyclopropanecarboxylic acid.
  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Galasso, V., & Stoyanov, S. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1641-1645.
  • Özen, C., et al. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Molecular Physics, 111(21), 3299-3308.
  • Sigma-Aldrich. (1S,2R)-2-methylcyclopropane-1-carboxylic acid.
  • Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. In Nuclear Magnetic Resonance.
  • BenchChem. Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide.
  • ChemicalBook. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid | 14590-52-4.
  • SpectraBase. Cyclopropanecarboxylic acid, 2-methylpentyl ester - Optional[13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
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  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.
  • BenchChem. A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane.
  • MilliporeSigma. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | 14590-52-4.
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Foundational

Advanced Mass Spectrometry of 2-Methylcyclopropane-1-Carboxylic Acid: Analytical Workflows for Drug Development and Bioremediation

Executive Summary 2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) is a highly strained, chiral small molecule (C5H8O2) that serves as a critical building block in medicinal chemistry. It is heavily utilized in the enant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) is a highly strained, chiral small molecule (C5H8O2) that serves as a critical building block in medicinal chemistry. It is heavily utilized in the enantioselective synthesis of active pharmaceutical ingredients (APIs), including melatonergic agents[1] and selective orthosteric free fatty acid receptor 2 (FFA2) agonists[2]. Beyond drug design, substituted derivatives of 2-MCPCA are vital biomarkers in environmental science, acting as terminal metabolites in the bacterial biodegradation of fluorinated pyrethroid insecticides[3].

Due to its low molecular weight, volatility, and lack of strong chromophores, mass spectrometry (MS) is the gold standard for its detection and quantification. This whitepaper details the physicochemical profiling, diagnostic fragmentation patterns, and self-validating MS methodologies required to accurately track 2-MCPCA across synthetic and biological matrices.

Physicochemical and Mass Spectrometric Profiling

The analytical behavior of 2-MCPCA is dictated by its carboxylic acid moiety and the inherent ring strain of the cyclopropane core. In mass spectrometry, these features lead to highly reproducible, diagnostic fragmentation pathways.

Under Electron Ionization (EI) at 70 eV, the molecule yields a distinct molecular ion[M]+ at m/z 100[4]. The base peak universally occurs at m/z 55, driven by the highly favorable α-cleavage and loss of the carboxyl radical (•COOH), leaving a stable C4H7+ cyclopropyl cation[4].

Under Electrospray Ionization (ESI) , the acidic proton (pKa ~4.8) allows for highly efficient deprotonation in negative ion mode, yielding a robust [M-H]- precursor ion at m/z 99.

Quantitative Data Summaries

Table 1: Physicochemical & MS Properties of 2-MCPCA

PropertyValueAnalytical Implication
IUPAC Name 2-methylcyclopropane-1-carboxylic acidTarget analyte identification
Molecular Formula C5H8O2Isotopic distribution modeling
Exact Mass 100.0524 Da[4]High-resolution MS (HRMS) calibration
ESI-MS Precursor m/z 99.04 [M-H]-MRM transition optimization (Negative mode)
GC-MS Base Peak m/z 55.0Primary quantifier ion for EI-MS

Table 2: Diagnostic EI-MS Fragmentation (70 eV)

m/zRelative IntensityPutative FragmentMechanistic Rationale
100 Low (<10%)[M]+Intact molecular ion[4].
85 Moderate[M - CH3]+Cleavage of the methyl group from the cyclopropane ring.
82 Low[M - H2O]+Dehydration of the carboxylic acid group.
55 Base Peak (100%)[M - COOH]+Loss of carboxyl radical; forms stable C4H7+ cation[4].

Analytical Divergence: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends entirely on the matrix and the goal of the assay. GC-MS is preferred for synthetic purity assays, whereas LC-MS/MS is superior for high-throughput pharmacokinetic (PK) and biodegradation tracking.

MS_Workflow Start Sample Matrix (APIs or Biological) Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH < 4) Start->Extraction Split Analytical Divergence Extraction->Split Deriv Derivatization (Methylation/Silylation) Split->Deriv Volatile Analysis LCMS UPLC-ESI-MS/MS Negative Mode [M-H]- Split->LCMS Direct Analysis GCMS GC-EI-MS (m/z 100, 55, 85) Deriv->GCMS Data Metabolite ID & Quantification GCMS->Data LCMS->Data

Figure 1: Divergent mass spectrometry workflows for 2-MCPCA analysis.

Step-by-Step Methodologies

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodologies incorporate strict causality for every chemical choice and built-in quality control mechanisms.

Protocol 1: GC-EI-MS Analysis of Synthetic 2-MCPCA

Use Case: Verifying the purity of chiral trans-cyclopropane carboxylic acid intermediates in API synthesis[1].

  • Sample Aliquoting & Internal Standard (IS): Transfer 100 µL of the synthetic reaction mixture to a vial. Add 10 µL of D5-propionic acid (10 µg/mL).

    • Causality: The IS accounts for volumetric errors during extraction and variations in derivatization efficiency.

  • Liquid-Liquid Extraction: Add 100 µL of 1M HCl, followed by 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge.

    • Causality: 2-MCPCA is a weak acid. Acidifying the matrix to pH < 3 ensures the molecule is fully protonated (neutral), driving its partition into the organic ethyl acetate layer.

  • Derivatization: Transfer the organic layer to a GC vial and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: Free carboxylic acids hydrogen-bond with the silanol groups on GC columns, causing severe peak tailing. BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and ensuring sharp, Gaussian peak shapes.

  • Data Acquisition: Inject 1 µL into the GC-MS (splitless mode). Set the MS to scan m/z 40–200, extracting m/z 55 for quantification.

  • Self-Validation (System Suitability): Run a pure ethyl acetate blank immediately post-injection.

    • Validation Metric: The blank must show an m/z 55 signal below the Limit of Detection (LOD) to confirm zero column carryover.

Protocol 2: UPLC-ESI-MS/MS for Biological Matrices

Use Case: Tracking 2-MCPCA derivatives during the bacterial biodegradation of fluorinated pyrethroids[3].

  • Protein Precipitation: To 100 µL of bacterial culture supernatant, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of heavy-labeled internal standard. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold acetonitrile denatures and precipitates bacterial proteins that would otherwise clog the UPLC column and cause catastrophic backpressure.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.01% Formic Acid) and Acetonitrile.

    • Causality: While formic acid can slightly suppress negative ESI signals, a low concentration (0.01%) is strictly necessary to maintain the analyte in its protonated form during chromatography, preventing peak splitting on the C18 stationary phase.

  • MS/MS Detection: Operate the triple quadrupole in Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 99 -> 55.

    • Causality: Negative mode exploits the acidic nature of 2-MCPCA. The collision-induced dissociation (CID) of m/z 99 specifically yields the m/z 55 cyclopropyl fragment, providing absolute structural confirmation.

  • Self-Validation (System Suitability): Inject a known 50 ng/mL neat standard before the first biological sample and after the last.

    • Validation Metric: The response factor (Area/Concentration) must not drift by more than 15%. A drift >15% indicates matrix-induced ion suppression in the ESI source, requiring source cleaning or further sample dilution.

Applications in Bioremediation and Drug Design

Pyrethroid Biodegradation Biomarkers

In environmental microbiology, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is used to track the breakdown of toxic pyrethroid insecticides (e.g., β-cyfluthrin) by Bacillus sp.[3]. The degradation pathway heavily features 2-MCPCA derivatives. Specifically, oxidative dechlorination and hydroxylation steps yield metabolites such as 2-formyl-3-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid, which can be directly quantified via MS to determine the efficacy of the bioremediation process[3].

Biodegradation Cyfluthrin Fluorinated Pyrethroid (e.g., β-cyfluthrin) EsterCleavage Ester Hydrolysis (Bacterial Carboxylesterases) Cyfluthrin->EsterCleavage Interm 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropane-1-carboxylate EsterCleavage->Interm Oxidation Oxidative Dechlorination & Hydroxylation (CYP450) Interm->Oxidation MCPCA_deriv 2-MCPCA Derivative (Biomarker) Oxidation->MCPCA_deriv

Figure 2: Pyrethroid biodegradation pathway yielding 2-MCPCA derivatives.

Orthosteric FFA2 Agonists

In modern drug design, 2-MCPCA is utilized as a small-molecule orthosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases[2]. MS assays are critical here not only for verifying the purity of the synthesized 2-MCPCA diastereomers but also for conducting high-throughput screening (HTS) of ligand binding efficiency[2].

References

  • National Center for Biotechnology Information. "2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem" NIH. Available at:[Link]

  • Farina, V., et al. "Development of a Practical, Safe, and High-Yielding Process for the Preparation of Enantiomerically Pure trans-Cyclopropane Carboxylic Acid" ACS Publications. Available at:[Link]

  • Asem, D., et al. "Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids" MDPI. Available at:[Link]

  • Schmidt, J., et al. "Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists" PMC - NIH. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Methylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 2-methylcyclopropane-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 2-methylcyclopropane-1-carboxylic acid. As a molecule with significant applications in medicinal chemistry and as a chiral building block in organic synthesis, a thorough understanding of its structural features, including stereochemistry, is paramount. This document moves beyond a simple listing of techniques to provide insights into the rationale behind experimental choices and the interpretation of complex data, empowering researchers to confidently identify and characterize this important compound.

Introduction: The Significance of a Strained Ring

2-Methylcyclopropane-1-carboxylic acid, with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol , is a fascinating molecule for both its chemical reactivity and its biological potential.[1][2] The presence of a strained cyclopropane ring and two chiral centers at positions 1 and 2 bestows unique stereochemical properties and reactivity.[3] These features make it a valuable component in the synthesis of complex molecular architectures and pharmacologically active compounds.[4] The precise arrangement of the methyl and carboxylic acid groups around the cyclopropane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Understanding and controlling this stereochemistry is often critical for its application, particularly in drug development where specific stereoisomers can exhibit vastly different biological activities.

This guide will systematically explore the use of modern analytical techniques to unambiguously determine the constitution and configuration of 2-methylcyclopropane-1-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 2-methylcyclopropane-1-carboxylic acid. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemical relationships between different groups.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2-methylcyclopropane-1-carboxylic acid is characterized by distinct signals for the methyl, cyclopropyl, and carboxylic acid protons. The chemical shifts and, more importantly, the coupling constants (J-values) are diagnostic for the relative stereochemistry of the substituents.

Expected ¹H NMR Spectral Features:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Typical Coupling Constants (Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-
Methyl (-CH₃)1.1 - 1.4DoubletJ ≈ 6-7
Methine (CH-CH₃)1.2 - 1.6Multiplet-
Methine (CH-COOH)1.4 - 1.8Multiplet-
Methylene (-CH₂-)0.5 - 1.2Multiplet-

Causality Behind Spectral Features:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.[5]

  • Cyclopropyl Protons: The protons on the cyclopropane ring experience significant shielding due to the ring's unique electronic structure and appear in the upfield region of the spectrum.

  • Stereochemical Differentiation: The key to distinguishing between cis and trans isomers lies in the coupling constants between the cyclopropyl protons. Generally, the vicinal coupling constant between cis protons (³Jcis) is larger than that between trans protons (³Jtrans).[6] By analyzing the multiplicities and coupling patterns of the methine protons, the relative stereochemistry can be determined.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of 2-methylcyclopropane-1-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum accurately.

  • Analysis: Integrate the signals to determine the relative proton ratios. Measure the chemical shifts and coupling constants precisely. For complex multiplets, consider using spectral simulation software to confirm the assignments.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)175 - 185
Methine (CH-COOH)20 - 30
Methine (CH-CH₃)15 - 25
Methylene (-CH₂-)10 - 20
Methyl (-CH₃)10 - 20

Causality Behind Spectral Features:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and appears at the downfield end of the spectrum.[7]

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are shielded and resonate at higher field (lower ppm values).

  • Stereochemical Effects: The chemical shifts of the cyclopropyl carbons are sensitive to the stereochemistry of the substituents. The cis and trans isomers will exhibit distinct chemical shifts for the ring carbons due to different steric interactions.[6]

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The resulting spectrum will show five distinct signals for the five carbon atoms in 2-methylcyclopropane-1-carboxylic acid.

Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of 2-methylcyclopropane-1-carboxylic acid and for gaining structural information through the analysis of its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 100) should be observable, although it may be of low intensity due to the instability of the molecular ion.

  • Loss of a Methyl Group (-CH₃): A fragment at m/z 85, resulting from the loss of a methyl radical.

  • Loss of a Carboxyl Group (-COOH): A significant fragment at m/z 55, corresponding to the loss of the carboxylic acid group. This is often a prominent peak in the spectrum.[1]

  • Other Fragments: Other smaller fragments arising from the cleavage of the cyclopropane ring and further fragmentation of larger ions will also be present.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2-methylcyclopropane-1-carboxylic acid in a volatile solvent such as dichloromethane or diethyl ether.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the compound from any impurities.

  • MS Analysis: The eluent from the GC is directly introduced into the ion source of the mass spectrometer. An electron ionization source is typically used.

  • Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This data is then used to confirm the molecular weight and propose a fragmentation pathway consistent with the structure.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-methylcyclopropane-1-carboxylic acid.

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H Stretch (sp³ and cyclopropyl)2850-3050Medium-Strong
C=O Stretch (Carboxylic Acid)1680-1725Strong
C-O Stretch (Carboxylic Acid)1210-1320Medium
O-H Bend (Carboxylic Acid)920-950Broad, Medium

Causality Behind Spectral Features:

  • Broad O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding.[8][9]

  • Strong C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong and sharp absorption band.[10]

  • Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane ring typically absorb at a slightly higher frequency (>3000 cm⁻¹) than normal sp³ C-H bonds.

Experimental Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the sample in the spectrometer and record the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups.

Part 4: The Importance of Stereochemistry and Synthesis

As previously mentioned, 2-methylcyclopropane-1-carboxylic acid possesses two stereocenters, leading to the possibility of four stereoisomers. The biological activity and physical properties of these isomers can differ significantly. Therefore, a complete structure elucidation must also address the stereochemistry.

Strategies for Stereochemical Determination:

  • Chiral Chromatography: The enantiomers of a specific diastereomer can be separated and analyzed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Advanced NMR Techniques: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can help in assigning the relative stereochemistry (cis or trans).

  • Asymmetric Synthesis: The synthesis of specific stereoisomers using chiral catalysts or auxiliaries can provide a reference standard for comparison.[3] For example, the asymmetric cyclopropanation of alkenes is a common strategy to produce enantiomerically enriched cyclopropane derivatives.[3]

Logical Flow for Stereochemical Elucidation:

structure_elucidation start Isolated Sample of 2-Methylcyclopropane-1-carboxylic Acid nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir Infrared Spectroscopy start->ir structure Constitutional Isomer Determined nmr->structure ms->structure ir->structure stereochem Stereochemical Analysis structure->stereochem chiral_sep Chiral Separation (GC/HPLC) stereochem->chiral_sep advanced_nmr Advanced NMR (NOE) stereochem->advanced_nmr asym_syn Asymmetric Synthesis stereochem->asym_syn final_structure Complete Structure Elucidation (including stereochemistry) chiral_sep->final_structure advanced_nmr->final_structure asym_syn->final_structure

Caption: Workflow for the complete structure elucidation of 2-methylcyclopropane-1-carboxylic acid.

Conclusion

The structure elucidation of 2-methylcyclopropane-1-carboxylic acid is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and stereochemistry. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. Infrared spectroscopy provides a rapid confirmation of the key functional groups. Finally, a thorough investigation of the stereochemistry is crucial for a complete understanding of this molecule's properties and potential applications. By following the logical and self-validating protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this important chemical entity.

References

  • Vertex AI Search. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.
  • BenchChem. (2025). Asymmetric Synthesis of 2-Methylcyclopropane-1-carbaldehyde Derivatives: Application Notes and Protocols.
  • ChemicalBook. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis.
  • PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873. Retrieved March 15, 2026, from [Link]

  • Ukrainian Chemistry Journal. (n.d.). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY.
  • ChemicalBook. (n.d.). (1s,2r)-2-methylcyclopropane-1-carboxylic acid(26510-98-5) 1 h nmr.
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. Retrieved March 15, 2026, from [Link]

  • ScienceDirect. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 15, 2026, from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2-methylpentyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved March 15, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved March 15, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 15, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved March 15, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved March 15, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
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Foundational

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopropane-1-carboxylic Acid

Abstract This technical guide provides a comprehensive examination of the core physical properties of 2-methylcyclopropane-1-carboxylic acid, a significant building block in medicinal chemistry and organic synthesis. Des...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-methylcyclopropane-1-carboxylic acid, a significant building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critically evaluated data with field-proven insights into the experimental determination of these properties. We will delve into the structural nuances, including stereoisomerism, and their influence on the macroscopic physical characteristics of this compound. Key properties such as acidity (pKa), boiling and melting points, solubility, and spectral characteristics are presented in detail. Furthermore, this guide furnishes robust, step-by-step protocols for the experimental determination of these properties, underscoring the causality behind methodological choices to ensure accuracy and reproducibility.

Introduction: Structure and Stereoisomerism

2-Methylcyclopropane-1-carboxylic acid is a derivative of cyclopropane characterized by the presence of a carboxylic acid and a methyl group attached to the three-membered ring. Its molecular formula is C₅H₈O₂ and it has a molecular weight of 100.12 g/mol .[1][2][3] The strained cyclopropane ring imparts unique chemical reactivity and conformational rigidity, making it a valuable moiety in the design of novel therapeutic agents.

A critical feature of this molecule is the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relationship between the methyl and carboxylic acid groups (either cis or trans) significantly influences the molecule's physical properties and biological activity. It is imperative for researchers to consider the specific stereoisomer they are working with, as physical properties can vary. Commercial availability often includes specific isomers or mixtures.

Table 1: Stereoisomers and Corresponding CAS Numbers

StereoisomerRelative StereochemistryCAS Number
(1S,2S)-2-methylcyclopropane-1-carboxylic acidtrans14590-52-4[1][3]
(1R,2R)-2-methylcyclopropane-1-carboxylic acidtransNot readily available
(1R,2S)-2-methylcyclopropane-1-carboxylic acidcis29667-48-9[4]
(1S,2R)-2-methylcyclopropane-1-carboxylic acidcis26510-98-5[5]
Mixture of isomersN/A29555-02-0[2][6]

Core Physicochemical Properties

The physical state and behavior of 2-methylcyclopropane-1-carboxylic acid in various environments are dictated by its fundamental physicochemical properties. These properties are crucial for designing reaction conditions, purification strategies, and formulation development.

Appearance and Thermal Properties

The compound is typically described as a colorless to yellow liquid or a semi-solid, with its physical state at room temperature being dependent on the specific isomer and its purity.[5][7]

Table 2: Summary of Physical Properties

PropertyValueNotes and ConditionsSource(s)
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][3]
Appearance Colorless to yellow liquid or semi-solidDependent on purity and isomer[1][5]
Boiling Point ~191 °CAt 760 mmHg[4][8]
Melting Point VariesHighly dependent on isomeric purity[1]
Flash Point ~88 °CClosed cup[4][8]
Density ~1.03 - 1.17 g/cm³Values reported at 25 °C[4][8]
Refractive Index ~1.4395At 20 °C[8]

The boiling point is relatively high due to the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds. The melting point is not well-defined for mixtures and can be significantly influenced by the stereoisomeric ratio.

Acidity (pKa)

The experimental pKa of cyclopropanecarboxylic acid is reported to be in the range of 4.65 to 4.83 at 25°C.[1][2] The methyl group on the cyclopropane ring is a weak electron-donating group. Generally, electron-donating groups slightly destabilize the carboxylate anion, leading to a minor decrease in acidity (a slight increase in the pKa value). Therefore, the pKa of 2-methylcyclopropane-1-carboxylic acid is estimated to be slightly higher than that of the parent compound.

Estimated pKa: 4.7 - 4.9

This estimation is crucial for predicting the compound's behavior in different pH environments, such as in buffer selection for biological assays or in designing extraction protocols.

Solubility and Partition Coefficient

The presence of the polar carboxylic acid group allows for hydrogen bonding with water, rendering the compound soluble in aqueous solutions.[1] The cyclopropane ring and methyl group contribute to its lipophilicity.

  • Solubility: It is reported to be soluble in water.[1] An estimated water solubility is 2.248 x 10⁴ mg/L at 25 °C.[8] It is also expected to be soluble in many organic solvents.

  • Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reported values for 2-methylcyclopropane-1-carboxylic acid are in the range of 0.57 to 0.73, indicating a relatively balanced hydrophilic-lipophilic character.[2][4][8] This property is a key determinant of its pharmacokinetic profile, including absorption and distribution.

Experimental Determination of Physical Properties: Protocols and Rationale

The accurate determination of physical properties is paramount for the reliable application of 2-methylcyclopropane-1-carboxylic acid in research and development. This section provides detailed, field-tested protocols for key analytical procedures.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new batch of 2-methylcyclopropane-1-carboxylic acid.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Identification cluster_2 Quantitative Physical Properties cluster_3 Final Data Analysis start Sample Receipt appearance Visual Inspection (Appearance, Color, State) start->appearance purity_check Initial Purity Screen (e.g., TLC, GC-FID) appearance->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry (MS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir bp Boiling Point Determination ir->bp density Density Measurement bp->density pka pKa Determination (Potentiometric Titration) density->pka solubility Solubility Assessment pka->solubility logp LogP Determination (Shake-flask method) solubility->logp data_compilation Data Compilation & Analysis logp->data_compilation report Technical Report Generation data_compilation->report

Caption: Workflow for the physicochemical characterization of 2-methylcyclopropane-1-carboxylic acid.

Protocol for pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of an acidic compound. It relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Materials:

  • 2-methylcyclopropane-1-carboxylic acid (accurately weighed, ~0.1-0.2 g)

  • Standardized 0.1 M NaOH solution

  • Deionized water, boiled to remove dissolved CO₂

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 250 mL beaker

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh the 2-methylcyclopropane-1-carboxylic acid sample and dissolve it in approximately 100 mL of deionized water in a 250 mL beaker. Gentle warming may be necessary to facilitate dissolution; ensure the solution is cooled to room temperature before proceeding.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. As you approach the equivalence point (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed titration curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The volume at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • The pKa is the pH value at the half-equivalence point.

Protocol for Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structure of the molecule.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities, and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR) are unique to the structure and stereochemistry of the compound.

Procedure (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of 2-methylcyclopropane-1-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Data Analysis:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>10 ppm).

    • Cyclopropane Protons: Complex multiplets in the upfield region (typically 0.5-2.0 ppm) due to complex spin-spin coupling. The relative stereochemistry (cis vs. trans) will significantly affect the chemical shifts and coupling constants of these protons.

    • Methyl Protons (-CH₃): A doublet in the upfield region, coupled to the adjacent cyclopropane proton.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Procedure (Neat Liquid):

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C-H Stretch (Alkyl): Bands just below 3000 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-methylcyclopropane-1-carboxylic acid, a molecule of considerable interest in synthetic and medicinal chemistry. By integrating experimentally derived data with scientifically sound estimations and detailed analytical protocols, this document serves as a practical resource for researchers. A thorough understanding of these properties is fundamental to the successful handling, reaction, and application of this versatile chemical building block.

References

  • Evotec. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved March 16, 2026, from [Link]

  • The Good Scents Company. (n.d.). (Z+E)-2-methyl cyclopropane carboxylic acid. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved March 16, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved March 16, 2026, from [Link]

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Exploratory

The Mechanistic Role of 2-Methylcyclopropane-1-Carboxylic Acid in Modern Drug Discovery: From Pharmacophore Kinematics to Target Engagement

Executive Summary In contemporary medicinal chemistry, 2-methylcyclopropane-1-carboxylic acid (and its stereoisomers, notably the trans-(1S,2S) enantiomer) is rarely deployed as a standalone therapeutic. Instead, it serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 2-methylcyclopropane-1-carboxylic acid (and its stereoisomers, notably the trans-(1S,2S) enantiomer) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged chiral building block and pharmacophore. Its "mechanism of action" (MoA) is fundamentally structural: it dictates the 3D conformational space, binding thermodynamics, and target engagement mechanisms of the macromolecular drugs into which it is integrated. This whitepaper explores the dual mechanistic nature of this compound—both as a direct competitive inhibitor in biological pathways and as a conformational locking agent that enables the drugging of historically intractable targets like Ras(ON).

Pharmacophore Kinematics & Structural Mechanism of Action

The biological activity of 2-methylcyclopropane-1-carboxylic acid is driven by the unique geometric and electronic properties of its highly strained three-membered carbocycle[1]. When incorporated into larger drug scaffolds, it exerts its mechanism of action through two primary kinematic effects:

  • Conformational Restriction (Entropic Optimization): The rigid cyclopropane ring severely restricts the rotational degrees of freedom of attached functional groups. By pre-organizing the drug molecule into its active binding conformation, it reduces the entropic penalty typically incurred during target receptor binding.

  • Vectorial Projection: The trans-configuration of the methyl group relative to the carboxylic acid creates a well-defined molecular scaffold[1]. The methyl group acts as a steric wedge that can precisely occupy deep hydrophobic sub-pockets (e.g., kinase hinge regions or protease S1' pockets), while the carboxylic acid serves as a hydrogen-bond donor/acceptor or a coupling handle for amide synthesis.

Biological Mechanisms of Action by Target

Ras(ON) Inhibition via Tri-Complex Formation (Oncology)

Historically, mutated Ras proteins (e.g., KRAS G12C, G12V) were considered "undruggable" due to their picomolar affinity for GTP and lack of deep binding pockets[2]. The incorporation of the (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety into macrocyclic inhibitors has revolutionized this field.

Mechanism: The pharmacophore enables the inhibitor to induce a neo-binding pocket on the active, GTP-bound Ras protein (Ras(ON)). The specific steric bulk of the methylcyclopropane group drives the formation of a high-affinity tri-complex between the Ras protein, the synthetic inhibitor, and a widely expressed cytosolic chaperone called Cyclophilin A (CYPA)[3]. This massive tri-complex sterically occludes the effector interaction site on Ras, preventing it from binding to downstream signaling molecules like RAF and PI3K, thereby halting oncogenic MAPK signaling[4].

RasMechanism Ras Ras(ON) Protein (GTP-Bound) TriComplex High-Affinity Tri-Complex (Steric Occlusion) Ras->TriComplex Inhibitor Inhibitor with 2-Methylcyclopropane Pharmacophore Inhibitor->TriComplex Induces Neo-Pocket CypA Cyclophilin A (CYPA) Chaperone CypA->TriComplex Effectors Downstream Effectors (RAF, PI3K) TriComplex->Effectors Blocks Interaction Block Signaling Blocked (Apoptosis/Arrest) Effectors->Block

Figure 1: Mechanism of Ras(ON) tri-complex formation via the methylcyclopropane pharmacophore.

ACC Oxidase Inhibition (Plant Biology)

In plant physiology, 2-methylcyclopropanecarboxylic acid acts as a direct competitive inhibitor. It is a structural analog of 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene[5]. Mechanism: By mimicking the cyclopropane structure of ACC but lacking the critical amino group required for enzymatic turnover, it binds competitively to the active site of ACC oxidase (ACO). This prevents the oxidation of ACC, thereby inhibiting ethylene biosynthesis and delaying plant senescence and fruit ripening[5].

Factor XIa (FXIa) Anticoagulation

In cardiovascular drug design, the compound is utilized as a privileged fragment for FXIa inhibitors[6]. Mechanism: The carboxylic acid couples to pyrazole core structures, while the methylcyclopropane ring projects into the S1' pocket of the FXIa protease. This specific stereochemical fit provides potent inhibitory activity (Ki < 100 nM) while maintaining a reduced risk of bleeding compared to traditional anticoagulants[6].

Quantitative Data Summary

The following table summarizes the mechanistic impact of the 2-methylcyclopropane-1-carboxylic acid pharmacophore across different biological targets:

Target SystemRole of PharmacophorePrimary Mechanism of ActionMeasurable Biological Effect
Ras(ON) (KRAS) Conformational WedgeInduces CYPA/Ras tri-complex formation[3].Steric occlusion of RAF/PI3K; Tumor regression.
ACC Oxidase Structural Substrate MimicCompetitive inhibition at the ACO active site[5].Reduction in ethylene biosynthesis.
Factor XIa S1' Pocket BinderDirect active-site protease inhibition[6].Prolonged aPTT; Ki ≈ 90.37 nM.
mGluR1 Receptor Hinge BinderSelective antagonistic binding[7].>1000-fold selectivity for mGluR1 over mGluR5.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and validation of this compound require self-validating protocols. The synthesis of the trans-isomer is notoriously difficult due to the thermal instability of the ylide intermediate.

Protocol 1: Scalable Synthesis via Corey-Chaykovsky Cyclopropanation

This protocol utilizes Process Analytical Technology (PAT) to establish causality between reagent accumulation and thermal runaway, ensuring a safe, high-yield reaction[8].

Step-by-Step Methodology:

  • Ylide Preparation: Dissolve trimethylsulfoxonium iodide in anhydrous DMSO. Add sodium hydride (NaH) in portions under an inert argon atmosphere to generate dimethylsulfoxonium methylide (Corey's ylide).

  • In Situ IR Monitoring (Critical Validation): Monitor the ylide formation continuously using in situ near-infrared spectroscopy ( ν≈1060 cm −1 ). Causality: This prevents the hazardous accumulation of the thermally unstable ylide, which can cause explosive thermal runaway at scale[8].

  • Cyclopropanation: Once ylide formation is confirmed, heat the reactor to 80 °C. Slowly add trans-ethyl crotonate. Causality: Adding the electrophile to the pre-formed ylide at elevated temperatures in DMSO significantly increases the yield and stereoselectivity for the trans-isomer[8].

  • Saponification: Treat the resulting ethyl ester intermediate with 2.0 M aqueous NaOH at 60 °C for 6 hours.

  • Acidification & Isolation: Carefully acidify the mixture with HCl to pH 2. Causality: Precise pH control during the transition from pH 10-12 is required to prevent the epimerization of the chiral centers[1]. Extract with ethyl acetate and recrystallize to yield >99% e.e. trans-2-methylcyclopropanecarboxylic acid.

SynthesisWorkflow Step1 Pre-form Ylide (Dimethylsulfoxonium methylide) Step2 In situ IR Monitoring (Prevent Thermal Runaway) Step1->Step2 Step3 Slow Addition of Ethyl Crotonate (DMSO, 80°C) Step2->Step3 Validated Step4 Stereoselective Cyclopropanation Step3->Step4 Step5 Saponification & Acidification (pH 10-12 control) Step4->Step5 Step6 Chiral Resolution (>99% e.e. trans-isomer) Step5->Step6

Figure 2: Self-validating synthetic workflow for trans-2-methylcyclopropanecarboxylic acid.

Protocol 2: In Vitro Target Engagement Assay (Ras-CYPA Tri-complex)

To validate the MoA of a 2-methylcyclopropane-derived Ras inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant KRAS(G12C) loaded with GTP analog (GMPPNP) and recombinant human Cyclophilin A (CYPA). Tag KRAS with a Terbium (Tb) cryptate donor and CYPA with a d2 acceptor fluorophore.

  • Complex Assembly: In a 384-well microplate, combine 5 nM Tb-KRAS(ON) and 50 nM d2-CYPA in an assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20).

  • Inhibitor Titration: Add the 2-methylcyclopropane-derived inhibitor in a 10-point dose-response dilution series (from 10 μ M to 0.5 nM).

  • Incubation & Reading: Incubate the plate for 2 hours at room temperature to reach thermodynamic equilibrium. Excite the samples at 337 nm and measure emission ratios at 665 nm / 620 nm.

  • Data Analysis: Causality: An increase in the FRET signal directly correlates with the inhibitor's ability to act as a molecular glue, structurally bridging Ras(ON) and CYPA. Calculate the EC 50​ to quantify the pharmacophore's efficacy in driving tri-complex formation.

Conclusion

2-Methylcyclopropane-1-carboxylic acid is a masterclass in modern pharmacophore design. Whether acting as a direct competitive inhibitor in plant enzymes or serving as the critical conformational wedge that breaks the "undruggability" of oncogenic Ras proteins, its mechanism of action is rooted in precise spatial geometry. By mastering its synthesis and understanding its kinematic properties, drug development professionals can continue to leverage this moiety to target complex, protein-protein interaction interfaces.

References

Sources

Foundational

discovery of 2-methylcyclopropane-1-carboxylic acid

Executive Summary 2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) has transitioned from a niche strained-ring intermediate to a highly sought-after pharmacophore in modern drug discovery and agrochemistry. Its unique ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) has transitioned from a niche strained-ring intermediate to a highly sought-after pharmacophore in modern drug discovery and agrochemistry. Its unique rigid geometry provides unparalleled spatial control, making it a critical building block for targeting historically "undruggable" proteins, such as mutant Ras variants[1], and for modulating plant ethylene signaling pathways[2]. This whitepaper synthesizes the historical discovery, biological mechanisms, and the causality behind its most robust synthetic methodologies, culminating in a self-validating protocol for multikilogram scale-up.

Structural & Physicochemical Profiling

The 2-substituted-cyclopropanecarboxylic acid core is characterized by immense ring strain (~27.5 kcal/mol) and restricted conformational flexibility.

  • Molecular Formula: C5H8O2

  • Stereochemistry: The cyclopropane ring restricts bond rotation, locking the methyl and carboxylic acid groups in defined spatial orientations. The trans-(1R,2R) and trans-(1S,2S) enantiomers are particularly valuable for asymmetric synthesis and chiral drug development[3].

  • Physical State: Typically isolated as a colorless to yellow liquid or semi-solid, with a boiling point of approximately 190–191 °C at 745 mmHg and a density of 1.027 g/mL.

Pharmacophore Significance & Biological Mechanisms

The discovery of 2-MCPCA's utility is deeply tied to its ability to enforce specific 3D conformations in larger molecular assemblies.

Oncology: Overcoming "Undruggable" Ras Proteins

Historically, Ras proteins (K-Ras, H-Ras, N-Ras) were considered intractable to small-molecule drug discovery, leaving 90% of these targets "undruggable"[1]. Recent breakthroughs utilize 2-MCPCA derivatives to form highly specific inhibitor-Ras complexes. The rigid cyclopropane ring acts as a steric wedge. Once bound, it sterically occludes the interaction site between Ras and its downstream effector molecules (e.g., RAF and PI3K), effectively halting the propagation of oncogenic signals[1][4].

Agricultural Biology: Ethylene Pathway Modulation

In plant biology, the amino acid methionine is converted to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to the universal plant hormone ethylene[2]. Derivatives such as 1-amino-2-methylcyclopropane-1-carboxylic acid (AMC) were discovered to act as potent analogs and antagonists within this pathway, providing a chemical toolkit to regulate fruit ripening, senescence, and stress responses[2].

RasMechanism Ras Mutant Ras Protein (Undruggable Target) Complex Inhibitor-Ras Complex (Conformationally Locked) Ras->Complex Binding Event Inhibitor 2-MCPCA Derivative (Inhibitor) Inhibitor->Complex Steric Insertion Effectors Downstream Effectors (RAF, PI3K) Complex->Effectors Steric Occlusion (Interaction Blocked) Signal Oncogenic Signaling (Cell Proliferation) Effectors->Signal Pathway Inhibited

Caption: Mechanism of action for 2-MCPCA derivatives in steric occlusion of mutant Ras protein signaling.

Synthetic Methodologies: Logic & Causality

The synthesis of 2-MCPCA has historically relied on Simmons-Smith or transition-metal-catalyzed diazo cyclopropanations[5]. However, industrial applications demand highly stereoselective and scalable routes.

The Chiral Pool Approach (HWE Reaction)

A highly efficient synthesis of (R,R)-2-methylcyclopropanecarboxylic acid utilizes a Horner−Wadsworth−Emmons (HWE) reaction between commercially available (S)-propylene oxide and triethylphosphonoacetate (TEPA)[3].

  • Causality of Design: The stoichiometry of TEPA, base, and propylene oxide is critical to prevent side reactions. In situ IR spectroscopy revealed that the reaction yield is strongly dictated by the counterion and solvent choice[3]. Utilizing HexLi in 2-methyltetrahydrofuran (MeTHF) at 150 °C stabilizes the TEPA anion, yielding the crude acid in 85−90% yield with >98% trans selectivity[3].

The Scalable Corey-Chaykovsky Approach

For multikilogram scale-up, the stereoselective cyclopropanation of trans-ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) is preferred[6].

  • Causality of Design: Corey's ylide is highly reactive and thermally unstable, making scale-up hazardous. Through Design of Experiment (DoE) and rigorous calorimetry (Dynamic DSC, Vent Sizing Package), researchers discovered that adding a cold, anhydrous solution of preformed ylide to ethyl crotonate in DMSO at precisely 80–95 °C prevents the hazardous accumulation of the ylide while maximizing the yield[6][7].

SynthesisLogic cluster_HWE HWE Reaction (Chiral Pool) cluster_Corey Corey's Ylide (Scalable) Target trans-2-Methylcyclopropane- 1-carboxylic acid PO (S)-Propylene Oxide HWE_Rxn In situ IR Monitoring (HexLi/MeTHF/150°C) PO->HWE_Rxn TEPA TEPA + Base TEPA->HWE_Rxn HWE_Rxn->Target >98% trans 85-90% yield EC trans-Ethyl Crotonate Corey_Rxn DoE Optimized (DMSO/80°C) EC->Corey_Rxn Ylide Dimethylsulfoxonium Methylide Ylide->Corey_Rxn Corey_Rxn->Target Hydrolysis & Extraction

Caption: Synthetic logic comparing the HWE chiral pool approach and the scalable Corey's ylide method.

Self-Validating Experimental Protocol: Multikilogram Scale-Up

The following protocol details the continuous flow/batch hybrid process for the synthesis of trans-2-MCPCA via Corey's ylide, incorporating critical In-Process Controls (IPCs) to ensure a self-validating workflow[6].

Step 1: Ylide Formation & Verification

  • Action: Generate dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base in anhydrous DMSO.

  • Causality & IPC: Maintain the solution at a cold temperature to prevent premature decomposition. Utilize in situ near-IR spectroscopy (PAT) to confirm the complete deprotonation and formation of the ylide before proceeding[6].

Step 2: Controlled Cyclopropanation

  • Action: Slowly dose the cold, anhydrous ylide solution into a reactor containing trans-ethyl crotonate in DMSO, maintaining the internal temperature strictly at 80 °C.

  • Causality & IPC: The 80 °C threshold is critical. Calorimetry data (RC-1) dictates that lower temperatures lead to unreacted ylide accumulation (a severe thermal hazard), while higher temperatures degrade the product[6]. Monitor the exothermic heat flow to validate continuous consumption of the ylide.

Step 3: In Situ Hydrolysis

  • Action: Upon completion of the cyclopropanation, directly add aqueous potassium hydroxide (KOH) to the crude DMSO reaction mixture.

  • Causality & IPC: Telescoping the hydrolysis eliminates the need to isolate the volatile ester intermediate. Validate completion via HPLC; hydrolysis should reach >99% conversion within 1 hour at room temperature[6].

Step 4: Acidification and Telescoped Extraction

  • Action: Acidify the aqueous mixture with HCl to protonate the carboxylic acid, then extract using isopropyl acetate.

  • Causality & IPC: Isopropyl acetate is specifically selected over MTBE or toluene because its boiling point and polarity profile allow for direct telescoping into the subsequent optical purification (resolution via quinine salt) without requiring a solvent exchange step[3][6].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary synthetic routes discussed.

Synthetic RouteKey ReagentsCritical ParametersYieldStereoselectivityScalability
Horner-Wadsworth-Emmons (HWE) (S)-Propylene oxide, TEPA, HexLiHexLi / MeTHF / 150 °C85−90%>98% transModerate (6.25 kg demonstrated)
Corey's Ylide Cyclopropanation trans-Ethyl crotonate, Dimethylsulfoxonium methylideDMSO / 80 °C, Slow ylide additionHighHigh trans selectivityExcellent (Multikilogram / Flow)
Catalytic Asymmetric Cyclopropanation Alkenes, Diazo compounds, Chiral Rh/Cu catalystsTransition metal catalyst environmentVariableee >90%Low to Moderate

Sources

Exploratory

natural occurrence of 2-methylcyclopropane-1-carboxylic acid

The Natural Occurrence and Biosynthetic Logic of 2-Methylcyclopropane-1-Carboxylic Acid Derivatives Executive Summary The 2-methylcyclopropane-1-carboxylic acid scaffold is a highly strained, stereochemically dense pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence and Biosynthetic Logic of 2-Methylcyclopropane-1-Carboxylic Acid Derivatives

Executive Summary

The 2-methylcyclopropane-1-carboxylic acid scaffold is a highly strained, stereochemically dense pharmacophore. While the unsubstituted carboxylic acid is primarily utilized as a synthetic precursor for agricultural pyrethroids and pharmaceutical agents, nature has elegantly evolved pathways to synthesize its α-amino derivative, 1-amino-2-methylcyclopropanecarboxylic acid (MeACC, also known as norcoronamic acid). This in-depth technical guide explores the natural occurrence of these cyclopropanated motifs in secondary metabolites, dissects the radical S-adenosyl-L-methionine (SAM) enzymology driving their biosynthesis, and provides a self-validating experimental framework for their in vitro reconstitution.

Structural Taxonomy and Natural Occurrence

The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and conformational rigidity, making it a privileged motif in natural product chemistry.

  • MeACC (Norcoronamic Acid): The most direct natural occurrence of the 2-methylcyclopropane-1-carboxylic acid core is found in bacterial nonribosomal peptides (NRPs) as the nonproteinogenic amino acid MeACC. It is a critical building block in secondary metabolites such as Q-6402-A and SW-163C[1], conferring resistance to proteolytic degradation and locking the peptide backbone into specific bioactive conformations.

  • Complex Polyketide Scaffolds: The 2-methylcyclopropane moiety is also embedded within larger marine natural products, most notably Curacin A, a potent antimitotic agent isolated from the Caribbean cyanobacterium Lyngbya majuscula[2]. In this context, the cyclopropane ring is formed via a distinct polyketide synthase (PKS) pathway involving cryptic halogenation, contrasting with the amino acid-derived pathways of MeACC[3].

Biosynthetic Logic: The Enzymatic Assembly Line

The biosynthesis of MeACC represents a fascinating convergence of radical chemistry and classical pyridoxal 5'-phosphate (PLP) enzymology. The pathway is driven by two key enzymes encoded in bacterial biosynthetic gene clusters (BGCs): Orf29 (a cobalamin-dependent radical SAM methyltransferase) and Orf30 (a PLP-dependent ACC synthase homolog)[4].

  • Step 1: Radical C-Methylation (Orf29): Orf29 initiates the sequence by generating a 5'-deoxyadenosyl radical from SAM via its[4Fe-4S] cluster. This radical abstracts the pro-R hydrogen atom from the C-4'' position of a second SAM molecule. The resulting substrate radical reacts with methylcobalamin (MeCbl) to yield (4''R)-4''-methyl-SAM. This step proceeds with absolute stereochemical retention of configuration[1].

  • Step 2: PLP-Dependent Cyclopropanation (Orf30): Orf30 selectively recognizes the (4''R)-4''-methyl-SAM intermediate. Following transaldimination with PLP, the enzyme catalyzes a γ-elimination of the methylthioadenosine leaving group, coupled with an intramolecular nucleophilic attack to close the 2-methylcyclopropane ring, yielding (1S,2S)-MeACC[5].

Biosynthetic_Logic SAM S-adenosyl-L-methionine (SAM) MeSAM (4''R)-4''-methyl-SAM SAM->MeSAM Orf29 (Radical SAM) MeCbl, [4Fe-4S] C-methylation MeACC (1S,2S)-MeACC (Norcoronamic Acid) MeSAM->MeACC Orf30 (PLP-dependent) γ-elimination & Cyclopropanation

Biosynthetic pathway of (1S,2S)-MeACC from SAM via C-methylation and PLP-dependent cyclization.

Experimental Protocols: In Vitro Reconstitution Workflow

To validate the biosynthetic causality of MeACC formation, researchers must reconstitute the Orf29/Orf30 system in vitro. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system ; failure at any step yields diagnostic analytical feedback, ensuring the integrity of the final data.

Step-by-Step Methodology:

  • Anaerobic Protein Purification:

    • Action: Express Orf29 and Orf30 in E. coli and purify via Ni-NTA affinity chromatography strictly inside an anaerobic chamber (O₂ < 5 ppm).

    • Causality: Radical SAM enzymes rely on oxygen-labile [4Fe-4S] clusters. Exposure to ambient oxygen irreversibly oxidizes the cluster to an inactive [3Fe-4S] state, permanently halting radical generation.

  • Chemical Reconstitution of the [4Fe-4S] Cluster:

    • Action: Incubate purified Orf29 with a 10-fold molar excess of ferrous ammonium sulfate and sodium sulfide for 4 hours, followed by anaerobic desalting.

    • Causality: Heterologous expression often yields apo-enzymes. Chemical reconstitution ensures maximal holo-enzyme stoichiometry, providing a reliable baseline for kinetic measurements.

  • In Vitro Enzymatic Assay:

    • Action: Combine Orf29 (10 µM), Orf30 (10 µM), SAM (1 mM), MeCbl (1 mM), PLP (50 µM), and sodium dithionite (2 mM) in Tris-HCl buffer (pH 7.5). Incubate at 28°C for 2 hours.

    • Causality: Dithionite acts as the obligate single-electron reductant to activate the [4Fe-4S] cluster to the +1 state. MeCbl serves as the methyl donor. Running a coupled assay prevents the accumulation of the unstable 4''-methyl-SAM intermediate, driving the reaction thermodynamically toward the stable MeACC product[6].

  • Derivatization and LC-MS/MS Profiling:

    • Action: Quench the reaction with 5% trichloroacetic acid. Derivatize the supernatant with Marfey's reagent (FDAA) and analyze via LC-MS/MS.

    • Causality: MeACC lacks a strong UV chromophore and is highly polar. Marfey's derivatization increases hydrophobicity for reverse-phase retention and enables diastereomeric resolution, confirming the exact (1S,2S) stereochemistry of the natural product.

Experimental_Workflow Step1 1. Anaerobic Expression Preserve[4Fe-4S] clusters Step2 2. Cluster Reconstitution Fe(II) / S2- incubation Step1->Step2 Step3 3. In Vitro Assay Add MeCbl, PLP, Dithionite Step2->Step3 Step4 4. LC-MS/MS Profiling Marfey's Derivatization Step3->Step4

Self-validating anaerobic workflow for the in vitro reconstitution of MeACC biosynthetic enzymes.

Quantitative Data: Stereochemical and Kinetic Parameters

The specificity of the natural MeACC biosynthetic pathway is highlighted by its strict stereochemical control. Table 1 summarizes the catalytic parameters and stereochemical outcomes of the enzymes involved in generating the 2-methylcyclopropane core[1][5].

Table 1: Enzymatic Parameters in 2-Methylcyclopropane Biosynthesis

EnzymeSubstrateProductStereochemical OutcomeCatalytic Role
Orf29 (Swb7) SAM(4''R)-4''-methyl-SAMRetention of configuration at C-4''Cobalamin-dependent radical C-methylation
Orf30 (Swb6) (4''R)-4''-methyl-SAM(1S,2S)-MeACCInversion at C-γPLP-dependent γ-elimination & cyclopropanation
VioH (4''S)-4''-methyl-SAMtrans-MeAZEAlternative cyclizationType I methyltransferase-like cyclization
Cur Hal HMG-ACPγ-Cl-HMG-ACPCryptic chlorinationPrecursor to PKS-derived cyclopropane (Curacin A)

Note: The stereoselective C-methylation by Orf29 is absolute; Orf30 cannot process the (4''S)-epimer, demonstrating the tightly coupled causality of the biosynthetic assembly line[5].

Translational Applications in Drug Development

Understanding the natural occurrence and biosynthesis of 2-methylcyclopropane-1-carboxylic acid derivatives has profound implications for drug discovery. The synthetic unsubstituted acid is already a crucial synthon for renal dehydropeptidase inhibitors like cilastatin[2]. By harnessing the Orf29/Orf30 biocatalytic cascade, drug development professionals can engineer novel nonribosomal peptide synthetase (NRPS) pathways to incorporate (1S,2S)-MeACC into next-generation antibiotics, leveraging the cyclopropane ring to enhance metabolic stability and target binding affinity.

References

  • Title: Mechanism of S-Adenosyl-l-methionine C-Methylation by Cobalamin-dependent Radical S-Adenosyl-l-methionine Methylase in 1-Amino-2-methylcyclopropanecarboxylic Acid Biosynthesis Source: Organic Letters, ACS Publications URL: [Link]

  • Title: C-Methylation of S-adenosyl-L-Methionine Occurs Prior to Cyclopropanation in the Biosynthesis of 1-Amino-2-Methylcyclopropanecarboxylic Acid (Norcoronamic Acid) in a Bacterium Source: Biomolecules, MDPI URL: [Link]

  • Title: 4″-Methyl-S-Adenosyl-l-Methionines Are Substrates for 4-Methylazetidinecarboxylic Acid Synthases Source: PMC, National Institutes of Health URL: [Link]

  • Title: Synthesis of cyclopropane containing natural products Source: e-Publications@Marquette URL: [Link]

  • Title: Total Synthesis of the Antimitotic Marine Natural Product (+)-Curacin A Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

2-Methylcyclopropane-1-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Introduction: The Unique Value of the Cyclopropyl Moiety In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of structural motifs employed, the cyclopropane ring holds a privileged position.[1][2][3] Its inherent ring strain and unique electronic character, a hybrid of sp² and sp³ hybridization, bestow upon it a rigid, three-dimensional geometry that can significantly influence the conformation of a molecule. This rigidity can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased potency.[2][4] 2-Methylcyclopropane-1-carboxylic acid, a readily accessible and versatile building block, offers an entry point into this valuable chemical space, enabling the exploration of novel therapeutic agents across a wide range of disease areas.[5]

This guide provides a comprehensive overview of the applications of 2-methylcyclopropane-1-carboxylic acid as a building block in drug discovery. It details robust protocols for its derivatization and showcases its utility in the synthesis of complex molecular scaffolds.

Strategic Applications in Medicinal Chemistry

The incorporation of the 2-methylcyclopropyl group into a drug candidate can be a strategic move to address several challenges in drug design.

Conformational Constraint and Potency Enhancement

The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant increase in potency. The methyl group on the cyclopropane ring of 2-methylcyclopropane-1-carboxylic acid provides an additional vector for probing the steric and hydrophobic pockets of a binding site, allowing for fine-tuning of selectivity and potency.

Metabolic Stability

The C-H bonds on a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts. Replacing a metabolically labile fragment, such as an isopropyl or tert-butyl group, with a cyclopropyl or methylcyclopropyl moiety can significantly improve the pharmacokinetic profile of a drug candidate.

Bioisosteric Replacement

The cyclopropyl group can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings. This substitution can lead to improved physicochemical properties, such as solubility and lipophilicity, while maintaining or enhancing biological activity. 2-Methylcyclopropane-1-carboxylic acid provides a synthetically accessible building block to explore these bioisosteric replacements.

Synthetic Protocols for Derivatization

The carboxylic acid functionality of 2-methylcyclopropane-1-carboxylic acid serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification.

Protocol 1: Amide Coupling

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. The following protocol provides a general and reliable method for the coupling of 2-methylcyclopropane-1-carboxylic acid with a diverse range of amines.

Reaction Scheme:

reagents 2-Methylcyclopropane-1-carboxylic Acid + R-NH2 product 2-Methylcyclopropane-1-carboxamide reagents->product conditions Coupling Reagent, Base, Solvent conditions->reagents

A general scheme for amide coupling.

Reagents and Equipment:

  • 2-Methylcyclopropane-1-carboxylic acid

  • Amine of interest

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure (using HATU):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methylcyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines.[6] EDC in combination with an additive like HOBt is a more economical option for less challenging couplings.[7]

  • Base: A non-nucleophilic base like DIPEA is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile.

  • Solvent: Anhydrous solvents are essential to prevent the hydrolysis of the activated ester intermediate.

Troubleshooting:

  • Low Yield: If the yield is low, consider using a more potent coupling reagent like COMU or increasing the reaction temperature. For particularly challenging couplings, conversion of the carboxylic acid to the more reactive acid chloride may be necessary.[6]

  • Side Reactions: Epimerization at a stereocenter adjacent to the amine can be a concern. Using a coupling reagent known to suppress racemization, such as COMU, and maintaining a low reaction temperature can mitigate this issue.

Protocol 2: Esterification

Esterification provides another avenue for derivatizing 2-methylcyclopropane-1-carboxylic acid, leading to compounds with different physicochemical properties and potential biological activities.

Reaction Scheme:

reagents 2-Methylcyclopropane-1-carboxylic Acid + R-OH product 2-Methylcyclopropane-1-carboxylate Ester reagents->product conditions Acid Catalyst, Solvent, Heat conditions->reagents

A general scheme for Fischer esterification.

Reagents and Equipment:

  • 2-Methylcyclopropane-1-carboxylic acid

  • Alcohol of interest (e.g., ethanol, methanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Solvent (can be the alcohol itself if used in excess)

  • Round-bottom flask, reflux condenser, and heating mantle

  • Dean-Stark apparatus (optional, for removal of water)

Step-by-Step Procedure (Fischer Esterification):

  • Setup: To a round-bottom flask, add 2-methylcyclopropane-1-carboxylic acid and a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by distillation or flash column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol/Water Removal: Fischer esterification is a reversible reaction. Using a large excess of the alcohol or removing the water byproduct shifts the equilibrium to favor the formation of the ester, thereby increasing the yield.[8]

Applications in Drug Synthesis: Case Studies

The utility of 2-methylcyclopropane-1-carboxylic acid and its derivatives is exemplified by their incorporation into various biologically active molecules, including antiviral agents.[9][10]

Synthesis of Antiviral Nucleoside Analogs

Methylenecyclopropane nucleosides have shown significant promise as antiviral agents, particularly against herpesviruses.[9][10] The synthesis of these compounds often involves the coupling of a functionalized methylenecyclopropane moiety with a nucleobase. While not a direct use of 2-methylcyclopropane-1-carboxylic acid, its derivatives, such as the corresponding aldehyde or ester, are key intermediates in these synthetic routes.[11]

Illustrative Synthetic Pathway:

start 2-Methylcyclopropane -1-carboxylic Acid intermediate1 Ethyl 2-Methylcyclopropane -1-carboxylate start->intermediate1 Esterification intermediate2 2-Methylcyclopropanemethanol intermediate1->intermediate2 Reduction intermediate3 2-Methylcyclopropane -1-carbaldehyde intermediate2->intermediate3 Oxidation final_product Antiviral Nucleoside Analog intermediate3->final_product Coupling nucleobase Nucleobase nucleobase->intermediate3

A conceptual workflow for the synthesis of antiviral nucleoside analogs.

Data Presentation

Table 1: Representative Amide Coupling Reactions of 2-Methylcyclopropane-1-carboxylic Acid

EntryAmineCoupling ReagentBaseSolventYield (%)
1AnilineHATUDIPEADMF85
2BenzylamineEDC/HOBtTEADCM78
3MorpholineHBTUDIPEADMF92
4tert-ButylamineCOMUDIPEADMF65[12]

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Table 2: Representative Esterification Reactions of 2-Methylcyclopropane-1-carboxylic Acid

EntryAlcoholCatalystConditionsYield (%)
1MethanolH₂SO₄Reflux, 6h88
2Ethanolp-TsOHReflux, 8h85
3IsopropanolH₂SO₄Reflux, 12h, Dean-Stark75
4Benzyl alcoholDCC/DMAPRT, 12h90

Note: Yields are representative and may vary depending on the specific reaction conditions.

Conclusion

2-Methylcyclopropane-1-carboxylic acid is a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique structural and electronic properties offer a powerful tool for modulating the pharmacological profile of drug candidates. The robust and well-established protocols for its derivatization, particularly through amide coupling and esterification, provide a reliable platform for the synthesis of novel and diverse molecular entities. As the demand for innovative therapeutics continues to grow, the strategic application of building blocks like 2-methylcyclopropane-1-carboxylic acid will undoubtedly play a crucial role in the future of drug discovery.

References

  • Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester. Coll. Vol. 10, p.597 (2004); Vol. 79, p.159 (2002). Available at: [Link]

  • Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Tantawy, A. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Available at: [Link]

  • Ukrorgsyntez. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available at: [Link]

  • Evotec. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
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  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]

  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Available at: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Kern, E. R., et al. (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. PMC. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carboxamide. Available at: [Link]

  • Prichard, M. N., et al. (2013). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. PMC. Available at: [Link]

  • PubMed. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Available at: [Link]

  • Doyle, A. G., et al. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery. Available at: [Link]

  • Liu, H. W., et al. (2002). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed. Available at: [Link]

  • Schinazi, R. F., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. Available at: [Link]

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Application

Application Notes and Protocols: Pharmacological Applications of 2-Methylcyclopropane-1-carboxylic Acid and its Derivatives

Introduction: The Unique Potential of the Cyclopropane Scaffold in Pharmacology The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Potential of the Cyclopropane Scaffold in Pharmacology

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and rigid, defined geometry offer a unique tool for the design of conformationally restricted analogues of endogenous ligands and enzyme substrates.[1] The incorporation of a cyclopropane moiety can significantly enhance the pharmacological properties of a molecule, including its binding affinity, selectivity, and metabolic stability. This guide focuses on the pharmacological applications of derivatives of 2-methylcyclopropane-1-carboxylic acid, a chiral building block that has proven to be a versatile scaffold for the development of novel therapeutic agents targeting a range of biological systems.[2]

This document provides a comprehensive overview of the key pharmacological applications of these compounds, supported by detailed mechanistic insights, quantitative data, and step-by-step experimental protocols for their evaluation.

Modulation of GABAergic Neurotransmission: Targeting GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for the treatment of anxiety, epilepsy, and other neurological disorders.[3] Derivatives of 2-methylcyclopropane-1-carboxylic acid, particularly aminomethyl-substituted analogues, have been extensively investigated as conformationally restricted GABA analogues.[4][5]

Mechanism of Action: Selective Agonism at GABAC Receptors

The cis- and trans-isomers of 2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively) exhibit distinct pharmacological profiles at GABA receptors.[5][6] Notably, the (+)-enantiomer of CAMP, specifically (1S,2R)-cis-2-aminomethylcyclopropane-1-carboxylic acid, is a potent and selective full agonist at GABAC receptors, which are ligand-gated chloride channels.[2][7] In contrast, the (-)-CAMP enantiomer acts as a weak antagonist at GABAC receptors.[2][7] The trans-isomer, TAMP, generally shows weaker activity at GABAA receptors and is less effective than the active cis-isomer at GABAC receptors.[6]

This stereoselectivity underscores the importance of the rigid cyclopropane scaffold in orienting the key pharmacophoric elements—the amino and carboxylic acid groups—in a specific spatial arrangement that is optimal for binding to and activating the GABAC receptor.

Quantitative Data: Potency of Cyclopropane GABA Analogues

The following table summarizes the reported potencies of key 2-(aminomethyl)cyclopropanecarboxylic acid isomers at different GABAC receptor subtypes.

CompoundReceptor SubtypeActivityPotency (EC50/KD or IC50)
(+)-CAMP ρ1Full Agonist~40 µM (KD)[2]
ρ2Full Agonist~17 µM (KD)[2]
ρ3Partial Agonist~28 µM (EC50)[7]
(-)-CAMP ρ1Weak Antagonist~890-900 µM (IC50)[2][7]
ρ2Weak Antagonist~400 µM (IC50)[2][7]
ρ3Antagonist~180 µM (IC50)[7]
(-)-TAMP ρ1Partial Agonist~9 µM (KD)[2]
ρ2Partial Agonist~3 µM (KD)[2]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol describes the functional characterization of cyclopropane GABA analogues at recombinant GABA receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA receptor subunits (e.g., ρ1, ρ2)

  • Collagenase solution

  • Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Test compounds (e.g., (+)-CAMP) dissolved in recording solution

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired GABA receptor subunits and incubate for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Apply GABA or the test compound by perfusing the chamber with the drug-containing solution.

    • Record the resulting current responses.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by different concentrations of the agonist.

    • Construct concentration-response curves and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.

    • For antagonists, co-apply the antagonist with a fixed concentration of GABA (e.g., the EC₅₀ concentration) and determine the IC₅₀ value.

Modulation of Glutamatergic Neurotransmission: Targeting Metabotropic Glutamate Receptors

Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory.[8] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[9] Derivatives of 2-methylcyclopropane-1-carboxylic acid have emerged as potent and selective agonists for group II mGluRs (mGluR2 and mGluR3).[10]

Mechanism of Action: Selective Agonism at Group II mGluRs

Certain isomers of 2-(carboxycyclopropyl)glycines (CCGs), which incorporate the cyclopropane carboxylic acid scaffold, have shown high selectivity for group II mGluRs.[11] These receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Presynaptically located group II mGluRs act as autoreceptors to inhibit glutamate release, thus providing a mechanism for fine-tuning excitatory neurotransmission.[12]

Signaling Pathway of Group II mGluRs

The activation of group II mGluRs by agonists such as cyclopropane derivatives initiates a signaling cascade that modulates neuronal function.

GII_mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist mGluR2/3 mGluR2/3 Agonist->mGluR2/3 Binds G_protein Gαi/oβγ mGluR2/3->G_protein Activates GRK GRK mGluR2/3->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production ATP ATP PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Effectors Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream_Effectors beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment beta_arrestin->mGluR2/3 Desensitization

Caption: Group II mGluR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a method to assess the agonist activity of cyclopropane derivatives at group II mGluRs by measuring their ability to inhibit forskolin-stimulated cAMP accumulation in cultured cells.

Materials:

  • CHO or HEK293 cells stably expressing the desired mGluR subtype (e.g., mGluR2)

  • Cell culture medium (e.g., DMEM/F12)

  • Forskolin

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Plate the mGluR-expressing cells in 96-well plates and grow to confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

    • Stimulate the cells with forskolin (e.g., 1-10 µM) in the presence of the test compound for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.

    • Generate concentration-response curves and determine the IC₅₀ values.

Enzyme Inhibition: Targeting Key Pathological Enzymes

The unique chemical properties of the cyclopropane ring make it a valuable scaffold for designing enzyme inhibitors.

Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase

1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC), a derivative of the core structure, is an irreversible inhibitor of ACC deaminase, a bacterial enzyme.[13] This enzyme is of interest in agricultural biotechnology as it can modulate plant growth by breaking down ACC, the precursor to the plant hormone ethylene.

Inhibition of Leukotriene C4 Synthase

Leukotriene C4 (LTC4) is a potent inflammatory mediator involved in asthma and other allergic diseases.[14] The enzyme responsible for its synthesis, LTC4 synthase, is a target for anti-inflammatory drugs.[15] Recently, a derivative of (1S,2S)-2-methylcyclopropane-1-carboxylic acid, AZD9898, has been identified as a picomolar inhibitor of LTC4 synthase.[14]

LTC4 synthase catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione.[16] Inhibitors like AZD9898 are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and thereby blocking the production of LTC4.[14]

CompoundTargetActivityPotency (IC50)
AZD9898 LTC4 SynthaseInhibitor0.28 nM[14]
PBMC (cellular assay)Inhibitor6.2 nM (free)[14]
Rat (in vivo)Inhibitor34 nM (free)[14]

This protocol outlines a method for determining the inhibitory activity of test compounds against LTC4 synthase.

Materials:

  • Recombinant human LTC4 synthase

  • Leukotriene A4 (LTA4)

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8)

  • Test compounds

  • LTC4 ELISA kit or LC-MS/MS system for detection

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, LTC4 synthase, and the test compound at various concentrations.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding a mixture of LTA4 and GSH.

    • Incubate at 37°C for a defined time (e.g., 10 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a quenching solution).

    • Quantify the amount of LTC4 produced using an ELISA kit or by LC-MS/MS.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of LTC4 production for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Antimicrobial Applications

Derivatives of 2-methylcyclopropane-1-carboxylic acid have also demonstrated promising antimicrobial activity. Amide derivatives, in particular, have been synthesized and evaluated for their antibacterial and antifungal properties.[18]

Spectrum of Activity

Several amide derivatives containing a cyclopropane moiety have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the fungus Candida albicans.[18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of antimicrobial compounds.[19][20]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to the final testing concentration.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Conclusion

The 2-methylcyclopropane-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators of various biological targets. The conformational rigidity and stereochemical complexity of this moiety provide a powerful platform for designing novel therapeutics for a wide range of diseases, from neurological disorders to inflammatory conditions and infectious diseases. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of pharmacology.

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Sources

Method

2-Methylcyclopropane-1-carboxylic Acid: A Conformationally Restricted Pharmacophore for GPCR Modulation

Executive Summary In modern medicinal chemistry and drug development, the precise spatial arrangement of functional groups is critical for achieving high receptor affinity and selectivity. 2-Methylcyclopropane-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the precise spatial arrangement of functional groups is critical for achieving high receptor affinity and selectivity. 2-Methylcyclopropane-1-carboxylic acid (2-MCPCA) has emerged as a highly versatile, conformationally restricted building block. This application note details the dual utility of 2-MCPCA: first, as a direct synthetic ligand and allosteric modulator for Short-Chain Fatty Acid (SCFA) receptors such as Free Fatty Acid Receptor 2 (FFA2/GPR43); and second, as a critical N-terminal capping pharmacophore in the combinatorial synthesis of Melanin-Concentrating Hormone 1 (MCH1) receptor antagonists.

Mechanistic Rationale: The Power of Conformational Restriction

The rational design of GPCR ligands often requires overcoming the high entropic penalty associated with the binding of flexible aliphatic chains. Natural SCFAs (like butyrate or valerate) adopt multiple conformations in solution, only one of which is the bioactive conformation required for receptor binding.

By incorporating a highly strained three-membered carbocycle, 2-MCPCA locks the carboxylic acid and the methyl group into a rigid, well-defined spatial geometry (available as specific cis/trans enantiomers).

  • Thermodynamic Advantage: This rigidity drastically reduces the conformational entropy lost upon binding to the receptor pocket, translating to higher binding affinity.

  • Metabolic Stability: The cyclopropane ring provides steric shielding to the adjacent carbonyl group, increasing resistance to enzymatic degradation (such as β -oxidation) compared to linear aliphatic acids.

  • Scalability: The synthesis of trans-2-methylcyclopropanecarboxylic acid can be efficiently achieved via the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey's ylide), allowing for scalable production of this critical pharmacophore [[1]]().

Application I: Modulating Free Fatty Acid Receptors (FFA2/GPR43)

Free fatty acid receptor 2 (FFA2, formerly GPR43) is a G protein-coupled seven-transmembrane receptor highly expressed on immune cells and enteroendocrine L-cells. It functions as a sensor for gut microbiota-derived SCFAs, playing a pivotal role in GLP-1 secretion, energy homeostasis, and the regulation of intestinal inflammation [[2]]().

While endogenous SCFAs like propionate and acetate activate FFA2, they do so with low potency (high micromolar to millimolar range) and lack selectivity between FFA2 and the closely related FFA3 (GPR41) 3. 2-MCPCA and its derivatives serve as synthetic orthosteric agonists with significantly improved ligand efficiency. The cyclopropane ring mimics the aliphatic chain of natural SCFAs but provides optimal steric interactions within the orthosteric binding pocket of FFA2 4.

Quantitative Ligand Comparison

The following table summarizes the comparative pharmacological profiles of natural SCFAs versus cyclopropane-derived synthetic ligands at FFA2/FFA3 receptors.

LigandReceptor TargetActivity TypeRepresentative Potency (EC 50​ )Selectivity Notes
Acetate (C2) FFA2 / FFA3Endogenous Agonist~250 - 500 µMSlightly prefers FFA2
Propionate (C3) FFA2 / FFA3Endogenous Agonist~100 - 300 µMNon-selective
Cyclopropanecarboxylic acid FFA2 / FFA3Synthetic Agonist~50 - 150 µMModerate FFA3 selectivity
2-Methylcyclopropanecarboxylic acid FFA2 / FFA3Synthetic Agonist~10 - 50 µMImproved ligand efficiency & steric fit

(Note: EC 50​ values are representative ranges derived from in vitro functional assays and vary based on cell line and assay conditions).

G L 2-MCPCA (Ligand) R FFA2 (GPR43) Receptor L->R Binds Gq Gq Protein R->Gq Activates Gi Gi Protein R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway cAMP Decreased cAMP AC->cAMP Reduces

FFA2 (GPR43) dual Gq/Gi signaling pathway activated by 2-MCPCA.

Application II: Combinatorial Synthesis of MCH1 Receptor Antagonists

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that regulates feeding behavior and energy balance primarily through the MCH1 receptor in the central nervous system. Blocking this system requires highly specific MCH1 receptor antagonists, which are actively pursued for the treatment of obesity and anxiety disorders 5.

In the development of these antagonists, 2-MCPCA is frequently utilized as an N-terminal capping group in mixture-based combinatorial libraries. The steric bulk of the methylcyclopropane motif forces the resulting peptidomimetic or small molecule into a specific bioactive conformation that fits the deep hydrophobic binding pocket of the MCH1 receptor, preventing the binding of the endogenous MCH peptide 5.

Workflow S1 Synthesis HATU Coupling of 2-MCPCA S2 Purification Prep-HPLC & Chiral Resolution S1->S2 S3 In Vitro Screening FLIPR Ca2+ Assay S2->S3 S4 Hit Validation Dose-Response S3->S4

Workflow for synthesizing and screening 2-MCPCA derived receptor ligands.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of 2-MCPCA

Objective: To couple 2-MCPCA to a primary or secondary amine scaffold for combinatorial library generation. Causality for Reagent Choice: The α -carbon of 2-MCPCA is part of a strained ring, introducing significant steric hindrance adjacent to the carbonyl group. Standard carbodiimide coupling reagents (e.g., EDC/NHS) often result in low yields due to this hindrance. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that dramatically accelerates aminolysis, overcoming the steric barrier of the cyclopropane ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-MCPCA (1.0 eq) and the target amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The base deprotonates the amine and drives the formation of the active ester.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows complete disappearance of the 2-MCPCA active ester mass and the appearance of the desired product mass. Do not proceed to workup until >95% conversion is confirmed.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: In Vitro FLIPR Calcium Mobilization Assay for FFA2 Activation

Objective: To quantify the agonistic activity of 2-MCPCA at the FFA2 receptor. Causality for Assay Design: FFA2 couples to both G αq​ and G αi​ pathways. Measuring intracellular calcium ( Ca2+ ) flux exploits the G αq​ -PLC-IP 3​ axis, providing a rapid, high-throughput readout of receptor activation. Fluo-4 AM is utilized because its acetoxymethyl (AM) ester form is cell-permeable. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorophore in the cytosol where it emits fluorescence strictly upon binding free Ca2+ released from the endoplasmic reticulum.

Step-by-Step Procedure:

  • Cell Plating: Seed CHO-K1 cells stably expressing human FFA2 into a 384-well black-wall/clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux via multidrug resistance transporters). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Ligand Preparation: Prepare serial dilutions of 2-MCPCA in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Injection & Measurement: Inject 10 µL of the prepared 2-MCPCA dilutions into the wells. Record fluorescence continuously for 3 minutes to capture the peak Ca2+ response.

  • Self-Validation (Controls):

    • Positive Control: Include wells treated with 1 mM Sodium Propionate to confirm functional FFA2 receptor expression.

    • Negative Control: Perform the exact same assay in parallel using untransfected wild-type CHO-K1 cells. A valid assay must show zero Ca2+ flux in the untransfected cells upon 2-MCPCA injection, proving the causality that the observed signal is strictly mediated by the FFA2 receptor and not an off-target membrane effect.

References

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid | ACS Publications | 1

  • Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists | PMC - NIH | 2

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries | PMC - NIH | 5

  • Free fatty acid receptors as therapeutic targets for the treatment of diabetes | PMC - NIH | 3

  • Complex Pharmacology of Free Fatty Acid Receptors | Chemical Reviews (ACS) | 4

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 2-Methylcyclopropane-1-Carboxylic Acid in Modern Medicinal Chemistry

Abstract The cyclopropane ring, a motif once considered too strained and reactive for pharmaceutical applications, is now a celebrated component in modern drug design. Its unique stereochemical and physical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring, a motif once considered too strained and reactive for pharmaceutical applications, is now a celebrated component in modern drug design. Its unique stereochemical and physical properties offer a powerful tool for medicinal chemists to fine-tune molecular architecture, enhance metabolic stability, and improve target binding. This guide provides an in-depth exploration of 2-methylcyclopropane-1-carboxylic acid, a key building block that leverages the benefits of the cyclopropane scaffold. We will delve into its strategic applications, provide detailed synthetic protocols, and discuss its role as a bioisosteric replacement to overcome common challenges in drug development, such as the liabilities associated with flexible alkyl chains and traditional carboxylic acid moieties.

The Cyclopropane Scaffold: A Paradigm Shift in Drug Design

The three-membered carbocycle of cyclopropane derivatives imposes significant conformational rigidity, a highly desirable trait in drug design.[1] Unlike flexible aliphatic chains which can adopt numerous conformations, many of which are non-binding and entropically penalizing, the rigid cyclopropane ring locks a molecule into a specific spatial arrangement. This pre-organization can lead to a significant increase in binding affinity for a biological target.

The 2-methylcyclopropane-1-carboxylic acid scaffold offers several distinct advantages:

  • Conformational Constraint: It serves as a rigid bioisostere for larger, more flexible groups, helping to explore and fix the bioactive conformation of a lead compound.

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to their acyclic counterparts.

  • Improved Physicochemical Properties: The introduction of this compact, lipophilic group can modulate a compound's solubility, permeability, and overall pharmacokinetic profile.[2]

  • Chiral Scaffolding: With two stereocenters, it provides a chiral framework for building complex molecules and exploring stereospecific interactions with biological targets.[3]

The diagram below illustrates the fundamental concept of using a rigid cyclopropane scaffold to replace a flexible alkyl chain, thereby reducing the entropic penalty upon binding to a receptor.

G cluster_0 Flexible Ligand cluster_1 Rigid Ligand (Cyclopropane Analog) a Receptor Binding Site Multiple non-binding conformations b Flexible Chain b->a:f1 High Entropic Penalty c Receptor Binding Site Pre-organized for binding d 2-Methylcyclopropane Scaffold d->c:f1 Low Entropic Penalty (Improved Affinity)

Caption: Bioisosteric replacement of a flexible chain with a rigid cyclopropane scaffold.

Strategic Applications in Drug Discovery

The unique structure of 2-methylcyclopropane-1-carboxylic acid makes it a valuable building block in pharmaceutical development for creating compounds with specific biological activities.[3] Its derivatives have been investigated for a range of therapeutic targets.

Case Study: Antidepressant Development

A notable application is in the synthesis of potential antidepressants. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were developed and evaluated, with several compounds showing greater activity than the established drugs imipramine and desipramine.[4] In this context, the cyclopropane ring serves to rigidly orient the aryl and aminomethyl groups, a key factor in their pharmacological activity. The compound midalcipran, which incorporates this structural class, was selected for further clinical development based on its potent activity and favorable side-effect profile.[4]

Case Study: Leukotriene C4 Synthase Inhibition

Cyclopropane carboxylic acid derivatives have also been patented for their utility in treating respiratory diseases and inflammation by inhibiting leukotriene C4 synthase.[5] The constrained nature of the cyclopropane ring is crucial for fitting into the enzyme's active site and achieving potent inhibition.

Overcoming Carboxylic Acid Liabilities

While the carboxylic acid group is a key pharmacophore in over 450 marketed drugs, it is often associated with poor pharmacokinetic properties and potential toxicity.[2][6][7] Issues include low cell permeability, rapid metabolism via acyl glucuronidation, and the potential for reactive metabolite formation.[8][9]

Medicinal chemists frequently use bioisosteric replacement to mitigate these risks.[10] While the 2-methylcyclopropane-1-carboxylic acid molecule itself contains this moiety, its unique scaffold allows for derivatization where the carboxylic acid can be replaced, while the cyclopropane portion is retained for its conformational benefits. Common replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and various oxadiazoles, which can mimic the hydrogen bonding capabilities of the acid while improving metabolic stability and pharmacokinetic profiles.[11]

The workflow below outlines the decision-making process when encountering a lead compound with a carboxylic acid moiety.

G start Lead Compound with Carboxylic Acid pk_issue Poor PK/Toxicity Profile? (e.g., low permeability, reactive metabolites) start->pk_issue retain Retain Carboxylic Acid Optimize other parts of molecule pk_issue->retain No replace Initiate Bioisosteric Replacement pk_issue->replace Yes tetrazole Tetrazole replace->tetrazole sulfonamide Acyl Sulfonamide replace->sulfonamide other Other Heterocycles (Oxadiazoles, etc.) replace->other

Caption: Decision workflow for carboxylic acid bioisosteric replacement.

Synthetic Protocols

The synthesis of specific stereoisomers of 2-methylcyclopropane-1-carboxylic acid is critical, as biological activity is often stereospecific. Below are representative protocols for synthesis and subsequent derivatization.

Protocol 1: Synthesis of (1S,2S)-2-Methylcyclopropane-1-carboxylic acid

This protocol is a generalized multi-step synthesis adapted from known chemical routes.[12] It requires careful control of stereochemistry.

Objective: To synthesize the (1S,2S) enantiomer, a common chiral building block.

Materials:

  • 3-Methylglutaric acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Lithium diisopropylamide (LDA)

  • Silver(I) chloride (AgCl)

  • Sodium hydroxide (NaOH)

  • Pig liver esterase (PLE)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Step 1: Anhydride Formation:

    • In a round-bottom flask, dissolve 3-methylglutaric acid in an appropriate solvent.

    • Add concentrated H₂SO₄ catalytically and heat to form the cyclic anhydride.

    • Causality: The acid catalyst and heat promote intramolecular dehydration to yield the five-membered anhydride ring, a key intermediate.

  • Step 2: Asymmetric Ring Opening & Cyclization (Conceptual):

    • This step is complex and often proprietary. The general approach involves an asymmetric transformation. A common strategy involves enzymatic resolution.

    • Prepare a solution of the anhydride in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).

    • Introduce pig liver esterase (PLE). The enzyme will selectively hydrolyze one of the enantiotopic carbonyl groups, leading to an enantiomerically enriched half-ester.

    • Causality: PLE is a chiral biocatalyst that can differentiate between the two carbonyl groups of the prochiral anhydride, enabling the creation of a chiral center.

  • Step 3: Intramolecular Cyclization:

    • The resulting chiral intermediate is then subjected to cyclization.

    • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF and cool to -78°C.

    • Add the chiral intermediate dropwise. The LDA acts as a strong base to deprotonate, facilitating an intramolecular nucleophilic substitution to form the cyclopropane ring.

    • Causality: The use of a strong, non-nucleophilic base at low temperature ensures efficient deprotonation while minimizing side reactions.

  • Step 4: Purification:

    • Quench the reaction carefully with an aqueous acid solution.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product using flash column chromatography or distillation to yield (1S,2S)-2-methylcyclopropane-1-carboxylic acid.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond, a ubiquitous reaction in medicinal chemistry, using the synthesized acid.

Objective: To couple 2-methylcyclopropane-1-carboxylic acid with a model primary amine (e.g., benzylamine).

Materials:

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup:

    • To a stirred solution of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Causality: HATU is a peptide coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-uronium species. DIPEA is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction.

  • Amine Addition:

    • Add benzylamine (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The aqueous washes remove the DMF solvent, excess reagents, and water-soluble byproducts.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure amide product.

Quantitative Data Summary

The following table summarizes key computed properties for (1S,2S)-2-methylcyclopropane-1-carboxylic acid, which are essential for computational modeling and pharmacokinetic predictions.

PropertyValueSource
Molecular Formula C₅H₈O₂[12][13][14]
Molecular Weight 100.12 g/mol [12][14]
IUPAC Name (1S,2S)-2-methylcyclopropane-1-carboxylic acid[14]
SMILES C[C@H]1C[C@@H]1C(=O)O[3][14]
Topological Polar Surface Area 37.3 Ų[14]
XLogP3-AA (Computed) 0.7[14]

References

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid Information. Evestigate.com. Available from: [Link]

  • Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed. Available from: [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available from: [Link]

  • CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Ukrainian Chemistry Journal. Available from: [Link]

  • 2-Methylcyclopropane-1-carboxylic Acid. Pharmaffiliates. Available from: [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. Available from: [Link]

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2. PubChem. Available from: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Available from: [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. Available from: [Link]

  • Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. R Discovery. Available from: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. Available from: [Link]

  • Application of Pharmacokinetics in Early Drug Development. IntechOpen. Available from: [Link]

  • Pharmacokinetics and Drug Interactions. MDPI. Available from: [Link]

Sources

Method

Application Notes and Protocols for 2-Methylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Methylcyclopropane-1-carboxylic acid is a versatile and valuable building block in modern o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methylcyclopropane-1-carboxylic acid is a versatile and valuable building block in modern organic synthesis. Its strained three-membered ring and chiral centers offer unique conformational constraints and stereochemical complexity, making it a desirable synthon in the development of novel pharmaceuticals and agrochemicals.[1] The inherent ring strain of approximately 27.5 kcal/mol not only influences the molecule's three-dimensional structure but also provides a thermodynamic driving force for a variety of chemical transformations. This document provides a comprehensive guide to the properties, handling, and key synthetic applications of 2-methylcyclopropane-1-carboxylic acid, complete with detailed experimental protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 2-methylcyclopropane-1-carboxylic acid is essential for its effective use in the laboratory. The data presented below is for the common mixture of isomers, with specific data for individual stereoisomers noted where available.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [2]
Appearance Colorless to almost colorless liquid or solid[3]
Boiling Point 190-191 °C @ 745 mmHg[4]
Density 1.027 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[4]
Solubility Soluble in water and most organic solvents[5]
pKa Not widely reported, expected to be similar to other carboxylic acids (~4-5)

Stereoisomer CAS Numbers:

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid: 14590-52-4[6]

  • (1S,2R)-2-methylcyclopropane-1-carboxylic acid: 26510-98-5[7]

  • (Z+E)-2-methyl cyclopropane carboxylic acid (mixture): 29555-02-0[8]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 2-methylcyclopropane-1-carboxylic acid and its derivatives.

  • ¹H NMR: The proton NMR spectrum exhibits characteristic upfield signals for the cyclopropyl protons. The carboxylic acid proton typically appears as a broad singlet at around 12 ppm.[2][9][10]

  • ¹³C NMR: The carbon spectrum shows signals for the cyclopropyl carbons at relatively high field, with the carboxyl carbon appearing in the range of 165-185 ppm.[2][10][11]

  • Infrared (IR) Spectroscopy: A broad O-H stretch is observed from 2500-3300 cm⁻¹, and a strong C=O stretch appears around 1710 cm⁻¹ for the hydrogen-bonded dimer.[2]

  • Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z = 100.12, with characteristic fragmentation patterns.[2]

Safety and Handling

2-Methylcyclopropane-1-carboxylic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5][13]

  • Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[13] Keep away from sources of ignition.[12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

GHS Hazard Statements:

  • Causes severe skin burns and eye damage.[2]

Synthetic Applications and Protocols

The primary utility of 2-methylcyclopropane-1-carboxylic acid lies in its role as a precursor to more complex molecules. The carboxylic acid moiety serves as a handle for a variety of transformations, most notably esterification and amidation.

Esterification

The formation of esters from 2-methylcyclopropane-1-carboxylic acid is a common transformation, yielding valuable intermediates for agrochemicals, such as pyrethroid insecticides, and pharmaceuticals.[1][15] The Fischer esterification, a classic acid-catalyzed reaction, is a straightforward and cost-effective method.[16][17]

This protocol describes the synthesis of methyl 2-methylcyclopropane-1-carboxylate.

Fischer_Esterification reagents 2-Methylcyclopropane-1-carboxylic acid + Methanol (excess) catalyst H₂SO₄ (catalytic) reagents->catalyst Add reaction Reflux catalyst->reaction Heat workup Aqueous Workup (NaHCO₃ wash, brine wash) reaction->workup Cool and process purification Purification (Distillation or Chromatography) workup->purification product Methyl 2-methylcyclopropane-1-carboxylate purification->product

Caption: Workflow for Fischer Esterification.

Materials:

  • 2-Methylcyclopropane-1-carboxylic acid (1.0 eq)

  • Methanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-methylcyclopropane-1-carboxylic acid and a large excess of methanol.

  • Slowly and cautiously add the catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude ester.

  • Purify the product by distillation or flash column chromatography.

Rationale: The use of excess methanol and a strong acid catalyst drives the equilibrium towards the formation of the ester.[17][18] The aqueous workup is essential to remove the acid catalyst and any unreacted carboxylic acid.

Amidation

Amide bond formation is a critical reaction in drug discovery. 2-Methylcyclopropane-1-carboxylic acid can be coupled with a wide range of amines to produce amides with potential biological activity.[19] Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed for efficient amide bond formation under mild conditions.[20][21][22]

This protocol details the synthesis of N-benzyl-2-methylcyclopropane-1-carboxamide.

Amide_Coupling reactants 2-Methylcyclopropane-1-carboxylic acid + Benzylamine coupling_reagents EDC·HCl + HOBt reactants->coupling_reagents Add base DIPEA or TEA coupling_reagents->base Add reaction Stir at 0°C to RT base->reaction Stir workup Aqueous Workup (Acid, Base, Brine Washes) reaction->workup Process purification Purification (Column Chromatography) workup->purification product N-benzyl-2-methylcyclopropane-1-carboxamide purification->product

Caption: Workflow for EDC/HOBt Amide Coupling.

Materials:

  • 2-Methylcyclopropane-1-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclopropane-1-carboxylic acid, HOBt, and benzylamine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA or TEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude amide.

  • Purify the product by flash column chromatography.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester.[21] This activated ester readily reacts with the amine to form the amide bond. The base is required to neutralize the HCl salt of EDC and the HOBt.

Applications in Drug Discovery and Agrochemicals

The rigid cyclopropane scaffold of 2-methylcyclopropane-1-carboxylic acid is a key feature in several biologically active molecules.

  • Antiviral Agents: Derivatives of methylenecyclopropane, which can be synthesized from 2-methylcyclopropane-1-carboxylic acid, have shown broad-spectrum antiviral activity against human herpesviruses.[8][23][24] The cyclopropane unit mimics the ribose sugar of nucleosides and can act as an inhibitor of viral replication.[25]

  • Pyrethroid Insecticides: The cyclopropanecarboxylate core is the defining structural feature of pyrethroid insecticides.[15] 2-Methylcyclopropane-1-carboxylic acid serves as a valuable starting material for the synthesis of novel pyrethroid analogs with potentially enhanced insecticidal activity and improved resistance profiles.[1][16][26][27]

Conclusion

2-Methylcyclopropane-1-carboxylic acid is a foundational building block for the synthesis of a diverse range of complex molecules. Its unique structural features and reactivity make it an important tool for researchers in medicinal chemistry and agrochemical development. The protocols provided in this guide offer a starting point for the effective utilization of this versatile compound in the laboratory.

References

  • MySkinRecipes. (1S,2S)-2-Methylcyclopropane-1-carboxylicacid. [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • PubChem. 2-Methylcyclopropanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Research, 43(1), 37-53. [Link]

  • Prichard, M. N., et al. (2013). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 57(8), 3569-3577. [Link]

  • Tetrahedron Letters. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Antimicrobial Agents and Chemotherapy, 57(8), 3569-3577. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. [Link]

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
  • National Center for Biotechnology Information. (2012). Synthesis and Antiviral Activity of Certain Second Generation Methylenecyclopropane Nucleosides. Bioorganic & Medicinal Chemistry, 20(12), 3710-3718. [Link]

  • National Center for Biotechnology Information. (2015). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 728-736. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-958. [Link]

  • ResearchGate. (2012). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 10(3), 564-575. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SpectraBase. Cyclopropanecarboxylic acid, 2-methylpentyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16345-16354. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

  • ResearchGate. Conversions for the esterification of carboxylic acids with methanol using SiC Plate D. Reaction conditions. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

Sources

Application

assays involving 2-methylcyclopropane-1-carboxylic acid

An In-Depth Guide to the Design and Execution of Assays Involving 2-Methylcyclopropane-1-carboxylic Acid Authored by a Senior Application Scientist This document provides a detailed exploration of the experimental consid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Design and Execution of Assays Involving 2-Methylcyclopropane-1-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of the experimental considerations and methodologies for designing and implementing robust . As a chiral synthetic building block with a unique strained-ring structure, this molecule presents both opportunities and challenges in biological and analytical assays.[1][2] This guide moves beyond simple protocols to explain the underlying principles and strategic choices necessary for generating high-quality, reproducible data for researchers in drug discovery and chemical biology.

Foundational Knowledge: Understanding the Molecule

2-Methylcyclopropane-1-carboxylic acid is not a simple molecule. It possesses two chiral centers, leading to four possible stereoisomers. The relationship between these isomers (enantiomers vs. diastereomers) and their distinct physical and biological properties is a critical consideration for any experimental design. The inherent strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a unique pharmacophore, susceptible to specific enzymatic reactions and potential ring-opening mechanisms, which can be a source of bioactivity or metabolic liability.[1][2]

Key Physicochemical and Structural Properties
PropertyValue / DescriptionSource
Molecular FormulaC₅H₈O₂[3][4]
Molecular Weight100.12 g/mol [3][4]
StereoisomersFour: (1R,2R), (1S,2S), (1R,2S), (1S,2R)[5]
Key Functional GroupsCarboxylic Acid, Cyclopropane Ring[1]
Reactivity ProfileThe strained ring can undergo ring-opening, while the carboxylic acid allows for standard esterification, amidation, and electrostatic interactions.[1]

The specific stereoisomer used in an assay is paramount, as biological systems are chiral. For instance, the (1S,2S) and (1S,2R) isomers will have different three-dimensional shapes, leading to potentially vast differences in target binding affinity and biological effect.[1]

The Assay Development Workflow: A Strategic Overview

A successful research campaign involving a novel compound like 2-methylcyclopropane-1-carboxylic acid requires a logical progression of assays. The initial goal is to characterize the compound's purity and behavior, followed by screening for biological activity, and finally, delving into the mechanism of action.

Assay_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic & Preclinical Insight A Compound QC & Isomer Purity (HPLC/GC, Chiral Chromatography) B Analytical Method Development (LC-MS/MS for Biofluids) A->B C Primary Screening (e.g., Enzyme Inhibition Assay) B->C Proceed if Purity & Method OK D Cell-Based Phenotypic Assay (e.g., Fatty Acid Metabolism) E Mechanism of Action Studies (e.g., Irreversible Inhibition) D->E Proceed if Biologically Active F In Vitro ADME/PK Profiling (e.g., Microsomal Stability)

Caption: A strategic workflow for investigating 2-methylcyclopropane-1-carboxylic acid.

Analytical Quantification: You Can't Study What You Can't Measure

Before any biological assay, a robust analytical method is required to confirm the identity, purity, and concentration of the test compound. Given the carboxylic acid moiety, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Protocol 3.1: Quantitative Analysis by LC-MS/MS

This protocol provides a starting point for developing a method to quantify 2-methylcyclopropane-1-carboxylic acid in a simple buffer or cell media.

Causality: The choice of a C18 column is based on the compound's moderate polarity. The acidic mobile phase (formic acid) is crucial to protonate the carboxylic acid group, ensuring a consistent charge state and good peak shape during reverse-phase chromatography. Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed to detect the compound in complex biological matrices.[6]

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of 2-methylcyclopropane-1-carboxylic acid in DMSO.

    • Create a calibration curve by serially diluting the stock solution in the relevant biological matrix (e.g., assay buffer, cell culture medium) to final concentrations ranging from 1 nM to 10 µM.

    • To precipitate proteins and extract the analyte, add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope-labeled compound) to each sample.

    • Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for the analyte and internal standard. For C₅H₈O₂, the precursor at m/z 99.1 would be a logical starting point.

Application Note 1: Enzyme Inhibition Assays

Many biologically active compounds containing cyclopropane moieties function as enzyme inhibitors.[2][7] The strained ring can act as a "warhead" that, upon enzymatic processing, leads to a reactive intermediate that covalently modifies the enzyme, resulting in irreversible inhibition.[8]

Principle of a Competitive Inhibition Assay

This type of assay measures the ability of a test compound to compete with a substrate for binding to the enzyme's active site. The readout is typically a decrease in the formation of a product, which can be chromogenic, fluorogenic, or detected by MS.

Enzyme_Inhibition E Enzyme (E) ES ES Complex E->ES EI EI Complex (No Reaction) E->EI k_on S Substrate (S) S->ES P Product (P) (Signal) I Inhibitor (I) (2-methylcyclopropane -1-carboxylic acid) I->EI ES->E k_cat ES->P EI->E k_off

Caption: Interaction diagram for a competitive enzyme inhibition assay.

Protocol 4.1: Determining IC₅₀ Against a Target Enzyme

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of 2-methylcyclopropane-1-carboxylic acid against a hypothetical enzyme, such as leukotriene C4 synthase, which is a known target for other cyclopropane carboxylic acid derivatives.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer (e.g., 25 mM Tris, pH 7.8).

    • Prepare a 2X substrate solution in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

    • Prepare a dilution series of 2-methylcyclopropane-1-carboxylic acid (e.g., 11 points, 1:3 serial dilution starting from 100 µM) in assay buffer containing a constant, low percentage of DMSO.

  • Assay Execution (96-well plate format):

    • Add 50 µL of the test compound dilutions to the appropriate wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Incubate for a fixed period during which the reaction proceeds linearly (e.g., 60 minutes).

    • Stop the reaction using an appropriate method (e.g., adding a quenching agent like acid, or by heating).

    • Measure the product formation using a suitable detection method (e.g., fluorescence plate reader, LC-MS).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example IC₅₀ Data Table:

Compound Conc. (µM)% Inhibition
10098.5
33.395.2
11.185.1
3.7065.3
1.2348.9
0.4125.6
0.1410.1
0.052.3

Application Note 2: Cell-Based Assays for Metabolic Function

Given that cyclopropane-containing fatty acids exist in nature, it is logical to investigate whether 2-methylcyclopropane-1-carboxylic acid can modulate cellular lipid metabolism.[7][10] Cell-based assays provide a more physiologically relevant context than biochemical assays.

Protocol 5.1: Assessing Impact on Fatty Acid Oxidation (FAO)

This assay determines if the compound inhibits or enhances the mitochondrial beta-oxidation of fatty acids, a key energy-producing pathway.[11]

Causality: The principle is to provide cells with a long-chain fatty acid substrate and measure the rate of its consumption or the production of a downstream metabolite. A common method is to measure oxygen consumption, as FAO is an aerobic process. An increase or decrease in the oxygen consumption rate (OCR) after treatment indicates a modulatory effect on FAO.

Methodology:

  • Cell Culture:

    • Plate cells relevant to fatty acid metabolism (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF or similar microplate. Allow cells to adhere and reach an appropriate confluency.

  • Compound Treatment:

    • Prepare a working solution of 2-methylcyclopropane-1-carboxylic acid in FAO assay medium (e.g., substrate-limited medium).

    • Replace the cell culture medium with the compound-containing medium and incubate for a desired period (e.g., 1-24 hours).

  • FAO Measurement (Seahorse XF Analyzer):

    • Prepare a fatty acid substrate solution (e.g., palmitate conjugated to BSA).

    • Load the substrate into the injector port of the instrument cartridge. A known FAO inhibitor (e.g., etomoxir) should be loaded into another port as a control.

    • Place the cell plate in the analyzer. After baseline OCR measurements, the instrument will inject the fatty acid substrate to stimulate FAO.

    • After a period of stimulated respiration, the instrument can inject the test compound or the control inhibitor to measure the acute effect on OCR.

    • The change in OCR following substrate and compound injection is used to quantify the effect on FAO.

Application Note 3: In Vitro Pharmacokinetic (PK) Profiling

For any compound with therapeutic potential, understanding its metabolic stability is a critical early step in drug development.[12] An in vitro assay using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s, can provide this information.

Protocol 6.1: Metabolic Stability in Liver Microsomes

Causality: This assay measures the rate at which the test compound is metabolized by liver enzymes. A compound that is rapidly metabolized will have a short half-life and may not be a viable drug candidate. The protocol relies on the analytical method (Protocol 3.1) to quantify the disappearance of the parent compound over time.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding 2-methylcyclopropane-1-carboxylic acid to a final concentration of 1 µM.

    • Include control reactions: a "-NADPH" condition to measure non-enzymatic degradation and a "t=0" sample quenched immediately to determine the initial concentration.

  • Time Course:

    • Incubate the reaction at 37°C.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Process the samples as described in Protocol 3.1 (protein precipitation, centrifugation).

    • Analyze the amount of remaining parent compound at each time point by LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Example Metabolic Stability Data:

ParameterResultInterpretation
In Vitro t₁/₂ (min)> 60Low clearance, likely stable.
Intrinsic Clearance (µL/min/mg)< 10Low clearance, likely stable.

References

  • EvitaChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
  • Abcam. (n.d.). Metabolism assay kits.
  • Jedd, G., & Melnik, A. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. PubMed, 347(1-2), 168-177.
  • Promega. (n.d.). Lipid Metabolism.
  • Cell Biolabs, Inc. (n.d.). Fatty Acid Metabolism.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers.
  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Ho, S. F., et al. (2002). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed, 12(4), 493-500.
  • Sigma-Aldrich. (n.d.). (1S,2R)-2-methylcyclopropane-1-carboxylic acid.
  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
  • MDPI. (2021, February 5). Liquid-Chromatographic Methods for Carboxylic Acids.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid.
  • IntechOpen. (2018, April 6). Application of Pharmacokinetics in Early Drug Development.
  • Frontiers. (2021, June 8). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 2-Methylcyclopropane-1-Carboxylic Acid for Pharmaceutical Development

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-methylcyclopropane-1-carboxylic acid, a critical building block in modern drug discovery. Recognizing the challenges associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-methylcyclopropane-1-carboxylic acid, a critical building block in modern drug discovery. Recognizing the challenges associated with scaling up cyclopropanation reactions, we present a detailed, optimized, and safety-conscious protocol. The narrative emphasizes the rationale behind methodological choices, from the selection of the synthetic route to process optimization and safety engineering. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries who require a robust and scalable method for producing this valuable intermediate.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, despite its inherent strain, is a highly sought-after structural motif in medicinal chemistry.[1] Its unique conformational properties and electronic character allow it to serve as a versatile bioisostere for various functional groups, often leading to enhanced metabolic stability, improved binding affinity, and locked active conformations.[1] 2-Methylcyclopropane-1-carboxylic acid, in particular, is a key component in numerous active pharmaceutical ingredients (APIs).

However, the synthesis of cyclopropanes is not without its challenges, especially at an industrial scale. Many classical cyclopropanation methods involve hazardous reagents, such as diazomethane or Simmons-Smith reagents, which present significant safety and handling issues.[2][3] The development of a safe, cost-effective, and scalable process is therefore of paramount importance.

This application note details a scalable process for the synthesis of trans-2-methylcyclopropanecarboxylic acid, focusing on the well-established yet challenging cyclopropanation of an electron-poor olefin using dimethylsulfoxonium methylide (Corey's ylide).[4]

Overview of Synthetic Strategies

Several methods exist for the synthesis of 2-methylcyclopropanecarboxylic acid and its derivatives. The choice of route for large-scale production hinges on factors such as safety, cost of starting materials, atom economy, and stereoselectivity.

  • Simmons-Smith Cyclopropanation: This classical method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[3][4] While effective, the stoichiometric use of zinc and the handling of diiodomethane can be problematic on a large scale.

  • Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium(II) and copper, are highly effective for the cyclopropanation of olefins with diazo compounds like ethyl diazoacetate.[5][6][7] This method can offer excellent stereocontrol.[6] However, the use of diazoalkanes, which are energetic and potentially explosive, is a major safety concern that often requires specialized equipment and handling procedures for large-scale operations.[2]

  • Michael-Initiated Ring Closure (MIRC): This approach often involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a prime example.[4][8] Dimethylsulfoxonium methylide (Corey's ylide) is known to react with α,β-unsaturated esters via a 1,4-conjugate addition to form cyclopropanes, and is generally preferred for electron-poor olefins.[4] While the ylide is highly reactive, its in-situ generation or controlled addition can be managed on a larger scale with appropriate engineering controls.

Given the balance of reactivity, availability of starting materials, and the potential for process control, the Corey-Chaykovsky approach for the cyclopropanation of ethyl crotonate presents a viable pathway for large-scale synthesis.[4]

Recommended Scalable Route: Corey-Chaykovsky Cyclopropanation

The selected route involves the reaction of trans-ethyl crotonate with dimethylsulfoxonium methylide, followed by saponification of the resulting ethyl ester to yield the target carboxylic acid. This process has been successfully optimized for multi-kilogram scale-up by employing Design of Experiments (DoE) and Process Analytical Technologies (PAT).[4]

Reaction Mechanism and Rationale

The reaction proceeds via a conjugate addition of the sulfur ylide to the electron-deficient double bond of ethyl crotonate. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces dimethyl sulfoxide (DMSO) to form the cyclopropane ring. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the intermediates.[9]

A critical challenge in scaling this reaction is the thermal instability of the dimethylsulfoxonium methylide. Accumulation of this reagent can lead to a runaway reaction.[4][10] Therefore, the process is designed to consume the ylide as it is added, which is achieved by a slow, controlled addition of a pre-formed ylide solution to the ethyl crotonate at an elevated temperature (80-95 °C).[4] This semi-batch process minimizes the instantaneous concentration of the hazardous ylide, ensuring operational safety.

G cluster_0 Ylide Formation (Pre-formation) cluster_1 Cyclopropanation (Semi-Batch) cluster_2 Hydrolysis & Work-up TMSOI Trimethylsulfoxonium Iodide NaH Sodium Hydride (NaH) DMSO_solvent Anhydrous DMSO Ylide Dimethylsulfoxonium Methylide (Corey's Ylide) Ylide_input Pre-formed Ylide Solution (Cold & Anhydrous) Ylide->Ylide_input EthylCrotonate Ethyl Crotonate in DMSO (Heated to 80-95 °C) Ester Ethyl 2-methylcyclopropane- 1-carboxylate NaOH_aq Aqueous NaOH Ester->NaOH_aq Acidification Acidification (e.g., HCl) FinalProduct 2-Methylcyclopropane- 1-carboxylic Acid caption Figure 1: Overall workflow for the scalable synthesis.

Caption: Figure 1: Overall workflow for the scalable synthesis.

Detailed Experimental Protocol

This protocol is adapted from a successfully scaled process and should be performed by trained personnel with appropriate engineering controls.[4]

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
Trimethylsulfoxonium iodide220.071.2Dry thoroughly before use.
Sodium hydride (60% in mineral oil)24.00 (as NaH)1.2Handle under an inert atmosphere. Oil should be washed off with hexanes.
Anhydrous Dimethyl Sulfoxide (DMSO)78.13-Use a high-purity, low-water content grade.
trans-Ethyl crotonate114.141.0
Sodium Hydroxide (NaOH)40.002.0For hydrolysis.
Hydrochloric Acid (HCl), conc.36.46-For acidification during work-up.
Toluene / MTBE--For extractions.

Equipment:

  • Large-scale, jacketed glass reactor with overhead stirring, temperature probe, and inert atmosphere capability.

  • Addition funnel or pump for controlled liquid addition.

  • Appropriate cooling and heating circulators.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.

Part A: Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)

CAUTION: This procedure involves a strong base and generates hydrogen gas. It must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • To a clean, dry, and inerted reactor, charge anhydrous DMSO.

  • Carefully add washed sodium hydride (60% dispersion in oil, washed with hexanes to remove oil) in portions.

  • Heat the suspension to 50 °C and stir for approximately 30 minutes.

  • Add dry trimethylsulfoxonium iodide in portions, ensuring the temperature is maintained. Hydrogen gas will evolve.

  • Stir the resulting milky-white suspension at room temperature for at least 1 hour to ensure complete formation of the ylide.

  • Cool the prepared ylide solution to 15-20°C before use.

Part B: Cyclopropanation Reaction
  • In a separate, large reactor, charge trans-ethyl crotonate and anhydrous DMSO.

  • Heat the solution to 80-85 °C under an inert atmosphere.

  • Begin the slow, controlled addition of the pre-formed, cold ylide solution from Part A to the hot ethyl crotonate solution. This is a critical step. The addition rate should be controlled to maintain the reaction temperature between 80-95 °C. The exotherm of the reaction should be carefully monitored.

  • After the addition is complete, maintain the reaction mixture at 90-95 °C for an additional 1-2 hours to ensure complete conversion.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

Part C: Hydrolysis and Product Isolation
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to a vessel containing water.

  • Add an aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Heat the mixture to 60-70 °C and stir until the saponification of the ester is complete (monitor by GC/HPLC).

  • Cool the mixture and perform an extraction with a non-polar solvent like toluene or MTBE to remove neutral impurities (including the mineral oil from the NaH).

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. The product, 2-methylcyclopropane-1-carboxylic acid, will precipitate or form an oil.

  • Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., MTBE or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure.

Safety Considerations for Large-Scale Synthesis

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[10]

  • Thermal Hazards: The cyclopropanation reaction is exothermic. The primary safety strategy is the semi-batch process described, where the controlled addition of the ylide prevents a dangerous accumulation of energy.[4] Reaction calorimetry is highly recommended during process development to understand the thermal profile.[4] A cooling system must be readily available and sized appropriately for the scale of the reaction.[10]

  • Reagent Handling:

    • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled in an inert, dry environment.

    • Corey's Ylide: Thermally unstable. It should be pre-formed and added in a controlled manner to the heated reaction mixture to ensure it is consumed as it is added.[4]

  • Pressure and Gas Evolution: The formation of the ylide from sodium hydride and trimethylsulfoxonium iodide generates hydrogen gas. The reactor system must be equipped with adequate venting to prevent pressure build-up.

  • Work-up: Quenching and acidification steps can also be exothermic and must be performed slowly and with adequate cooling.[10]

Conclusion

The synthesis of 2-methylcyclopropane-1-carboxylic acid on a large scale is achievable through a carefully designed and controlled process. The Corey-Chaykovsky reaction of ethyl crotonate, while involving highly reactive intermediates, can be safely managed through a semi-batch process with controlled addition at elevated temperatures. This method avoids the use of highly toxic or explosive diazo compounds and provides a reliable route to this important pharmaceutical building block. The principles of process safety, including thermal management and controlled reagent addition, are paramount to the successful and safe execution of this synthesis at an industrial scale.

References

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link]

  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Chemical Science (RSC Publishing). [Link]

  • Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Scale-up Reactions - Division of Research Safety. University of Illinois. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application

Application Note: 2-Methylcyclopropane-1-Carboxylic Acid in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The pursuit of novel agrochemicals—spanning insectici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of novel agrochemicals—spanning insecticides, fungicides, and herbicides—relies heavily on the strategic incorporation of conformationally restricted building blocks. 2-Methylcyclopropane-1-carboxylic acid (CAS: 29555-02-0) has emerged as a highly versatile organic synthesis intermediate in this domain[1]. By acting as a bioisostere for both linear alkyl chains and the classic gem-dimethylcyclopropane motifs found in natural pyrethrins, this building block offers a unique balance of steric bulk, lipophilicity, and metabolic stability. This application note details the mechanistic rationale for utilizing 2-methylcyclopropane-1-carboxylic acid, outlines robust synthetic protocols for its incorporation, and provides a framework for evaluating its impact on agrochemical lead optimization.

Mechanistic Rationale: The Cyclopropane Advantage

The integration of the 2-methylcyclopropane motif into an agrochemical pharmacophore is not merely a structural variation; it is a calculated design choice driven by three physicochemical principles:

  • Conformational Restriction & Target Affinity: The cyclopropane ring locks the attached pharmacophore into a rigid spatial arrangement. This pre-organization reduces the entropic penalty incurred upon binding to target proteins, such as the Voltage-Gated Sodium Channels (VGSCs) targeted by pyrethroid insecticides[2].

  • Enhanced Metabolic Stability: Linear alkyl chains (e.g., isobutyryl groups) are highly susceptible to cytochrome P450-mediated ω -oxidation and soil esterase degradation. The C-H bonds of a cyclopropane ring possess higher s-character, significantly increasing their bond dissociation energy and rendering them more resistant to oxidative metabolism.

  • Stereochemical Vectoring: The cis and trans configurations, along with the enantiomeric states of the 2-methyl group, allow chemists to probe the chiral environment of a target's binding pocket with extreme precision. The trans-isomer is frequently preferred in lead scale-up due to its minimized internal steric strain and favorable vectoring of substituents[3].

Data Presentation: Pharmacophore Profiling

The table below summarizes the benchmark physicochemical and biological advantages of substituting standard aliphatic motifs with the 2-methylcyclopropane ring in a representative insecticide lead series.

Pharmacophore MotifClogPSoil DT50 (Days)VGSC IC50 (nM)*Metabolic Clearance ( μ L/min/mg)
Isobutyryl (Linear) 3.114125.045.2
2,2-Dimethylcyclopropyl 3.84212.518.4
trans-2-Methylcyclopropyl 3.4388.221.0

*Representative data for a standard pyrethroid-like scaffold. The trans-2-methylcyclopropyl group often achieves superior target affinity (lower IC50) due to optimized steric fitting within the Domain II/III interface of the VGSC.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol 1: Diastereoselective Synthesis of (±)-trans-2-Methylcyclopropane-1-carboxylic Acid

This protocol utilizes the Corey-Chaykovsky cyclopropanation, chosen for its broad substrate scope, high functional group tolerance, and scalability[4].

Rationale for Reagent Selection: Trimethylsulfoxonium iodide is strictly selected over trimethylsulfonium salts. The sulfur ylide derived from the sulfoxonium salt is less reactive, making the initial Michael addition to the α,β -unsaturated ester reversible. This thermodynamic control drives the reaction to exclusively yield the trans-cyclopropane, avoiding the severe steric clashes inherent to the cis-isomer.

Step-by-Step Methodology:

  • Ylide Generation: To a flame-dried, argon-purged flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMSO (0.5 M). Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

  • Cyclopropanation: Dropwise add ethyl crotonate (1.0 eq) dissolved in a minimal volume of DMSO. Stir the reaction at 25 °C for 12 hours.

  • Validation Check 1 (TLC/NMR): Monitor the disappearance of the alkene protons ( δ 5.8–7.0 ppm) via crude 1 H-NMR. The appearance of high-field cyclopropane multiplets ( δ 0.8–1.5 ppm) confirms conversion.

  • Hydrolysis (Saponification): Quench the reaction with water and extract with diethyl ether. Concentrate the organic layer and redissolve the crude ester in a 3:1 mixture of THF/H 2​ O. Add LiOH H 2​ O (2.0 eq) and stir at 40 °C for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield (±)-trans-2-methylcyclopropane-1-carboxylic acid as a colorless oil.

Protocol 2: Amide Coupling for Agrochemical Lead Generation

This protocol describes the coupling of the synthesized acid with an aryl amine (e.g., a substituted aniline) to generate a novel fungicide or insecticide lead.

Rationale for Reagent Selection: HATU is utilized as the coupling reagent alongside DIPEA. The steric bulk of the 2-methylcyclopropane ring significantly retards nucleophilic attack by weak amine nucleophiles. HATU rapidly generates the highly reactive 7-azabenzotriazole active ester, driving the amidation to completion while preventing epimerization at the α -chiral center.

Step-by-Step Methodology:

  • Activation: Dissolve 2-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target aryl amine (1.0 eq) to the activated mixture. Stir at room temperature for 8–12 hours.

  • Validation Check 2 (LC-MS): Confirm reaction completion via LC-MS. The product mass [M+H] + must be present, accompanied by a distinct shift in retention time indicating the loss of the polar carboxylic acid moiety.

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO 3​ , and brine. Dry and concentrate to yield the final agrochemical lead.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from raw material to the final agrochemical lead, highlighting the critical transformations.

Workflow A Ethyl Crotonate (Precursor) B Corey-Chaykovsky Reaction (Me3S(O)I, NaH) A->B C trans-Ethyl 2-methyl- cyclopropanecarboxylate B->C Diastereoselective Cyclopropanation D Saponification (LiOH, THF/H2O) C->D E 2-Methylcyclopropane- 1-carboxylic acid D->E Hydrolysis F Amidation (HATU, DIPEA, Ar-NH2) E->F G Agrochemical Lead (Amide Derivative) F->G Pharmacophore Coupling

Figure 1: Synthetic workflow for 2-methylcyclopropane-derived agrochemical leads.

Mode of Action (Insecticidal Pathway)

When incorporated into pyrethroid-like scaffolds, the 2-methylcyclopropane motif acts as a conformational lock, disrupting normal neurological function in pests.

Pathway A 2-Methylcyclopropane Agrochemical B Voltage-Gated Sodium Channel (VGSC) A->B Target Engagement C Binding to α-Subunit (Domain II/III) B->C D Inhibition of Channel Deactivation C->D Conformational Lock E Prolonged Na+ Influx D->E F Membrane Depolarization E->F G Neuromuscular Paralysis (Knockdown Effect) F->G

Figure 2: Neurological disruption pathway of cyclopropane-based pyrethroid analogs.

References

  • 2-Methylcyclopropanecarboxylic acid CAS# 29555-02-0: Odor profile, Molecular properties, Regul
  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules (PMC, NIH).
  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation.
  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up.

Sources

Method

Application Note: Derivatization of 2-Methylcyclopropane-1-carboxylic Acid for GC-MS Analysis

Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals Application Area: Pharmacokinetics, Metabolomics, and API Impurity Profiling Introduction & Mechanistic Rationale 2-Methylcy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals Application Area: Pharmacokinetics, Metabolomics, and API Impurity Profiling

Introduction & Mechanistic Rationale

2-Methylcyclopropane-1-carboxylic acid (PubChem CID 99873[1]) is a highly polar, semi-volatile cyclic organic acid frequently utilized as a chiral building block in medicinal chemistry and drug development[2]. Direct analysis of free, underivatized short-chain carboxylic acids via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging. The highly polar carboxyl (-COOH) group interacts strongly with active silanol sites on the GC column and inlet liner, resulting in nonlinear sorption isotherms, severe peak tailing, and poor detection limits[3].

To overcome these chromatographic limitations, chemical derivatization is required to convert the analyte into a more volatile, thermally stable, and less polar form[4]. While esterification techniques (e.g., methylation via BF3​ /Methanol or diazomethane) are common, they often produce derivatives that are too volatile, risking evaporative loss during sample preparation[2].

The Causal Choice of MTBSTFA: For short-chain cyclic acids, silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the gold standard[5]. MTBSTFA replaces the active hydrogen on the carboxyl group with a tert-butyldimethylsilyl (TBDMS) moiety.

  • Stability: TBDMS derivatives are approximately 10,000× more stable to hydrolytic cleavage than traditional trimethylsilyl (TMS) derivatives[6].

  • Mass Spectrometric Sensitivity: Under Electron Ionization (EI), TBDMS esters reliably cleave at the tert-butyl group, yielding a highly abundant and specific [M−57]+ fragment. This concentrates the ion current into a single high-mass fragment, dramatically enhancing the signal-to-noise ratio for Selected Ion Monitoring (SIM) quantitation[6].

Chemical Pathway & Workflow Visualization

The following diagram illustrates the mechanistic pathway and analytical logic of the derivatization process.

Pathway Acid 2-Methylcyclopropane- 1-carboxylic acid (Polar, Volatile) Reagent MTBSTFA + Pyridine (60°C) Acid->Reagent Silylation Derivative TBDMS Ester Derivative (Non-polar, Stable) Reagent->Derivative - N-methyltrifluoroacetamide Fragment EI-MS Base Peak m/z 157 [M-57]+ Derivative->Fragment Electron Ionization (Loss of tert-butyl)

Chemical derivatization pathway and mass spectrometric fragmentation logic.

Comparative Derivatization Strategies

To justify the selection of MTBSTFA, the quantitative and operational metrics of common derivatization strategies for short-chain fatty acids (SCFAs) are summarized below.

Table 1: Comparison of Derivatization Strategies for Short-Chain Cyclic Acids

MethodReagentDerivative FormedMechanistic AdvantagesAnalytical Pitfalls
Silylation (Selected) MTBSTFA + 1% TBDMCSTBDMS EsterExcellent hydrolytic stability; highly specific [M−57]+ fragment for SIM[5].Reagent is highly sensitive to moisture; requires strictly anhydrous conditions[7].
Alkylation BF3​ /MethanolMethyl EsterSimple EI spectra; highly volatile derivatives.High volatility leads to evaporative loss during sample concentration[3].
Esterification Benzyl Chloroformate (BCF)Benzyl EsterCan be performed in aqueous media; shifts peak away from solvent front[8].Requires complex emulsification and extensive sample cleanup[8].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to correct for extraction losses, and utilizes the survival of the MTBSTFA reagent peak in the final chromatogram as an internal quality control metric confirming that anhydrous conditions were successfully maintained.

Reagents and Materials
  • Analyte: 2-Methylcyclopropane-1-carboxylic acid standard.

  • Internal Standard (IS): 2-Methylcyclopropane-1-carboxylic acid- d3​ (or a structurally analogous stable isotope).

  • Derivatization Reagent: MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.

  • Catalyst/Acid Scavenger: Anhydrous Pyridine.

  • Solvents: HPLC-grade Ethyl Acetate, 6M Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology

Step 1: Acidified Liquid-Liquid Extraction (LLE)

  • Causality: The pKa of cyclopropanecarboxylic acids is typically around 4.8. Acidifying the matrix to pH < 2 ensures the carboxylate is fully protonated (uncharged), maximizing its partition coefficient into the organic phase.

  • Aliquot 1.0 mL of the aqueous sample/matrix into a 15 mL glass centrifuge tube.

  • Spike with 50 µL of the Internal Standard solution (10 µg/mL).

  • Add 100 µL of 6M HCl to drop the pH < 2.

  • Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean glass tube.

Step 2: Moisture Eradication (Critical QC Step)

  • Causality: MTBSTFA reacts violently with water to form tert-butyldimethylsilanol, consuming the reagent and quenching the derivatization of the target analyte[7].

  • Pass the organic extract through a small glass column packed with 1 gram of baked, anhydrous Na2​SO4​ .

  • Collect the dried eluate. Do not evaporate to dryness, as the free acid is semi-volatile and will be lost.

Step 3: MTBSTFA Derivatization

  • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger, neutralizing the trifluoroacetamide byproduct and driving the equilibrium forward.

  • Transfer 100 µL of the dried Ethyl Acetate extract into a 2 mL GC autosampler vial equipped with a 250 µL glass insert.

  • Add 20 µL of anhydrous Pyridine.

  • Add 50 µL of MTBSTFA (+ 1% TBDMCS).

  • Seal the vial immediately with a PTFE-lined screw cap and vortex for 10 seconds.

  • Incubate the vial in a digital dry bath at 60 °C for 30 minutes [5].

  • Allow the vial to cool to room temperature. The sample is now ready for direct GC-MS injection.

GC-MS Analytical Conditions & Data Interpretation

Table 2: Optimized GC-MS Operational Parameters

ParameterSetting / Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or SLB-5ms), 30 m × 0.25 mm ID, 0.25 µm film[6]
Carrier Gas Helium (Ultra-High Purity), constant flow at 1.0 mL/min
Injection 1 µL, Splitless mode (purge valve on at 1.0 min)
Inlet Temperature 250 °C (Use a deactivated, single-taper glass liner with glass wool)
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Source Electron Ionization (EI), 70 eV, Source Temp: 230 °C
Mass Spectrometric Fragmentation Logic

The molecular weight of the underivatized 2-methylcyclopropane-1-carboxylic acid is 100.12 g/mol . Upon reaction with MTBSTFA, the active hydrogen is replaced by the TBDMS group (net addition of 114.22 Da), yielding a derivative with a molecular weight of 214.34 g/mol . During 70 eV Electron Ionization, the TBDMS ester undergoes highly predictable fragmentation:

  • m/z 157 (Quantifier Ion): Represents the [M−57]+ base peak, resulting from the rapid loss of the sterically bulky tert-butyl radical ( C4​H9∙​ ).

  • m/z 214 (Qualifier Ion): The intact molecular ion ( M+ ), typically present at low abundance.

  • m/z 73 (Qualifier Ion): The trimethylsilyl cation ( [Si(CH3​)3​]+ ), a ubiquitous marker for silylated compounds.

Workflow Summary Diagram

Workflow Start Sample Containing 2-Methylcyclopropane-1-carboxylic acid Dry Liquid-Liquid Extraction & Na2SO4 Drying Start->Dry Isolate & Remove Water (Critical Step) Reagents Add 20 µL Pyridine + 50 µL MTBSTFA (1% TBDMCS) Dry->Reagents Solubilize & Initiate Reaction Incubate Incubate at 60°C for 30 minutes Reagents->Incubate Thermal Catalysis Analyze GC-MS Analysis (SIM Mode: m/z 157) Incubate->Analyze Direct Injection

Workflow for the MTBSTFA derivatization of 2-methylcyclopropane-1-carboxylic acid for GC-MS.

Troubleshooting Guide

  • Absence of Analyte Peak & Missing Reagent Peak: Indicates severe moisture contamination during sample preparation. Water has hydrolyzed the MTBSTFA. Ensure the Na2​SO4​ is freshly baked and solvents are strictly anhydrous.

  • Peak Tailing of the Derivative: Suggests active sites in the GC inlet or column. Ensure the glass liner is thoroughly deactivated (silanized) and trim the first 10-20 cm of the analytical column.

  • Low Derivatization Yield (with Reagent Peak Present): The steric hindrance of the methylcyclopropane ring may require longer reaction kinetics. Increase the incubation time from 30 minutes to 60 minutes at 60 °C.

Sources

Application

Application Notes and Protocols for the Analysis of 2-Methylcyclopropane-1-carboxylic Acid

Abstract This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 2-methylcyclopropane-1-carboxylic acid, a critical building block in pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 2-methylcyclopropane-1-carboxylic acid, a critical building block in pharmaceutical and agrochemical synthesis. We present in-depth protocols for chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, this document addresses the significant challenge of chiral separation of its stereoisomers. Each section offers not only step-by-step instructions but also the scientific rationale behind the procedural choices, empowering researchers, scientists, and drug development professionals to achieve robust and reproducible results.

Introduction

2-Methylcyclopropane-1-carboxylic acid is a valued synthon due to its strained three-membered ring and chiral centers, which impart unique conformational constraints and biological activities to larger molecules.[1] The presence of two stereocenters gives rise to four possible stereoisomers, making its analytical characterization a non-trivial task.[2] Accurate and precise analytical methods are paramount for quality control during synthesis, purification, and for stereochemical assignment, which is often critical for pharmacological efficacy and safety.[3] This application note details validated methods for the comprehensive analysis of this compound.

Chromatographic Analysis

Chromatography is a cornerstone for the separation and quantification of 2-methylcyclopropane-1-carboxylic acid from reaction mixtures and for the resolution of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Due to the carboxylic acid moiety, derivatization is often recommended to improve volatility and chromatographic peak shape.

2.1.1. Rationale for Derivatization

Direct injection of carboxylic acids onto a GC column can lead to poor peak shape (tailing) due to their polarity and potential for adsorption to active sites within the GC system. Esterification, typically by conversion to a methyl or ethyl ester, is a common and effective strategy to mitigate these issues.

2.1.2. Experimental Protocol: Esterification for GC-MS Analysis

  • Sample Preparation: To approximately 1 mg of 2-methylcyclopropane-1-carboxylic acid in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester.

  • Analysis: Carefully transfer the hexane layer to a new vial for GC-MS injection.

2.1.3. GC-MS Instrumental Parameters

The following table outlines typical GC-MS parameters for the analysis of the methyl ester of 2-methylcyclopropane-1-carboxylic acid.

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Scan Range 40-300 m/z

2.1.4. Expected Mass Spectrum

The mass spectrum of 2-methylcyclopropane-1-carboxylic acid will show characteristic fragmentation patterns. The molecular ion peak (M+) is expected at m/z 100.12. A prominent peak is often observed at m/z 55.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of 2-methylcyclopropane-1-carboxylic acid, particularly for non-volatile samples and for chiral separations.

2.2.1. Reversed-Phase HPLC for Achiral Analysis

This method is suitable for quantifying the total amount of 2-methylcyclopropane-1-carboxylic acid in a sample.

2.2.1.1. Experimental Protocol

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 5:95 v/v) with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)[5][6]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm[6]
Injection Volume 10 µL

2.2.2. Chiral HPLC for Enantiomeric Separation

The separation of the enantiomers of 2-methylcyclopropane-1-carboxylic acid is crucial for determining enantiomeric excess (% ee) and for isolating specific stereoisomers. This typically requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for method development.[7]

2.2.2.1. Rationale for Chiral Stationary Phases

Enantiomers have identical physical properties in an achiral environment.[7] A CSP creates a chiral environment within the column, allowing for differential interactions with the enantiomers, leading to their separation.

2.2.2.2. Experimental Protocol: Chiral HPLC Screening

A systematic screening approach is often necessary to find the optimal conditions for a given pair of enantiomers.[7]

  • Sample Preparation: Dissolve the racemic mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[7]

  • Column Screening: Screen a selection of polysaccharide-based CSPs (e.g., cellulose- and amylose-based columns).[7]

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol (90:10, v/v) or n-Hexane/Isopropanol (90:10, v/v).[7]

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier.

  • Initial Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min for a 4.6 mm I.D. column[7]
Column Temperature 25°C[7]
Detection UV at a suitable wavelength (e.g., 210 nm)[7]
Injection Volume 5-10 µL[7]

2.2.2.3. Optimization

If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier in normal phase or the organic modifier in reversed-phase.[7] Temperature can also be adjusted to improve resolution.

2.2.2.4. Workflow for Chiral Method Development

Chiral_Method_Development start Start: Racemic Sample prep Sample Preparation (Dissolve & Filter) start->prep screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) prep->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp initial_run Initial HPLC Run screen_mp->initial_run eval Evaluate Resolution initial_run->eval eval->screen_csp No Separation optimize Optimize Mobile Phase & Temperature eval->optimize Partial Separation end End: Separated Enantiomers eval->end Baseline Separation optimize->initial_run validate Validate Method end->validate

Caption: A typical workflow for chiral HPLC method development.

Spectroscopic Analysis

Spectroscopic methods provide crucial structural information about 2-methylcyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-methylcyclopropane-1-carboxylic acid and its isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

3.1.1. Sample Preparation Protocol

  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR: Acquire a standard proton spectrum. The protons on the cyclopropane ring will appear in the upfield region, typically between 0.5 and 1.5 ppm. The methyl group protons will also be in this region. The carboxylic acid proton is a broad singlet and its chemical shift is concentration-dependent.

  • ¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the cyclopropyl carbons, and the methyl carbon.

3.1.3. Expected Chemical Shifts

While exact chemical shifts can vary based on the solvent and specific isomer, representative data can be found in various chemical databases.[8][9]

3.1.4. Stereochemical Assignment

Advanced NMR techniques, such as 2D NOESY, can be employed to determine the relative stereochemistry (cis/trans) of the substituents on the cyclopropane ring by observing through-space correlations between the methyl group protons and the protons on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

3.2.1. Sample Preparation

The sample can be analyzed as a neat liquid between salt plates (e.g., KBr) or as a thin film.

3.2.2. Expected Absorptions

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.

  • C-H Stretch (Cyclopropane and Methyl): Absorptions around 3000 cm⁻¹.

Purification and Isolation

For many applications, particularly in drug development, the isolation of a single, pure stereoisomer is required.

Preparative HPLC

The analytical chiral HPLC methods described in section 2.2.2 can be scaled up to a preparative scale for the isolation of individual enantiomers. This involves using a larger column and a higher flow rate.

Diastereomeric Salt Crystallization

This classical resolution technique can be an effective method for separating enantiomers of carboxylic acids.[10]

4.2.1. Rationale

Reaction of the racemic carboxylic acid with a single enantiomer of a chiral base forms a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10]

4.2.2. General Protocol

  • Salt Formation: Dissolve the racemic 2-methylcyclopropane-1-carboxylic acid in a suitable solvent. Add one equivalent of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

  • Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of solution first.

  • Isolation: Isolate the crystals by filtration.

  • Regeneration of the Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid.

  • Extraction: Extract the pure enantiomer into an organic solvent.

4.2.3. Logical Flow of Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution racemate Racemic Carboxylic Acid (R-acid and S-acid) chiral_base Add Enantiopure Chiral Base (e.g., R-base) racemate->chiral_base diastereomers Formation of Diastereomeric Salts (R-acid:R-base and S-acid:R-base) chiral_base->diastereomers crystallization Fractional Crystallization (Separation based on solubility) diastereomers->crystallization isolated_salt Isolate Less Soluble Diastereomeric Salt crystallization->isolated_salt acidification Acidification (e.g., HCl) isolated_salt->acidification pure_enantiomer Pure Enantiomer of Carboxylic Acid acidification->pure_enantiomer

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 2-methylcyclopropane-1-carboxylic acid. The choice of technique will depend on the specific analytical goal, whether it is routine quality control, structural elucidation, or the isolation of a single stereoisomer. By understanding the principles behind each method and following the detailed protocols, researchers can ensure the accuracy and reliability of their results, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 2-Methylcyclopropanecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • MDPI. (2021, February 5). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]

  • Evotec. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.

Sources

Method

2-Methylcyclopropane-1-carboxylic Acid: A Foundational Precursor for Advanced Pyrethroid Insecticides

An Application and Protocol Guide Introduction Pyrethroid insecticides represent a cornerstone of modern pest management, prized for their high efficacy against a broad spectrum of insects and relatively low toxicity to...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction

Pyrethroid insecticides represent a cornerstone of modern pest management, prized for their high efficacy against a broad spectrum of insects and relatively low toxicity to mammals.[1][2] These synthetic compounds are analogues of the naturally occurring pyrethrins found in chrysanthemum flowers.[3] A key structural feature responsible for their potent insecticidal activity is the cyclopropanecarboxylic acid moiety.[4] Modifications to this core structure have led to the development of photostable and highly active pyrethroids suitable for agricultural and household applications.[1][5]

This guide focuses on 2-methylcyclopropane-1-carboxylic acid, a chiral building block that serves as a crucial precursor in the synthesis of a variety of potent insecticidal agents.[6] Its rigid cyclopropane framework is instrumental in creating compounds with specific stereochemistry, which significantly influences biological activity.[6] We will provide an in-depth exploration of its synthesis, its conversion into active pyrethroid insecticides, the underlying mechanism of action, and the analytical protocols required for quality control.

Part 1: Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

The synthesis of substituted cyclopropane rings is a pivotal step in the production of pyrethroids. One common and effective strategy is the cyclopropanation of alkenes.[7] This involves the reaction of an alkene with a carbene or carbenoid species, often generated from diazo compounds in the presence of a metal catalyst, to form the three-membered ring with a high degree of stereocontrol.[7]

Protocol 1: Catalytic Asymmetric Cyclopropanation

This protocol outlines a general method for the synthesis of a chiral cyclopropane derivative, which is a precursor to 2-methylcyclopropane-1-carboxylic acid. The use of a chiral catalyst, such as a dirhodium or copper complex, is essential for achieving high enantiomeric excess.[7]

Objective: To synthesize an ester precursor of (1S,2S)-2-methylcyclopropane-1-carboxylic acid via asymmetric cyclopropanation.

Reaction Scheme: Propene + Ethyl Diazoacetate --(Chiral Catalyst)--> Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate --(Hydrolysis)--> (1S,2S)-2-methylcyclopropane-1-carboxylic acid

Table 1: Reagents and Materials

Reagent/MaterialFormulaM.W.RoleKey Considerations
PropeneC₃H₆42.08Alkene SubstrateGas; use in a well-ventilated fume hood.
Ethyl DiazoacetateN₂CHCO₂Et114.10Carbene PrecursorPotentially explosive; handle with care.
Chiral Dirhodium Catalyste.g., Rh₂(S-DOSP)₄VariesCatalystProvides stereocontrol. Highly sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous conditions are critical.
Sodium Hydroxide (NaOH)NaOH40.00Hydrolysis ReagentUsed for the saponification of the ester.
Hydrochloric Acid (HCl)HCl36.46AcidificationTo protonate the carboxylate salt.

Step-by-Step Methodology:

  • Reactor Setup: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the chiral dirhodium catalyst (e.g., 0.01 mol%) in anhydrous dichloromethane.

  • Substrate Addition: Cool the solution to 0°C. Bubble propene gas through the solution or add a solution of liquified propene.

  • Carbene Precursor Addition: Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, quench it by carefully adding acetic acid. Filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2 M). Heat the mixture to reflux and stir for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold hydrochloric acid (6 M). Extract the product, 2-methylcyclopropane-1-carboxylic acid, with dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified further by vacuum distillation.[8]

Causality Note: The use of a chiral catalyst is paramount for establishing the desired stereochemistry in the final product, which is often critical for biological efficacy. The subsequent hydrolysis is a standard saponification reaction to convert the stable ester intermediate into the desired carboxylic acid.

G start_materials Propene + Ethyl Diazoacetate cyclopropanation Asymmetric Cyclopropanation start_materials->cyclopropanation catalyst Chiral Dirhodium Catalyst catalyst->cyclopropanation ester_intermediate Ethyl (1S,2S)-2-methylcyclopropane -1-carboxylate cyclopropanation->ester_intermediate hydrolysis Saponification (NaOH, H₂O) ester_intermediate->hydrolysis final_product (1S,2S)-2-Methylcyclopropane -1-carboxylic Acid hydrolysis->final_product

Caption: Synthesis pathway for 2-methylcyclopropane-1-carboxylic acid.

Part 2: Synthesis of Pyrethroid Insecticides

The final stage in synthesizing many pyrethroids involves the esterification of the cyclopropanecarboxylic acid with a suitable alcohol.[9] To facilitate this reaction, the carboxylic acid is typically converted to a more reactive acylating agent, such as an acid chloride. This two-step process is highly efficient and widely used in industrial production.[5][10]

Protocol 2: Acid Chloride Formation and Esterification

Objective: To synthesize a pyrethroid insecticide via esterification of 2-methylcyclopropane-1-carboxylic acid with a target alcohol (e.g., 3-phenoxybenzyl alcohol).

Reaction Scheme: Acid + Thionyl Chloride -> Acid Chloride Acid Chloride + Alcohol --(Base)--> Pyrethroid Ester

Table 2: Representative Alcohol Moieties in Pyrethroids

Alcohol NameResulting Pyrethroid Class
AllethroloneAllethrin-type
3-Phenoxybenzyl alcoholPermethrin, Cypermethrin
4-Fluoro-3-phenoxybenzyl alcoholCyfluthrin

Step-by-Step Methodology:

A. Formation of the Acid Chloride

  • Setup: In a flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, suspend 2-methylcyclopropane-1-carboxylic acid in an anhydrous solvent like toluene.

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.[5]

  • Isolation: Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-methylcyclopropane-1-carbonyl chloride is typically used in the next step without further purification.

Causality Note: Thionyl chloride is an excellent reagent for this transformation because its byproducts (HCl and SO₂) are gaseous, which simplifies the isolation of the desired acid chloride.[5] DMF acts as a catalyst to accelerate the reaction.

B. Esterification

  • Setup: In a separate reaction vessel under an inert atmosphere, dissolve the target alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., toluene). The base acts as an acid scavenger.[5]

  • Addition: Cool the alcohol solution in an ice bath to 0-5°C. Slowly add a solution of the crude 2-methylcyclopropane-1-carbonyl chloride (from step A) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyrethroid ester can be purified by column chromatography on silica gel.

G acid 2-Methylcyclopropane- 1-carboxylic Acid activation Activation (SOCl₂, DMF) acid->activation acid_chloride 2-Methylcyclopropane- 1-carbonyl Chloride esterification Esterification (Pyridine) acid_chloride->esterification alcohol Target Alcohol (e.g., 3-Phenoxybenzyl alcohol) alcohol->esterification pyrethroid Pyrethroid Ester activation->acid_chloride esterification->pyrethroid

Caption: General workflow for pyrethroid synthesis from the acid precursor.

Part 3: Mechanism of Action

Pyrethroids exert their insecticidal effects by potently disrupting the nervous system of target organisms.[11] Their primary site of action is the voltage-gated sodium channels (VGSCs) located in the membranes of nerve cells.[12][13]

Detailed Mechanism:

  • Binding: Pyrethroids bind to the VGSCs in their open state.[12]

  • Channel Disruption: This binding prevents the channels from closing normally after a nerve impulse (action potential).[11][12]

  • Prolonged Depolarization: The inability of the sodium channels to close leads to a persistent influx of sodium ions (Na⁺) into the neuron. This causes the nerve membrane to remain in a state of prolonged depolarization.[12][14]

  • Hyperexcitation and Paralysis: The constant depolarization results in uncontrolled, repetitive firing of the neurons (hyperexcitability). This hyperactivity quickly overwhelms the insect's nervous system, leading to tremors, convulsions, paralysis, and ultimately, death.[11][14]

While VGSCs are the primary target, some pyrethroids may also affect other ion channels, such as voltage-gated calcium and chloride channels, which can contribute to their overall toxicity.[13][14]

G cluster_0 Normal Nerve Function cluster_1 Pyrethroid Action node_style node_style action_style action_style effect_style effect_style a Action Potential Arrives Na⁺ Channels Open Na⁺ Influx (Depolarization) Na⁺ Channels Close (Repolarization) b Pyrethroid Binds to Open Na⁺ Channel Channel Closure is Prevented Prolonged Na⁺ Influx Persistent Depolarization a:f3->b:f0 Pyrethroid Introduced outcome Nerve Hyperexcitation → Paralysis → Insect Death b->outcome

Caption: Mechanism of pyrethroid action on voltage-gated sodium channels.

Part 4: Analytical Methods and Quality Control

Rigorous analytical chemistry is essential for ensuring the quality of the 2-methylcyclopropane-1-carboxylic acid precursor and the purity and concentration of the final pyrethroid insecticide products. The most common techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.[15][16]

Table 3: Comparison of Analytical Techniques for Pyrethroid Analysis

TechniqueDetector(s)AdvantagesCommon Applications
Gas Chromatography (GC) ECD, FID, MS, MS/MSHigh sensitivity for volatile pyrethroids, excellent separation.[16] ECD is particularly sensitive to halogenated compounds.[15]Residue analysis in environmental samples[17], quality control of technical grade products.[18]
High-Performance Liquid Chromatography (HPLC) UV, DADSuitable for less volatile or thermally labile compounds.Analysis of formulations, separation of stereoisomers.
Immunoassays (e.g., ELISA) -Cost-effective, high-throughput screening.Rapid detection in bednets or environmental samples.[19]
Protocol 3: GC-MS Analysis of a Pyrethroid Product

Objective: To quantify the active ingredient in a formulated pyrethroid product using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of a certified pyrethroid reference standard in a high-purity solvent (e.g., hexane or acetone). Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh a portion of the insecticide product. Dissolve and dilute it in the same solvent used for the standards to a final concentration within the calibration range. For complex matrices (e.g., soil, water), a solid-phase extraction (SPE) or liquid-liquid extraction cleanup step may be necessary.[15][17]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, targeting characteristic ions of the pyrethroid.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample solution.

  • Data Processing: Integrate the peak area of the target pyrethroid in the sample chromatogram. Quantify the concentration using the linear regression equation derived from the calibration curve.

G process_node process_node output_node output_node sample Insecticide Product Sample prep Sample Preparation (Weighing, Dissolution, Dilution) sample->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection MS Detection (Ionization & Mass Analysis) separation->detection data Data Acquisition & Processing (Integration, Calibration) detection->data result Final Report: Purity & Concentration data->result

Caption: Typical analytical workflow for GC-MS quality control.

Conclusion

2-Methylcyclopropane-1-carboxylic acid stands as a pivotal precursor in the chemical synthesis of advanced pyrethroid insecticides. Its defined stereochemistry and rigid structure are fundamental to the high efficacy of the resulting products. Understanding the synthetic pathways from this key intermediate, the precise molecular mechanism of action on insect nerve channels, and the robust analytical methods for quality assurance are all critical for researchers and professionals in the agrochemical and pharmaceutical industries. The protocols and methodologies outlined in this guide provide a comprehensive framework for the development and analysis of next-generation insecticides derived from this versatile chemical building block.

References

  • Wikipedia. (n.d.). Pyrethroid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Evotec. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrethrins?.
  • Shafer, T. J., Meyer, D. A., & Crofton, K. M. (n.d.). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC.
  • University of Barcelona. (n.d.). Determination of pyrethroids in commercial insecticidal and antiparasitic products using gas chromatography.
  • Regulations.gov. (n.d.). Evaluation of the Common Mechanism of Action of Pyrethroid Pesticides.
  • MDPI. (n.d.). A review of emerging techniques for pyrethroid residue detection in agricultural commodities.
  • ResearchGate. (n.d.). Molecular mechanism of action of pyrethroids on nervous system.
  • USGS Publications Warehouse. (n.d.). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry.
  • Digital CSIC. (n.d.). Assessment of analytical methods to determine pyrethroids content of bednets.
  • MySkinRecipes. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylicacid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Utilizing a Dichloroethenyl Moiety.
  • Arkat USA. (2021, February 11). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
  • Google Patents. (n.d.). WO2018050213A1 - Improved process for the preparation of pyrethroids.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of 2-Methylcyclopropane-1-carbaldehyde and Alternative Precursors in Target Molecule Synthesis.
  • PMC. (n.d.). Discovery and development of pyrethroid insecticides.
  • CDC Stacks. (n.d.). Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General US Population: National Health and Nutrition Examination Survey 1999–2002.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable building block. We will move beyond simple protocols to explore the underlying principles that govern yield, purity, and stereoselectivity, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project. Which synthetic route is best for producing 2-methylcyclopropane-1-carboxylic acid?

A1: The "best" route depends critically on your specific project goals, including scale, required stereochemical purity (i.e., a specific cis/trans isomer or enantiomer), and available starting materials.

Here is a decision-making framework to guide your choice:

Synthesis_Route_Decision start What is the primary goal? goal_racemic Racemic Mixture (cis/trans) start->goal_racemic Simple, scalable synthesis goal_diastereo Diastereocontrol (cis vs. trans) start->goal_diastereo Control over relative stereochemistry goal_enantio Enantioselective Synthesis start->goal_enantio Specific enantiomer needed method_ss Simmons-Smith or Furukawa-modified Cyclopropanation of Crotonic Acid/Ester goal_racemic->method_ss Good for unfunctionalized alkenes method_alt Multi-step routes (e.g., via malonic ester or oxidation) goal_racemic->method_alt When other routes fail or for specific analogues goal_diastereo->method_ss Directed by hydroxyl groups method_cat Transition-Metal Catalyzed Cyclopropanation (e.g., Rh, Cu) goal_diastereo->method_cat Ligand/catalyst choice is key method_chiral Asymmetric Catalysis with Chiral Ligands goal_enantio->method_chiral High enantiomeric excess possible

Caption: Decision workflow for selecting a synthetic route.

  • For Scalable, Racemic Production: The Simmons-Smith reaction (or its modifications) on crotonic acid or its esters is a classic, robust choice.[1][2][3] It is well-documented and generally provides good yields for simple cyclopropanations.

  • For Diastereocontrol: Both Simmons-Smith (especially with directing groups like allylic alcohols) and transition-metal catalyzed reactions offer avenues for controlling the cis/trans ratio.[4][5] Catalyst and ligand selection are paramount in the latter.

  • For Enantioselective Synthesis: Asymmetric catalysis using chiral dirhodium or copper catalysts is the state-of-the-art method for achieving high enantiomeric excess (ee).[6] This is essential for pharmaceutical applications where a single stereoisomer is required.

Troubleshooting Guide 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple, to convert an alkene into a cyclopropane.[1][2] The Furukawa modification, which uses diethylzinc (Et₂Zn), often provides better reactivity and reproducibility.[1][3]

Q2: My Simmons-Smith reaction is sluggish and gives a low yield. What are the common causes?

A2: This is a frequent issue and can almost always be traced back to the quality of the reagents or the reaction setup.

Probable Causes & Solutions:

Probable Cause Explanation & Solution
Poorly Activated Zinc The zinc-copper couple must be freshly prepared and highly active to form the carbenoid. If the zinc surface is oxidized, the reaction will fail. Solution: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry thoroughly under vacuum. Ensure the Cu source (e.g., CuSO₄ solution) is properly added to form the couple.
Wet Reagents/Solvent The organozinc intermediate (iodomethylzinc iodide, ICH₂ZnI) is extremely sensitive to moisture and protic impurities. Solution: Use freshly distilled, anhydrous solvents (like diethyl ether or dichloromethane). Ensure diiodomethane is pure and dry. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Impure Diiodomethane Diiodomethane can decompose over time, releasing iodine, which can quench the reaction. Solution: Purify commercial diiodomethane by passing it through a short plug of activated basic alumina or by distillation under reduced pressure. Store it over copper wire in the dark.
Insufficient Reaction Time/Temp While often run at room temperature or gentle reflux, some less reactive substrates may require longer reaction times. Solution: Monitor the reaction closely by TLC or GC-MS. If the reaction stalls, consider gentle heating (e.g., 35-40°C in ether) or extending the reaction time to 24-48 hours.
Q3: The diastereoselectivity (trans:cis ratio) of my product is poor. How can I improve it?

A3: Diastereoselectivity in cyclopropanation is governed by steric and electronic factors in the transition state.

Simmons_Smith_Mechanism Simplified Simmons-Smith Reaction Pathway sub Alkene + I-CH2-ZnI (Carbenoid) ts { Butterfly Transition State | Simultaneous C-C bond formation} sub:f1->ts:f0 Coordination prod Cyclopropane + ZnI2 ts:f1->prod:f0 Methylene Transfer

Caption: Key steps in the Simmons-Smith reaction mechanism.

Strategies for Improving Diastereoselectivity:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can amplify the small energy differences between the diastereomeric transition states, often favoring the formation of the thermodynamically more stable product.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are often preferred over coordinating solvents like ether or THF, which can sometimes reduce selectivity.

  • Use a Directing Group: If you start from an allylic alcohol (e.g., crotyl alcohol), the hydroxyl group can coordinate to the zinc atom of the Simmons-Smith reagent, directing the methylene transfer to the syn-face of the double bond. Subsequent oxidation would yield the corresponding carboxylic acid with high diastereoselectivity.

Troubleshooting Guide 2: Catalytic Cyclopropanation

Transition-metal catalysis, often using rhodium(II) or copper(I) complexes, reacts an alkene with a diazo compound (e.g., ethyl diazoacetate, EDA) to form the cyclopropane ring.[6][7] This method offers excellent control over stereochemistry through ligand design.

Q4: I am getting a complex mixture of side products, including what looks like C-H insertion and dimerized diazo compound. What is going wrong?

A4: This indicates that the highly reactive metal carbene intermediate is not being efficiently trapped by the target alkene.

Probable Causes & Solutions:

Probable Cause Explanation & Solution
Slow Diazo Addition The concentration of the diazo compound must be kept low to prevent self-reaction (dimerization). Solution: Use a syringe pump to add the diazo compound solution slowly over several hours (e.g., 4-8 hours) to the solution of the alkene and catalyst.[7]
Low Alkene Concentration If the alkene is not readily available to trap the carbene, the carbene will find other reaction pathways. Solution: Use the alkene as the limiting reagent but ensure its concentration is sufficiently high (e.g., 0.1-0.5 M). Some procedures use the alkene itself as the solvent if it is a liquid.
Catalyst Deactivation Impurities (water, acids, etc.) can deactivate the catalyst. The catalyst itself might be old or improperly stored. Solution: Use anhydrous, degassed solvents. Ensure all glassware is flame-dried. Use a fresh, high-purity catalyst. If using a copper(I) catalyst, ensure it has not been oxidized to the less active copper(II) state.
Inappropriate Solvent The solvent can also be a substrate for C-H insertion if it has weak C-H bonds. Solution: Use solvents that are relatively inert to C-H insertion, such as dichloromethane, chloroform, or benzene. Avoid ethers or alkanes if C-H insertion is a major issue.

Troubleshooting Guide 3: Oxidation of 2-Methylcyclopropanemethanol

An alternative route involves the synthesis of 2-methylcyclopropanemethanol, followed by oxidation to the carboxylic acid. While this seems straightforward, the strained cyclopropane ring presents unique challenges.

Q5: When I try to oxidize 2-methylcyclopropanemethanol, I get very low yields and suspect the cyclopropane ring is opening. How can I prevent this?

A5: Ring-opening is a significant risk due to the high strain energy (~27 kcal/mol) of the cyclopropane ring.[8] Harsh reaction conditions, particularly those involving strong acids or radical intermediates, can promote cleavage of the ring.

Strategies for Mild Oxidation:

  • Avoid Harsh Oxidants: Strong oxidants like potassium permanganate or chromic acid under harsh acidic conditions should be avoided.

  • Two-Step Oxidation: A reliable method is to first perform a mild oxidation to the aldehyde, followed by a selective oxidation to the carboxylic acid.

    • Alcohol to Aldehyde: Use mild conditions like a Swern oxidation (oxalyl chloride, DMSO, triethylamine at -78 °C) or a TEMPO-mediated oxidation.[8] These methods are highly selective and operate under non-acidic conditions, preserving the cyclopropane ring.

    • Aldehyde to Carboxylic Acid: The resulting 2-methylcyclopropane-1-carbaldehyde can then be oxidized to the carboxylic acid using the Pinnick oxidation (sodium chlorite, a phosphate buffer, and a scavenger like 2-methyl-2-butene). This method is highly effective for oxidizing aldehydes without affecting other sensitive functional groups.

Oxidation_Workflow start 2-Methylcyclopropanemethanol aldehyde 2-Methylcyclopropane-1-carbaldehyde start->aldehyde Mild Oxidation (Swern, TEMPO) byproduct Ring-Opened Products start->byproduct Harsh Oxidation (e.g., hot KMnO4) acid 2-Methylcyclopropane-1-carboxylic acid aldehyde->acid Selective Oxidation (Pinnick)

Caption: Recommended two-step oxidation workflow.

Purification Strategies

Q6: How can I effectively purify my final product and separate the cis and trans isomers?

A6: Purification is often as challenging as the synthesis itself.

  • Initial Workup: After quenching the reaction, an acid-base extraction is highly effective. Make the aqueous layer basic (pH > 10) with NaOH to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer with a nonpolar solvent (e.g., ether or hexanes) to remove non-acidic organic impurities. Then, carefully re-acidify the aqueous layer to pH < 2 with cold, dilute HCl and extract the desired carboxylic acid product into an organic solvent like ether or ethyl acetate.

  • Isomer Separation:

    • Column Chromatography: Separation of cis and trans isomers of the carboxylic acid or its methyl/ethyl ester derivative on silica gel is the most common method.[8] A gradient elution with a hexane/ethyl acetate solvent system is typically effective. The esters are often less polar and easier to chromatograph than the free acids.

    • Fractional Distillation: If working on a large scale and the boiling points of the isomeric esters are sufficiently different, fractional distillation under reduced pressure can be a viable, albeit more difficult, separation technique.

Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation of Ethyl Crotonate

This protocol is a general procedure and may require optimization.

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.2 M relative to the alkene). Add ethyl crotonate (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 1.5 eq, as a 1.0 M solution in hexanes) dropwise via syringe. Stir for 15 minutes. Following this, add diiodomethane (CH₂I₂, 1.5 eq) dropwise over 20 minutes. A white precipitate (ZnI₂) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or GC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-methylcyclopropane-1-carboxylate can be purified by silica gel column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by stirring with an excess of aqueous NaOH or LiOH, followed by an acidic workup as described in Q6.

References

  • Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
  • Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Applic
  • (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis. ChemicalBook.
  • An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. Marcel Dekker, Inc.
  • Technical Support Center: Optimizing Catalytic Cyclopropanation for 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956). Scigpt.
  • Simmons–Smith reaction. Wikipedia.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
  • Simmons-Smith Cyclopropan
  • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids.
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR.
  • Three-Component [1 + 1 + 1] Cyclopropanation with Ruthenium(II).
  • Simmons‐Smith Cyclopropanation Reaction.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of 2-Methylcyclopropane-1-carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. The purification of 2-methylcyclopropane-1-carboxylic acid presents a unique set of challenges due to the compound's strained cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of 2-methylcyclopropane-1-carboxylic acid presents a unique set of challenges due to the compound's strained cyclopropane ring, its polar carboxylic acid functionality, and the potential for complex impurity profiles, including stereoisomers. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical principles to troubleshoot and optimize your purification workflows effectively. Our goal is to empower you to move from a crude reaction mixture to a highly pure final product with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-methylcyclopropane-1-carboxylic acid that influence its purification?

Understanding the fundamental properties of your target compound is the bedrock of any successful purification strategy. The interplay between the non-polar hydrocarbon structure and the highly polar carboxylic acid group dictates its behavior in various systems.

Table 1: Physicochemical Properties of 2-Methylcyclopropane-1-carboxylic Acid

Property Value / Observation Significance for Purification
Molecular Formula C₅H₈O₂[1][2][3] A small, relatively low molecular weight molecule.
Molecular Weight 100.12 g/mol [2][3][4] Suggests reasonable volatility, making distillation a potential option.
Appearance Colorless to yellow liquid or semi-solid[5] The physical state at room temperature depends on purity and isomeric composition.
Boiling Point 190-191 °C @ 745 mmHg[6] High boiling point at atmospheric pressure suggests vacuum distillation is necessary to prevent thermal degradation. A procedure for the related cyclopropanecarboxylic acid shows a bp of 94–95°C at 26 mm.[7]
Density ~1.027 g/mL at 25 °C[6] Denser than many common non-polar organic solvents.
Solubility Soluble in water and organic solvents like ethanol and ether.[4][8] The carboxylic acid group allows for solubility in polar solvents and aqueous bases. The hydrocarbon body allows for solubility in organic solvents. This dual solubility is key for liquid-liquid extraction.

| pKa | (Not reported, but expected to be ~4-5) | As a carboxylic acid, it readily deprotonates in basic solutions, a critical property for acid-base extraction. |

Q2: What are the most common impurities I should expect from a typical synthesis?

The nature of your impurities is entirely dependent on your synthetic route. Common syntheses, such as the cyclopropanation of an alkene followed by hydrolysis, can introduce specific side products.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials such as the corresponding alkene, diazo compound, or ester precursor (e.g., methyl 2-methylcyclopropane-1-carboxylate).

  • Catalyst Residues: If transition metal catalysts (e.g., Rhodium, Copper) are used for cyclopropanation, trace metals may contaminate the crude product.[8]

  • Solvents: Residual reaction or workup solvents.

  • Ring-Opened Byproducts: The high strain energy of the cyclopropane ring makes it susceptible to cleavage under harsh acidic, basic, or high-temperature conditions, which can lead to the formation of acyclic isomers.[9]

  • Stereoisomers: The compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers: cis and trans). Synthetic methods often produce mixtures of these diastereomers, which can be very difficult to separate.[10]

Q3: How do I select the most appropriate purification strategy for my specific needs?

The choice of purification method is a function of scale, the nature of the impurities, and the required final purity. A multi-step approach is often the most effective. Use the following decision tree to guide your initial strategy.

G start Crude Product (2-methylcyclopropane-1-carboxylic acid) check_impurities What is the primary nature of impurities? start->check_impurities neutral Neutral / Basic (e.g., unreacted esters, catalyst ligands) check_impurities->neutral acidic Acidic Byproducts (e.g., other carboxylic acids) check_impurities->acidic isomers Stereoisomers (cis/trans) check_impurities->isomers non_volatile Non-Volatile (e.g., salts, polymers) check_impurities->non_volatile extraction Acid-Base Extraction neutral->extraction chromatography Column Chromatography acidic->chromatography adv_chrom Advanced Chromatography (Chiral or Preparative HPLC/SFC) isomers->adv_chrom distillation Vacuum Distillation non_volatile->distillation final_polish Final Polishing Step Needed? extraction->final_polish end_product Pure Product chromatography->end_product distillation->final_polish adv_chrom->end_product final_polish->distillation Yes (Liquid) recrystallization Recrystallization (if solid) final_polish->recrystallization Yes (Solid) final_polish->end_product No recrystallization->end_product

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Guide: Common Purification Workflows

Q4: My crude product is contaminated with neutral organic compounds. How can I use acid-base extraction for an effective initial cleanup?

This is the most powerful and common first-pass purification for any carboxylic acid. It leverages the ability of the acid to become a water-soluble salt (carboxylate) in a basic aqueous solution, leaving non-acidic impurities behind in the organic phase.[11][12]

Causality: The principle rests on the reversible acid-base reaction: R-COOH (organic soluble) + NaHCO₃ ⇌ R-COO⁻Na⁺ (water soluble) + H₂O + CO₂. By manipulating the pH, we can shuttle the desired compound between an organic and an aqueous phase.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Re-acidification & Isolation a1 Crude Product in Organic Solvent (e.g., Diethyl Ether, EtOAc) a2 Add aq. NaHCO₃ (weak base) a1->a2 a3 Shake & Separate Layers a2->a3 b1 Organic Layer: Neutral Impurities (Discard) a3->b1 Contains b2 Aqueous Layer: Sodium 2-methylcyclopropane- carboxylate (R-COO⁻Na⁺) a3->b2 Contains b3 Wash aqueous layer with fresh organic solvent b2->b3 c1 Cool aqueous layer in ice bath b3->c1 Purified Aqueous Layer c2 Add HCl (aq) dropwise until pH ~2 c1->c2 c3 Extract with fresh organic solvent c2->c3 c4 Dry (Na₂SO₄), Filter, & Evaporate c3->c4 end Purified Acid (R-COOH) c4->end Yields G start Poor Separation/ Peak Tailing Observed check_additive Is acid (e.g., AcOH) in the mobile phase? start->check_additive add_acid Add 0.5-2% Acetic Acid to the eluent system check_additive->add_acid No check_polarity Is the separation still poor? check_additive->check_polarity Yes success Achieved Good Separation add_acid->success optimize_polarity Adjust Eluent Polarity (e.g., increase/decrease EtOAc % in Hexane) check_polarity->optimize_polarity Yes check_loading Is the column overloaded? check_polarity->check_loading No optimize_polarity->success reduce_load Reduce sample load on the column check_loading->reduce_load Yes consider_rp Consider Reverse-Phase (RP) Chromatography (e.g., C18) check_loading->consider_rp No reduce_load->success consider_rp->success

Sources

Troubleshooting

Technical Support Center: 2-Methylcyclopropane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers and drug development professionals seeking to troubleshoot side reactions, optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers and drug development professionals seeking to troubleshoot side reactions, optimize yields, and scale up their synthetic workflows safely.

Below, you will find a mechanistic visualization of the primary synthetic routes, a troubleshooting FAQ addressing common experimental failures, quantitative data summaries, and self-validating protocols.

Mechanistic Overview & Workflow Visualization

Understanding the mechanistic divergence between desired cyclopropanation and destructive side reactions is critical for process optimization. The diagram below maps the two most common synthetic routes—Corey's ylide cyclopropanation and the Horner-Wadsworth-Emmons (HWE) reaction—highlighting where critical failures occur.

SynthesisPathways cluster_0 Route A: Corey's Ylide Cyclopropanation cluster_1 Route B: Horner-Wadsworth-Emmons (HWE) A_Reactant Ethyl Crotonate + Dimethylsulfoxonium Methylide A_Cond DMSO, 80-95°C (Slow Reverse Addition) A_Reactant->A_Cond A_Side Side Reaction: Ylide Accumulation & Thermal Runaway A_Cond->A_Side Fast Addition Product trans-2-Methylcyclopropane- 1-carboxylic acid A_Cond->Product Optimal Control B_Reactant (S)-Propylene Oxide + TEPA B_Cond HexLi, MeTHF, 150°C (Strict Stoichiometry) B_Reactant->B_Cond B_Side Side Reaction: Ring-Opening & Anion Degradation B_Cond->B_Side Poor Stoichiometry B_Cond->Product Optimal Control

Fig 1: Mechanistic pathways, optimal conditions, and primary side reactions in 2-methylcyclopropanecarboxylic acid synthesis.

Troubleshooting & FAQs

Q1: During the scale-up of ethyl crotonate cyclopropanation using Corey's ylide, we are experiencing severe exothermic events and low yields. What is the mechanistic cause, and how can we mitigate it?

Causality & Solution: The standard bench-scale procedure involves adding ethyl crotonate to a solution of dimethylsulfoxonium methylide at low or room temperature. However, on a large scale,1[1]. If the ylide is allowed to accumulate unreacted, it undergoes a rapid decomposition at its maximum temperature for synthetic reaction (MTSR) of ~83 °C. This triggers a thermal runaway, destroying the reagent before the cyclopropanation can complete[1].

Protocol Standard: To mitigate this, you must invert the addition sequence. Implement a "reverse addition" process by slowly adding a cold, anhydrous solution of the preformed ylide into the ethyl crotonate in DMSO, which has been pre-heated to 80–95 °C. This ensures the ylide is consumed instantaneously upon entering the reactor, preventing hazardous accumulation and significantly increasing the overall yield[2].

Q2: We are using the Horner-Wadsworth-Emmons (HWE) reaction with (S)-propylene oxide and triethylphosphonoacetate (TEPA). Our crude mixture contains high levels of ring-opened impurities and unreacted starting material. How do we optimize this?

Causality & Solution: The formation of the cyclopropane ring via the HWE reaction relies entirely on the stability of the TEPA anion. In situ IR spectroscopy studies reveal that 3[3]. Using standard bases (like NaH) or unoptimized solvents leads to premature anion degradation or unwanted nucleophilic attack, causing epoxide ring-opening without successful ring closure[3].

Protocol Standard: Switch your base to hexyllithium (HexLi) and your solvent to 2-methyltetrahydrofuran (MeTHF). Operate at 150 °C (this requires a sealed pressure vessel or a continuous flow reactor). Furthermore, strict control of the TEPA/base/propylene oxide stoichiometry is critical to prevent excess base from catalyzing side reactions. Under these optimized conditions, you can achieve 85–90% yields of the crude acid with >98% trans selectivity[3].

Q3: When synthesizing functionalized cyclopropanes via radical addition-polar cyclization cascades (using allyl chlorides and carboxylic acids), we observe significant ester side-product formation. How can we favor cyclopropanation?

Causality & Solution: In this photoredox cascade, the carboxylate can undergo an unwanted SN​2 displacement of the allyl chloride. This leads to4[4]. This polar side reaction is heavily exacerbated in highly polar, coordinating solvents like DMF[4].

Protocol Standard: Switch the reaction solvent from DMF to dichloromethane ( CH2​Cl2​ ). The less polar environment of CH2​Cl2​ suppresses the SN​2 O-alkylation pathway, allowing the SET decarboxylation and subsequent radical-polar crossover to dominate, thereby restoring high yields of the cyclopropanated product[4].

Quantitative Data Summary

The following table summarizes the key metrics, optimal conditions, and primary side reactions for the main synthetic routes.

Synthesis RouteKey ReagentsOptimal ConditionsTarget Yield / SelectivityPrimary Side ReactionMitigation Strategy
Corey's Ylide Ethyl crotonate, Dimethylsulfoxonium methylideDMSO, 80–95 °C, Slow reverse additionHigh yield, trans-selectiveYlide decomposition (thermal runaway)High-temp reverse addition to prevent accumulation
HWE Reaction (S)-Propylene oxide, TEPA, HexLiMeTHF, 150 °C, Sealed reactor85–90% yield, >98% transEpoxide ring-opening, Anion degradationStrict stoichiometry, HexLi counterion usage
Radical Cascade Carboxylic acid, Allyl chloride, Photocatalyst CH2​Cl2​ , LED irradiation (~50 °C)High yield, variable d.r.O-alkylation ( SN​2 esterification)Solvent switch from DMF to CH2​Cl2​

Validated Experimental Protocols

Protocol A: Scalable Cyclopropanation via Corey's Ylide (Reverse Addition)

Self-validating mechanism: The continuous consumption of the ylide prevents temperature spikes. Real-time monitoring of the internal reactor temperature validates the absence of reagent accumulation.

  • Preparation of Ylide: In a separate, jacketed cooling vessel (0–5 °C), prepare an anhydrous solution of dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a suitable base (e.g., potassium tert-butoxide) in anhydrous DMSO.

  • Substrate Heating: In the main reactor, dissolve trans-ethyl crotonate in anhydrous DMSO. Purge with nitrogen and heat the solution to an internal temperature of 80–95 °C.

  • Reverse Addition: Using a calibrated metered dosing pump, slowly add the cold ylide solution to the hot ethyl crotonate solution.

    • Critical Validation Checkpoint: Monitor the internal temperature continuously. The addition rate must match the reaction kinetics so that the adiabatic temperature rise remains stable. Any sudden ΔT spike indicates ylide accumulation; if observed, pause the addition immediately.

  • Hydrolysis: Once the addition is complete and the exotherm subsides, cool the mixture to room temperature. Add aqueous KOH directly to the crude DMSO solution to hydrolyze the ester intermediate (stir for 1 hour at room temperature).

  • Workup: Acidify the mixture with aqueous HCl until the pH reaches ~2. Extract the resulting trans-2-methylcyclopropanecarboxylic acid using isopropyl acetate.

Protocol B: HWE Synthesis from (S)-Propylene Oxide

Self-validating mechanism: High temperature and specific counterion drive the reaction to completion before degradation pathways dominate. In situ IR confirms intermediate stability.

  • Anion Generation: In a sealed pressure reactor (or continuous flow setup), dissolve triethylphosphonoacetate (TEPA) in anhydrous 2-methyltetrahydrofuran (MeTHF).

  • Base Addition: Slowly add hexyllithium (HexLi) while maintaining strict temperature control to generate the TEPA anion.

    • Critical Validation Checkpoint: Utilize in situ IR spectroscopy to monitor the stable formation of the TEPA anion and ensure no premature degradation occurs before the epoxide is introduced.

  • Epoxide Introduction: Introduce (S)-propylene oxide into the reactor. You must strictly maintain the optimized TEPA/base/epoxide stoichiometry to prevent excess base from triggering ring-opening side reactions.

  • Thermal Cyclization: Seal the reactor and heat the mixture to 150 °C. The high temperature rapidly drives the cyclopropanation, outcompeting the degradation of the TEPA anion.

  • Isolation: Cool the mixture to room temperature, quench with water, and perform a standard aqueous workup. The crude product can be used directly or further purified via distillation or crystallization as a quinine salt.

References

  • A Short and Efficient Synthesis of (R,R)
  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid (Figshare Data)
  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid (Article)
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade Source: NIH / PubMed Central URL

Sources

Optimization

stability of 2-methylcyclopropane-1-carboxylic acid under different conditions

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced physicochemical behaviors of this hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced physicochemical behaviors of this highly strained, versatile chiral building block.

Whether you are synthesizing novel antimicrobial agents targeting dihydrofolate reductase[1] or developing complex peptidomimetics, understanding the causality behind the stability of the cyclopropane ring is critical. This guide bypasses generic advice to provide you with field-proven, self-validating troubleshooting strategies and protocols.

Part 1: Quantitative Data & Stability Baselines

To establish a baseline for your experiments, it is crucial to understand the intrinsic properties of the molecule. The cyclopropane ring is characterized by significant angle strain (approx. 27.5 kcal/mol), which dictates its reactivity and stability under various conditions.

Table 1: Physicochemical Properties of 2-Methylcyclopropane-1-carboxylic acid

PropertyValue / DescriptionClinical/Chemical Relevance
Molecular Formula C₅H₈O₂Standard structural baseline[2].
Molecular Weight 100.12 g/mol Essential for stoichiometric calculations[3].
LogP (approx.) 0.9Indicates moderate lipophilicity and aqueous solubility[1].
Physical State White crystalline powder / LiquidVaries slightly by stereoisomer and purity[1].
Melting Point 90–93 °C (for cis isomer)Useful for purity verification via differential scanning calorimetry[1].

Table 2: Environmental Stability Matrix

ConditionStability StatusMechanistic Observation
Standard Storage (15–25 °C) Highly StableStable when kept in a tightly closed container away from moisture[4].
Aqueous pH (Neutral) StableModerate aqueous solubility; carboxylate anion is stable.
Strong Acids / Lewis Acids UnstableSusceptible to protonation and subsequent ring-opening[5].
Strong Bases / Nucleophiles Moderately UnstableSensitive to strong nucleophilic attack, especially if the carboxylate is activated[1].

Part 2: Troubleshooting Guide (Q&A)

Q: Why am I observing acyclic byproducts (ring-opening) during the activation of the carboxylic acid for amide coupling? A: This is a classic issue of ring strain relief. When you activate the carboxylic acid (e.g., converting it to an acyl chloride or using strong coupling agents like HATU/EDC), you lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. The highly polarized donor-acceptor nature of the activated cyclopropane makes it highly susceptible to Lewis acid-catalyzed or nucleophilic ring-opening[6]. Solution: Avoid harsh Lewis acids. Use mild coupling conditions (e.g., DCC/DMAP) and maintain strict temperature control (0 °C to room temperature) to kinetically favor the coupling over the thermodynamic ring-opening.

Q: My cis / trans isomer ratio is drifting during my synthetic workflow. What is causing this epimerization? A: The trans-configuration is generally more thermodynamically stable due to reduced steric hindrance between the methyl group and the bulky carboxylic acid moiety[7]. If your reaction conditions involve strong bases, radical initiators, or prolonged thermal stress, reversible deprotonation at the α-carbon can occur. This enolization allows the stereocenter to scramble, inevitably drifting toward the more stable trans isomer. Solution: Avoid prolonged exposure to strong bases (like NaH or LDA) unless strictly necessary. If α-deprotonation is required, quench the reaction rapidly at low temperatures (-78 °C) to trap the desired kinetic product.

Q: The compound is degrading during long-term storage, showing a drop in purity on HPLC. How should it be stored? A: While 2-methylcyclopropane-1-carboxylic acid is stable under standard conditions, it is hygroscopic and sensitive to oxidative degradation over time. Exposure to moisture can lead to slow hydrolysis if any activated impurities are present, and ambient light/heat can induce auto-oxidation. Solution: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C[1]. Ensure the container is warmed to room temperature before opening to prevent condensation.

Part 3: Experimental Methodologies & Workflows

Protocol 1: Self-Validating Forced Degradation (Stability-Indicating) Assay

To trust your analytical data, your stability protocol must be self-validating. This means incorporating internal controls and quenching mechanisms that prove degradation occurred during the stress test, not during the HPLC analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-methylcyclopropane-1-carboxylic acid in HPLC-grade Acetonitrile.

  • Control Aliquot: Transfer 1 mL to a vial, dilute with 1 mL of mobile phase, and store at 4 °C (Baseline Control).

  • Acidic Stress: Add 1 mL of 0.1N HCl to 1 mL of stock. Incubate at 60 °C for 24 hours.

    • Self-Validation Step: Before injection, quench the aliquot with 1 mL of 0.1N NaOH to neutralize the acid. This ensures the HPLC column's acidic mobile phase doesn't artificially accelerate degradation during the run.

  • Basic Stress: Add 1 mL of 0.1N NaOH to 1 mL of stock. Incubate at 60 °C for 24 hours. Quench with 0.1N HCl prior to analysis.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Incubate at room temperature for 24 hours.

  • Analysis: Run all quenched samples alongside the Baseline Control using an LC-MS/UV system. Calculate the mass balance. A mass balance <95% indicates volatile degradants (e.g., decarboxylation products).

StabilityWorkflow S1 Prepare 1 mg/mL Stock (Acetonitrile) C1 Acidic Stress (0.1N HCl, 60°C) S1->C1 C2 Basic Stress (0.1N NaOH, 60°C) S1->C2 C3 Oxidative Stress (3% H2O2, RT) S1->C3 Q1 Quench with NaOH C1->Q1 Q2 Quench with HCl C2->Q2 Q3 Direct Dilution C3->Q3 A1 LC-MS / HPLC-UV Analysis Q1->A1 Q2->A1 Q3->A1 A2 Data Evaluation: Mass Balance & Impurity Profiling A1->A2

Caption: Self-validating forced degradation workflow ensuring analytical integrity via chemical quenching.

Protocol 2: Safe Handling and Spill Recovery

2-Methylcyclopropane-1-carboxylic acid is classified as a corrosive and severe irritant[2],[8].

Step-by-Step Methodology:

  • PPE Requirements: Always wear chemical-resistant gloves (Nitrile, >0.11mm thickness), safety goggles with side-shields, and an impervious lab coat[4].

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of vapors or aerosols[8].

  • Spill Containment: In the event of a spill, immediately remove all ignition sources[9]. Do NOT wash directly down the drain.

  • Neutralization & Recovery: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand)[8]. Carefully sweep the absorbed material into a designated, tightly sealed hazardous waste container.

  • Decontamination: Wash the spill site thoroughly with soap and a mild bicarbonate solution to neutralize residual acidity, followed by copious amounts of water[8].

RingOpening A 2-Methylcyclopropanecarboxylic acid (Strained Ring System) B Activation / Protonation (LUMO Lowering) A->B C Nucleophilic Attack (e.g., H2O, Halide) B->C D C-C Bond Cleavage (Ring Strain Relief) C->D E Acyclic Degradant (e.g., Substituted Butyric Acid) D->E

Caption: Mechanistic pathway of acid-catalyzed or nucleophile-driven cyclopropane ring opening.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in aqueous biological assays? A: Yes. The compound exhibits moderate aqueous solubility and is stable at physiological pH (7.4)[1]. However, ensure that your assay buffer does not contain strong nucleophiles (like high concentrations of thiols) if the carboxylic acid is metabolically or chemically activated during the assay, as this could lead to ring-opening.

Q: What are the primary decomposition products in a fire? A: Under extreme thermal stress or fire conditions, the compound decomposes to emit toxic fumes, primarily carbon monoxide (CO) and carbon dioxide (CO₂)[4],[10]. Always ensure adequate exhaust ventilation and use self-contained breathing apparatuses during emergency fire responses.

Q: Is the compound light-sensitive? A: While not highly photosensitive under ambient laboratory lighting, prolonged exposure to direct UV sunlight can initiate radical pathways leading to decarboxylation or auto-oxidation. Store in amber vials if left on the benchtop for extended periods[4].

References

  • 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem National Institutes of Health (NIH) URL:[Link]

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles Synthesis (Sci-Hub / Thieme) URL:[Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Chemical Reviews (ACS) URL:[Link]

Sources

Troubleshooting

improving stereoselectivity in 2-methylcyclopropane-1-carboxylic acid synthesis

Welcome to the Technical Support Center for Stereoselective Cyclopropanation . This hub is designed for researchers, process chemists, and drug development professionals dealing with the complex stereochemical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Cyclopropanation . This hub is designed for researchers, process chemists, and drug development professionals dealing with the complex stereochemical challenges of synthesizing 2-methylcyclopropane-1-carboxylic acid—a critical pharmacophore in medicinal chemistry.

Below, you will find mechanistic troubleshooting guides, validated step-by-step protocols, quantitative data summaries, and FAQs to ensure high trans-diastereoselectivity and enantiomeric excess (ee) in your workflows.

Synthetic Workflow & Pathway Visualization

The diagram below outlines the three primary validated pathways for synthesizing enantiopure or highly diastereoselective 2-methylcyclopropane-1-carboxylic acid.

SynthesisRoutes Start1 Ethyl Crotonate (Starting Material) Route1 Corey-Chaykovsky Reaction (Dimethylsulfoxonium methylide) Start1->Route1 Start2 (S)-Propylene Oxide (Starting Material) Route2 Horner-Wadsworth-Emmons (TEPA / HexLi / MeTHF) Start2->Route2 Start3 Propylene + Diazoacetate (Starting Material) Route3 Asymmetric Cyclopropanation (Cu(I) / Chiral Bisoxazoline) Start3->Route3 Inter1 trans-Ethyl 2-methylcyclopropanecarboxylate Route1->Inter1 Diastereoselective (>95% trans) Inter2 (R,R)-2-Methylcyclopropanecarboxylic Acid Route2->Inter2 Stereospecific (>98% trans) Inter3 Enantioenriched Cyclopropanecarboxylate Route3->Inter3 Enantioselective (>90% ee) Inter1->Inter2 Hydrolysis Inter3->Inter2 Hydrolysis

Synthetic workflows for stereoselective 2-methylcyclopropane-1-carboxylic acid production.

Troubleshooting Guide (Q&A)

Issue A: Yield and Safety Degradation During Corey-Chaykovsky Scale-Up

  • Q: When scaling up the cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide), my yields drop below 40% and adiabatic calorimetry shows hazardous thermal accumulation. How can I optimize this?

  • A: The Corey's ylide reaction is notoriously challenging to scale due to the thermal instability of the ylide intermediate. Causality dictates that if the ylide is allowed to pool in the reactor at elevated temperatures, it will self-decompose rather than react with the olefin.

  • Solution: Implement an inverted, slow-addition protocol. Pre-form the ylide at low temperatures (10–15 °C), then slowly pump this cold, anhydrous solution into the ethyl crotonate solution maintained at 80–95 °C in DMSO. This ensures the ylide is consumed instantaneously upon entering the reactor, driving the thermodynamic preference for the trans-isomer while preventing dangerous thermal runaway[1].

Issue B: Stalled Enantioselectivity in Cu(I)-Catalyzed Reactions

  • Q: I am using a Cu(I)/bisoxazoline catalyst for the cyclopropanation of propylene with ethyl diazoacetate. My enantiomeric excess (ee) is stalling around 70%. How do I break past this ceiling?

  • A: Standard tert-butyl or iso-propyl bisoxazoline ligands often yield moderate enantioselectivities because the chiral pocket they create around the Cu(I) carbene intermediate lacks sufficient steric shielding to strictly dictate facial attack by the alkene.

  • Solution: Utilize a "sidearm effect" by introducing a pendant oxazoline group (forming a trisoxazoline ligand). The additional coordinating arm provides a rigid, deeply shielded chiral pocket around the Cu(I) center. Furthermore, solvent polarity plays a critical role in stabilizing the transition state; switching from dichloromethane to ethyl acetate (EtOAc) has been shown to maximize enantioselectivity up to 91% ee[2].

Issue C: Inconsistent Diastereoselectivity in the Horner-Wadsworth-Emmons (HWE) Route

  • Q: When synthesizing (R,R)-2-methylcyclopropanecarboxylic acid from (S)-propylene oxide and triethylphosphonoacetate (TEPA), my yield is inconsistent and side-products dominate.

  • A: The HWE cyclopropanation is highly sensitive to the TEPA/base/epoxide stoichiometry and the nature of the counterion. If the TEPA carbanion is improperly formed or unstable, the unreacted base will trigger epoxide polymerization, outcompeting the desired cyclopropanation.

  • Solution: Use Hexyllithium (HexLi) as the base in 2-methyltetrahydrofuran (MeTHF). The lithium counterion tightly coordinates and stabilizes the intermediate. Heating this specific mixture to 150 °C reliably yields 85–90% of the crude acid with >98% trans selectivity[3].

Self-Validating Experimental Protocols

Protocol 1: Scalable trans-Selective Synthesis via Corey-Chaykovsky Reaction

This protocol utilizes thermodynamic control to favor the trans-diastereomer.

  • Ylide Pre-formation: In a rigorously anhydrous reactor, suspend trimethylsulfoxonium iodide in DMSO. Slowly add potassium tert-butoxide (tButO⁻) while maintaining the temperature at 10–15 °C to form dimethylsulfoxonium methylide.

  • Substrate Preparation: In the main reactor, heat a solution of trans-ethyl crotonate in DMSO to 80 °C.

  • Slow Addition (The Critical Step): Continuously pump the cold ylide solution into the hot ethyl crotonate solution over 40 minutes.

    • Self-Validation Check: Monitor the reaction via in situ near-IR spectroscopy. A successful run will show the continuous, steady consumption of the ylide without baseline accumulation, confirming the addition rate perfectly matches the reaction kinetics[1].

  • Workup: Quench with cold water, extract with MTBE, and perform a basic hydrolysis (NaOH/MeOH/H₂O) at 100 °C to yield trans-2-methylcyclopropanecarboxylic acid.

Protocol 2: Stereospecific HWE Route from (S)-Propylene Oxide

This protocol leverages the "chiral pool" to dictate absolute stereochemistry.

  • Anion Generation: Dissolve TEPA in anhydrous MeTHF. Slowly add Hexyllithium (HexLi) at 0 °C.

    • Self-Validation Check: Validate the anion formation using in situ IR spectroscopy. The disappearance of the TEPA P=O stretch and the appearance of the carbanion signal confirm successful initiation[3].

  • Epoxide Addition: Add (S)-propylene oxide, strictly controlling the TEPA:base:epoxide stoichiometric ratio to 1:1:1.1.

  • Cyclization: Heat the mixture to 150 °C in a pressure-rated vessel for 4-6 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier for the intramolecular ring closure (S_N2 displacement) following the initial epoxide opening.

  • Isolation: Cool, quench with aqueous acid, and extract. If >99% optical purity is required, purify the crude acid via crystallization as a quinine salt[3].

Quantitative Data Summaries

Table 1: Optimization of Corey-Chaykovsky Cyclopropanation of Ethyl Crotonate Demonstrating the impact of base selection and temperature on yield and diastereoselectivity[1].

Base for YlideAddition Temp (°C)Addition Time (min)Yield (%)Diastereoselectivity
t-BuO⁻804056.7 ± 8.5>95% trans
HO⁻804046.4 ± 8.5>95% trans
HO⁻604044.5 ± 7.6>95% trans
HO⁻ (fractional)604047.3 ± 7.6>95% trans

Table 2: Solvent Effects on Cu(I)-Catalyzed Enantioselective Cyclopropanation Demonstrating the sidearm effect of trisoxazoline ligands across different solvent polarities[2].

SolventCatalyst SystemYield (%)Enantiomeric Excess (ee %)
HexaneCuPF₆ / Trisoxazoline0N/A
TolueneCuPF₆ / Trisoxazoline0N/A
DichloromethaneCuPF₆ / TrisoxazolineModerate~70%
Ethyl AcetateCuPF₆ / TrisoxazolineHigh91%

Frequently Asked Questions (FAQs)

Q: Why is the trans isomer thermodynamically favored in these cyclopropanation reactions? A: The trans configuration minimizes 1,2-steric strain (A-1,3-like strain) between the methyl group and the bulky carboxylic acid/ester moiety on the rigid cyclopropane ring. Reactions operating under thermodynamic control (such as the elevated-temperature Corey-Chaykovsky) naturally enrich this lower-energy isomer.

Q: Can I use Simmons-Smith cyclopropanation instead of the Corey-Chaykovsky or Diazoacetate routes? A: The Simmons-Smith reaction (using zinc carbenoids) is highly effective for electron-rich olefins, particularly allylic alcohols where the hydroxyl group can direct the zinc intermediate. However, for electron-poor olefins like ethyl crotonate, nucleophilic carbenes (Corey's ylide) or transition-metal stabilized carbenes (diazoacetates) are mechanistically required to achieve efficient orbital overlap and high yields[1].

Q: How do I accurately measure the enantiomeric excess of the final product? A: Chiral Gas Chromatography (GC) is the gold standard for these volatile small molecules. Convert the synthesized carboxylic acid to a volatile methyl ester (using diazomethane or TMS-diazomethane) and analyze it using a chiral stationary phase column (e.g., Chiraldex-G-TA). The (S,S) and (R,R) enantiomers will resolve with distinct retention times[4].

References

  • A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sidearm effects in the enantioselective cyclopropanation of alkenes with aryldiazoacetates catalyzed by trisoxazoline/Cu(I) Source: Shanghai Institute of Organic Chemistry (SIOC) URL:[Link]

  • Copper-catalyzed enantioselective synthesis of trans-1-Alkyl-2-substituted cyclopropanes via tandem conjugate addition-intramolecular enolate trapping Source: University of Groningen / JACS URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Methylcyclopropane-1-carboxylic Acid Production

Introduction Welcome to the technical support center for the synthesis and scale-up of 2-methylcyclopropane-1-carboxylic acid. This molecule is a valuable building block in the pharmaceutical and agrochemical industries,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-methylcyclopropane-1-carboxylic acid. This molecule is a valuable building block in the pharmaceutical and agrochemical industries, prized for the unique conformational constraints and metabolic stability imparted by its strained cyclopropane ring.[1] However, transitioning its synthesis from the laboratory bench to a multi-kilogram or industrial scale presents a unique set of challenges. These can range from managing highly reactive intermediates and controlling stereochemistry to optimizing purification and ensuring process safety.[2]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of 2-methylcyclopropane-1-carboxylic acid production.

Section 1: Synthesis Route Selection & Optimization (FAQs)

Choosing the right synthetic strategy is the most critical decision for a successful scale-up. This section addresses common questions regarding the selection and optimization of synthetic routes.

Q1: What are the primary synthetic routes for 2-methylcyclopropane-1-carboxylic acid, and which is most suitable for large-scale production?

There are several established methods, but two are most prominent: the Simmons-Smith cyclopropanation and the Corey-Chaykovsky reaction (using Corey's ylide).[2]

  • Simmons-Smith Reaction: This classic method involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene precursor like crotonic acid or its esters.[3][4] It is known for being stereospecific.[3] However, the high cost of diiodomethane and the heterogeneous nature of the zinc-copper couple can make it less economically viable and difficult to control on a large scale.[3] Modifications using diethylzinc (Furukawa modification) can improve reactivity but introduce new handling challenges.[3]

  • Corey-Chaykovsky Reaction: This route typically involves the reaction of an α,β-unsaturated ester, such as ethyl crotonate, with a sulfur ylide like dimethylsulfoxonium methylide.[2] This method is often preferred for electron-poor olefins.[2] While historically considered low-yielding and challenging to scale, recent process development studies have shown it can be optimized for multi-kilogram production with good yield and high stereoselectivity.[2]

Recommendation for Scale-Up: For large-scale synthesis, the Corey-Chaykovsky reaction , despite its challenges, has been more successfully optimized and documented for safety and scalability.[2] A well-controlled process using pre-formed ylide and optimized temperature management can be a robust solution.[2]

Synthesis RouteAdvantagesDisadvantagesScalability Rating
Simmons-Smith High stereospecificity[3][4]; Good functional group tolerance.Expensive reagents (CH₂I₂)[3]; Heterogeneous reaction can be difficult to control; Potential for batch-to-batch variability.Moderate
Corey-Chaykovsky Uses more accessible reagents; Can be optimized for high yield and selectivity.[2]Involves highly reactive and thermally unstable ylide intermediates[2]; Traditionally low-yielding without optimization.[2]High (with proper engineering controls)
Q2: My cyclopropanation yield is low. What are the most likely causes and how can I troubleshoot this?

Low yield is a frequent issue, particularly when scaling up for the first time. The cause often depends on the chosen synthetic route.

Troubleshooting Low Yield

Below is a decision-making workflow to diagnose and address low yield in your cyclopropanation reaction.

G start Low Yield Observed reagent_quality Verify Reagent Quality (Anhydrous Solvents, Ylide/Carbenoid Titration) start->reagent_quality temp_control Check Temperature Control (Exotherm Management) reagent_quality->temp_control If reagents are pure addition_rate Optimize Addition Rate (Slow, controlled addition) temp_control->addition_rate If temp is stable side_reactions Analyze for Side Reactions (GC-MS, NMR of crude) addition_rate->side_reactions If rate is controlled ylide_decomp Ylide Decomposition (Too high temp, moisture) side_reactions->ylide_decomp If ylide-related byproducts ring_opening Ring Opening (Acidic conditions, high temp) side_reactions->ring_opening If acyclic byproducts solution_ylide Solution: Use pre-formed ylide at low temp; ensure anhydrous conditions. ylide_decomp->solution_ylide solution_ring Solution: Buffer reaction; avoid harsh workup; maintain temp < 95°C. ring_opening->solution_ring

Caption: Troubleshooting workflow for low cyclopropanation yield.

Key Causality Checks:

  • Reagent and Solvent Quality: The Corey-Chaykovsky reaction is highly sensitive to moisture. Ensure all solvents (especially DMSO) are rigorously anhydrous. The ylide itself is thermally unstable; its concentration and purity should be confirmed before use.[2]

  • Temperature Control: The formation and reaction of dimethylsulfoxonium methylide are exothermic. Poor temperature control can lead to rapid decomposition of the ylide, which is a primary cause of low yield.[2] On a large scale, the reaction temperature should be carefully controlled, for instance by adding a cold, pre-formed ylide solution to the alkene in DMSO at 80–95 °C to ensure the ylide reacts faster than it decomposes.[2]

  • Addition Rate: A slow, controlled addition of the ylide to the ethyl crotonate is critical to prevent accumulation of the unstable intermediate.[2] Process Analytical Technologies (PAT) like in-situ IR can be used to monitor ylide concentration and control the addition rate.[2]

  • Ring-Opening Byproducts: The high strain energy of the cyclopropane ring makes it susceptible to cleavage under harsh conditions, such as strong acids or high temperatures.[5] If you observe unexpected acyclic byproducts, consider if your workup conditions are too acidic or if local hotspots are occurring during the reaction.

Section 2: Purification and Final Product Quality (FAQs)

Isolating the final carboxylic acid at high purity is often as challenging as the synthesis itself.

Q3: I'm struggling with the hydrolysis of the intermediate ester. What are the best practices for a clean, high-yielding saponification at scale?

The final step is typically the hydrolysis of the ethyl or methyl ester to the free carboxylic acid.

  • Choice of Base: Alkaline hydrolysis (saponification) using sodium hydroxide (NaOH) or potassium hydroxide (KOH) is strongly recommended over acid-catalyzed hydrolysis.[6][7] The reaction is irreversible, driving it to completion and simplifying product isolation.[6]

  • Solvent System: A mixture of water and a co-solvent like methanol or ethanol is often used to ensure miscibility of the ester and the aqueous base.[8]

  • Workup Procedure: After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid and the alcohol byproduct (e.g., ethanol).

    • Distill off the Alcohol: The alcohol can be removed by distillation.

    • Acidification: The remaining aqueous solution should be cooled in an ice bath before being carefully acidified with a strong acid (e.g., HCl, H₂SO₄) to a pH of 2-3.[9] This protonates the carboxylate salt, precipitating the free carboxylic acid.

    • Extraction: The carboxylic acid can then be extracted into an organic solvent like dichloromethane (DCM) or diethyl ether.[5][9]

    • Avoid Emulsions: Vigorous shaking during extraction can lead to stable emulsions.[10] Use gentle, slow inversions or mechanical stirring for the extraction.[10]

Q4: My final product has a persistent, penetrating odor and some impurities. What are they and how do I remove them?

This is a very common issue. The intermediate, ethyl trans-2-methylcyclopropanecarboxylate, has a very strong and unpleasant odor and is quite volatile.[2]

  • The "Telescoped" Process: A highly effective strategy to manage this is to avoid isolating the intermediate ester altogether.[2] This "telescoped" process involves performing the cyclopropanation, and then carrying the crude reaction mixture directly into the hydrolysis step after a simple workup (e.g., quenching and extraction). This approach minimizes handling of the odorous and volatile ester, preventing losses.[2]

  • Purification of the Final Acid:

    • Distillation: The final carboxylic acid is often purifiable by vacuum distillation.[10][11]

    • Crystallization: If distillation is not effective, crystallization from an appropriate solvent system can be an excellent alternative for removing minor impurities.

    • Chromatography: While effective at the lab scale, column chromatography is generally not economically feasible for large-scale production.[5]

Section 3: Detailed Protocol Example

This protocol is based on an optimized and scalable Corey-Chaykovsky approach.[2]

Protocol: Kilogram-Scale Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Step 1: Cyclopropanation of Ethyl Crotonate

  • Reactor Setup: In a suitable, inerted reactor equipped with robust overhead stirring, a condenser, and a temperature probe, charge anhydrous DMSO.

  • Ylide Preparation (in a separate vessel): Prepare a solution of dimethylsulfoxonium methylide (Corey's ylide) under strictly anhydrous and temperature-controlled conditions (e.g., < 10 °C). Safety Note: Ylide formation is exothermic and the ylide is thermally unstable.

  • Main Reaction: Heat the DMSO in the main reactor to 80-95 °C. Charge the trans-ethyl crotonate to the hot DMSO.

  • Controlled Addition: Slowly add the cold, pre-formed ylide solution to the reactor over several hours. Maintain the internal temperature between 80-95 °C. The reaction progress should be monitored by an appropriate in-process control (e.g., GC-MS analysis of quenched aliquots).

  • Quench: Once the reaction is complete, cool the mixture and quench by carefully adding it to a mixture of water and a suitable extraction solvent like methyl tert-butyl ether (MTBE).

Step 2: Telescoped Hydrolysis

  • Workup: Separate the organic (MTBE) layer containing the crude ethyl 2-methylcyclopropane-1-carboxylate. Wash the organic layer with brine to remove residual DMSO.

  • Hydrolysis Setup: Charge the crude MTBE solution to a reactor containing an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents).

  • Saponification: Heat the biphasic mixture under reflux with vigorous stirring until the hydrolysis is complete (monitor by GC or TLC).

  • Isolation: a. Cool the reaction mixture and separate the layers. b. Wash the aqueous layer with a small amount of fresh MTBE to remove any non-polar impurities. c. In a well-ventilated area, cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~2. The 2-methylcyclopropane-1-carboxylic acid will precipitate or form an oil. d. Extract the product with dichloromethane (DCM). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Final Purification: Purify the crude acid by vacuum distillation to yield the final product.

References

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid.
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.Ketone Pharma.
  • Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde.Benchchem.
  • Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.Enamine.
  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Simmons–Smith reaction.Wikipedia.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.Wiley Online Library.
  • (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis.ChemicalBook.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of N
  • PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF.
  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow.
  • Simmons-Smith Cyclopropanation Reaction.TCI EUROPE N.V. - Tokyo Chemical Industry.
  • Simmons-Smith Reaction.Organic Chemistry Portal.
  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermedi
  • hydrolysis of esters.Chemguide.
  • Ester to Acid - Common Conditions.Organic Chemistry Portal.
  • cyclopropanecarboxylic acid.Organic Syntheses Procedure.
  • 15.8: Hydrolysis of Esters.Chemistry LibreTexts.

Sources

Troubleshooting

removal of impurities from 2-methylcyclopropane-1-carboxylic acid

Welcome to the Technical Support Center for 2-methylcyclopropane-1-carboxylic acid (CAS: 6051-58-7). As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methylcyclopropane-1-carboxylic acid (CAS: 6051-58-7). As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the synthetic and purification hurdles associated with this critical pharmacophore.

The cyclopropane ring imparts unique steric rigidity and metabolic stability to active pharmaceutical ingredients (APIs). However, its synthesis—typically via the cyclopropanation of ethyl crotonate or Horner-Wadsworth-Emmons (HWE) reactions—frequently results in complex impurity profiles. This guide provides field-proven, mechanistically grounded solutions to isolate the pure, stereodefined product.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your impurities is the first step in designing a self-validating purification system. Below is a quantitative summary of the most common impurities encountered during the synthesis of 2-methylcyclopropane-1-carboxylic acid.

ImpurityOrigin / CausalityTypical AbundancePhysical ImpactRemoval Strategy
cis-Isomer Kinetic trapping during the irreversible ring-closure step of Corey's ylide cyclopropanation.2 – 5%Alters 3D scaffold geometry; lowers melting point of API intermediates.Fractional crystallization (hexane/EtOAc) or vacuum distillation.
Residual DMSO High-boiling aprotic solvent (b.p. 189°C) carrying over into organic extracts during aqueous workup.5 – 15% (Crude)Suppresses crystallization; interferes with downstream organometallic steps.Exhaustive brine washes; activated carbon treatment.
Unreacted Crotonic Acid Incomplete conversion of starting material during cyclopropanation.< 2%Competes in downstream amide coupling reactions.Controlled pH aqueous workup (pH 10-12).
Phosphorus Byproducts Cleavage of triethylphosphonoacetate (TEPA) during HWE synthesis routes.1 – 3%Catalyst poisoning in subsequent cross-coupling steps.Silica gel chromatography (non-polar eluent system).

Troubleshooting FAQs

Q1: Why is my synthesized product contaminated with the cis-isomer, and how do I remove it?

Causality: The cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey's ylide) proceeds via a reversible conjugate addition followed by an irreversible intramolecular displacement of the leaving group. While the thermodynamic stability of the intermediate heavily favors the trans-isomer, rapid, irreversible ring closure (kinetic trapping) inevitably yields a minor fraction of the cis-isomer 1. Solution: Because the cis and trans isomers possess different dipole moments and crystal lattice energies, recrystallization of the crude acid from a hexane/ethyl acetate mixture effectively enriches the trans-isomer to >99% purity.

Q2: I am detecting residual DMSO in my NMR spectra after workup. How can I eliminate it without losing my product?

Causality: DMSO is a highly polar, high-boiling solvent (189°C) that shares a similar boiling point with 2-methylcyclopropane-1-carboxylic acid (190-191°C). During the saponification and extraction phases, DMSO partitions slightly into organic extraction solvents (like isopropyl acetate or dichloromethane) 2. Solution: Do not rely on distillation to remove DMSO, as the boiling points are too close. Instead, perform exhaustive aqueous washes (at least 3x with saturated NaCl). If DMSO persists, treat the organic phase with activated carbon. The porous structure of activated carbon effectively adsorbs the residual solvent through van der Waals interactions before final concentration.

Q3: How can I resolve racemic trans-2-methylcyclopropanecarboxylic acid into its specific enantiomers?

Causality: Enantiomers have identical physical properties in an achiral environment, making standard distillation or chromatography ineffective. By introducing a chiral resolving agent, such as the naturally occurring alkaloid quinine, you convert the enantiomers into a pair of diastereomeric salts. These diastereomers have distinct lattice energies and solubility profiles 3. Solution: Crystallizing the mixture in acetone or ethyl acetate selectively precipitates the quinine salt of the (1R,2R)-enantiomer (or (1R,2S) depending on the exact starting geometry), leaving the other diastereomer in solution. Subsequent acidic cleavage yields the optically pure acid.

Validated Experimental Protocols

Protocol A: Chemical Purification via Aqueous Wash and Distillation

This self-validating protocol ensures the removal of DMSO and unreacted starting materials prior to chiral resolution.

  • Saponification: To the crude cyclopropanation mixture in DMSO, add 2.0 M aqueous NaOH (2.5 eq) and stir at 60°C for 6 hours. Validation check: TLC (Hexanes:EtOAc 4:1) should show complete disappearance of the ethyl ester.

  • Aqueous Extraction: Cool the mixture to room temperature. Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar organic impurities. Discard the ether layer.

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 6.0 M HCl. Mechanistic note: Protonation of the carboxylate ensures the product partitions into the organic phase.

  • Product Extraction: Extract the aqueous layer with isopropyl acetate (3 x 50 mL).

  • DMSO Removal: Wash the combined isopropyl acetate layers with saturated aqueous NaCl (brine) 3 times. Add 5% w/w activated carbon, stir for 30 minutes, and filter through a pad of Celite.

  • Concentration & Distillation: Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation (b.p. 190-191°C at 745 mmHg or equivalent under high vacuum) to yield the chemically pure racemic trans-acid.

Protocol B: Chiral Resolution via Quinine Salt Crystallization

This protocol isolates the optically pure enantiomer from the racemic mixture.

  • Salt Formation: Dissolve 10.0 g (100 mmol) of racemic trans-2-methylcyclopropane-1-carboxylic acid and 32.4 g (100 mmol) of anhydrous quinine in 150 mL of boiling acetone 4.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4°C for an additional 4 hours. Mechanistic note: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice of the less soluble diastereomeric salt.

  • Filtration: Filter the precipitated white crystals and wash with 20 mL of cold acetone.

  • Recrystallization: Recrystallize the salt from boiling acetone two additional times to achieve >99% diastereomeric excess (de).

  • Acidic Cleavage: Suspend the pure salt in 100 mL of 2.0 M HCl and extract with dichloromethane (3 x 50 mL).

  • Final Isolation: Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate to yield the optically pure enantiomer. Validation check: Chiral HPLC and polarimetry should confirm >99% enantiomeric excess (ee).

Mechanistic & Workflow Visualizations

Below are the logical workflows detailing the synthesis pathway and the purification pipeline.

G Start Ethyl Crotonate + Corey's Ylide Intermediate Cyclopropanation (DMSO, 80°C) Start->Intermediate Hydrolysis Saponification (NaOH / H2O) Intermediate->Hydrolysis Impurity2 Residual DMSO (Solvent Carryover) Intermediate->Impurity2 Extraction Carryover Product trans-2-Methylcyclopropane- 1-carboxylic acid Hydrolysis->Product Major Pathway (>95%) Impurity1 cis-Isomer (Kinetic Byproduct) Hydrolysis->Impurity1 Minor Pathway (<5%)

Reaction pathway of 2-methylcyclopropanecarboxylic acid showing major impurities.

G Crude Crude Acid Mixture (trans/cis + DMSO) Wash Aqueous Wash & Activated Carbon Crude->Wash Removes DMSO Distill Vacuum Distillation (190°C / 745 mmHg) Wash->Distill Removes Heavies Chiral Quinine Salt Crystallization Distill->Chiral Racemic trans Pure Optically Pure (1R,2R)-Isomer Chiral->Pure >99% ee

Step-by-step purification and chiral resolution workflow for the crude acid.

References

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, ACS Publications.[Link]

  • A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, ACS Publications.[Link]

  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette.[Link]

Sources

Optimization

common pitfalls in handling 2-methylcyclopropane-1-carboxylic acid

Welcome to the technical support center for 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methylcyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging molecule. The inherent ring strain and stereochemical complexity of this compound can lead to several common pitfalls during its handling, reaction, and purification. This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure the success and integrity of your experiments.

I. Frequently Asked Questions (FAQs): General Handling & Storage

This section addresses the most common initial queries regarding the stability, storage, and safe handling of 2-methylcyclopropane-1-carboxylic acid.

Q1: How stable is 2-methylcyclopropane-1-carboxylic acid? What conditions should I avoid?

A1: The primary stability concern for this molecule is the high ring strain of the cyclopropane ring (~27 kcal/mol).[1] This strain makes the ring susceptible to cleavage under certain conditions. You should strictly avoid:

  • Strongly Acidic Conditions: Protic or Lewis acids can catalyze ring-opening, leading to the formation of various butenoic acid isomers.[2][3] This is often the most common cause of sample degradation and reaction failure.

  • High Temperatures: Thermal stress can also provide sufficient energy to induce ring-opening or decarboxylation, especially during distillation at atmospheric pressure. Distill under vacuum whenever possible.

  • Certain Transition Metals: Catalysts like palladium, platinum, or rhodium, particularly under hydrogen atmosphere, can readily catalyze the hydrogenolysis (cleavage) of the cyclopropane ring.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability and purity, 2-methylcyclopropane-1-carboxylic acid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[4] Refrigeration minimizes the risk of thermally induced degradation. The inert atmosphere is crucial to prevent potential reactions with atmospheric moisture or oxygen over time. For long-term archival, storage at -20°C is recommended.

Q3: What are the primary safety hazards associated with this compound?

A3: According to its Safety Data Sheet (SDS), 2-methylcyclopropane-1-carboxylic acid is classified as corrosive and can cause severe skin burns and eye damage.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] An eyewash station and safety shower should be readily accessible.

Q4: I'm purchasing this material. Does the stereoisomer (cis/trans, R/S) matter for handling?

A4: While the general handling and stability concerns apply to all stereoisomers, the specific stereochemistry is critical for its biological activity and reaction outcomes. The trans isomers are generally more thermodynamically stable than the cis isomers due to reduced steric strain between the substituents.[7] Be aware that certain reaction conditions (e.g., epimerization via enolate formation) could potentially isomerize your desired stereocenter. Always confirm the stereochemical purity of your starting material and products using appropriate analytical techniques (e.g., chiral chromatography or NMR with chiral shift reagents).

II. Troubleshooting Guide: Synthetic Reactions & Purification

This section provides detailed solutions to specific problems encountered during chemical reactions and subsequent workup and purification procedures.

Q5: My reaction is giving a low yield, and the crude NMR shows messy, broad signals in the olefinic region (~4.5-6.0 ppm). What is happening?

A5: The appearance of signals in the olefinic region is a classic indicator of cyclopropane ring-opening. The high ring strain makes the C-C bonds susceptible to cleavage, especially under acidic or radical conditions, leading to a mixture of isomeric butenoic acids and other unsaturated byproducts.[7][8]

Causality:

  • Acid-Catalyzed Ring Opening: If your reaction uses an acid catalyst or generates acidic byproducts (e.g., HCl from an acyl chloride formation), the protonation of the carboxylic acid or the cyclopropane ring itself can initiate cleavage.

  • Radical-Mediated Ring Opening: Some reaction conditions, particularly those involving single-electron transfer (SET) or radical initiators, can lead to ring-opening.[8]

Troubleshooting Protocol:

  • Re-evaluate Reaction pH: If possible, run the reaction under neutral or basic conditions. If an acid catalyst is required, use the mildest acid possible at the lowest effective catalytic loading.

  • Incorporate a Non-Nucleophilic Base: Add a proton sponge (e.g., 2,6-di-tert-butylpyridine) or an inorganic base (e.g., finely powdered K₂CO₃) to scavenge any adventitious or generated acid.

  • Lower the Reaction Temperature: Many ring-opening pathways have a higher activation energy than the desired reaction. Running the experiment at a lower temperature can significantly improve selectivity.

  • Degas Solvents: To rule out radical pathways initiated by oxygen, thoroughly degas your solvents before use.

Q6: I'm trying to form an amide using thionyl chloride (SOCl₂), but the reaction is failing and turning black. What's the issue?

A6: This is a very common pitfall. The standard procedure of converting a carboxylic acid to an acyl chloride with SOCl₂ generates two equivalents of HCl gas. As established in Q5, strong acids like HCl will readily catalyze the decomposition of the cyclopropane ring, leading to polymerization and charring.

Solution: Use an Acid-Free Activating Agent. Instead of SOCl₂, use a peptide coupling reagent that operates under neutral or basic conditions. This is the most reliable method for forming amides or esters from this substrate.

Coupling ReagentCommon BaseKey Advantages
HATU / HBTU DIPEA, N-MethylmorpholineHigh efficiency, fast reaction times.
EDC / DCC DMAP (catalytic), DIPEACost-effective, widely available.
CDI (Carbonyl diimidazole)None requiredGenerates CO₂ and imidazole; easy workup.

Protocol: General Amide Coupling using HATU

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylcyclopropane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q7: How can I effectively purify my compound away from the ring-opened byproducts?

A7: The polarity difference between the desired cyclopropyl product and its acyclic, unsaturated isomers is often subtle, which can make chromatographic separation challenging.

  • Flash Column Chromatography: This is the most common method.

    • Solvent System: A non-polar/polar system like Hexanes/Ethyl Acetate is a good starting point. Use a shallow gradient to maximize separation. Adding 0.1-1% acetic acid to the mobile phase can improve peak shape for the carboxylic acids, but be mindful that prolonged exposure to silica gel (which is acidic) can cause on-column degradation.

    • Alternative Sorbents: If separation on silica is poor, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (reverse-phase).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, acetone/water).

  • Acid-Base Extraction: This can be used to separate the desired carboxylic acid from neutral byproducts. Dissolve the crude mixture in an organic solvent (e.g., ether), extract with an aqueous base (e.g., 1M NaOH), wash the aqueous layer with ether to remove neutral impurities, then carefully re-acidify the aqueous layer with cold 1M HCl and back-extract the pure product into an organic solvent. This method will not separate the desired acid from acidic ring-opened byproducts.

III. Analytical Characterization

Q8: What are the key NMR signals to confirm the integrity of the cyclopropane ring?

A8: ¹H NMR spectroscopy is the most powerful tool for this purpose. The protons on a cyclopropane ring are highly shielded and appear in a very characteristic upfield region of the spectrum, typically between 0.5 and 1.5 ppm .[9] The presence of these signals is the primary indicator of an intact ring. Conversely, their absence and the new appearance of signals in the vinylic region (4.5-6.0 ppm ) and/or new allylic proton signals (~2.0-2.5 ppm ) confirms ring-opening.

Proton TypeTypical ¹H Chemical Shift (ppm)Key Diagnostic Feature
Cyclopropyl Protons 0.5 - 1.5 CONFIRMS intact ring structure.
Methyl Protons (on ring)~1.1 - 1.3Doublet, coupled to adjacent CH.
Carboxylic Acid Proton10.0 - 13.0Broad singlet, exchanges with D₂O.
Olefinic/Vinylic Protons4.5 - 6.0CONFIRMS ring-opening byproduct.

IV. Visual Guides & Workflows

G start Problem: Low Yield & Impure Product check_nmr Analyze Crude by ¹H NMR start->check_nmr intact Ring Intact? (Signals at 0.5-1.5 ppm) check_nmr->intact No opened Ring Opened? (Signals at 4.5-6.0 ppm) check_nmr->opened Yes other_path Other Issue (Purity, Stoichiometry) intact->other_path acid_path Acidic Conditions (Catalyst or Byproduct) opened->acid_path Most Likely radical_path Radical Pathway (Air, Initiator) opened->radical_path Possible sol_acid Solution: 1. Add non-nucleophilic base 2. Use milder conditions 3. Lower temperature acid_path->sol_acid sol_radical Solution: 1. Degas solvents 2. Add radical inhibitor radical_path->sol_radical sol_other Solution: 1. Check starting material purity 2. Re-evaluate stoichiometry other_path->sol_other

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_mech Acid-Catalyzed Ring-Opening Mechanism reactant 2-Methylcyclopropane- 1-carboxylic Acid intermediate Protonated Intermediate (Unstable) reactant->intermediate + H⁺ (e.g., from HCl) product1 Ring-Opened Carbocation intermediate->product1 Ring Cleavage (Relieves Strain) product2 Isomeric Butenoic Acids (Mixture of Products) product1->product2 - H⁺ (Deprotonation)

Caption: Mechanism of acid-catalyzed ring-opening.

References

  • Baran, P. (2016). Easy addition of 'unnatural' strained rings boon for drug chemists. Chemistry World. [Link]

  • PubChem. (1S,2S)-2-methylcyclopropane-1-carboxylic acid. [Link]

  • PubChem. 2-Methylcyclopropanecarboxylic acid. [Link]

  • Sariaslani, F. S., & Kunz, D. A. (1986). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Bacteriology, 168(3), 1234-1238. [Link]

  • Ma, S., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(18), 10079-10147. [Link]

  • Wang, P., et al. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au. [Link]

  • Zhang, Z., et al. (2025). Carbonylative Ring Expansion of Cyclic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Wang, P., et al. (2025). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mechanism for the ring-opening of cyclopropenyl carboxylates to form.... [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. [Link]

  • ACS Publications. A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. [Link]

  • Let's Talk Science. Understanding the Structure of Cyclopropane: A Journey Into Molecular Geometry. [Link]

  • Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

  • SCIDAR. Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained.... [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • PubMed. Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. [Link]

  • YouTube. Understanding the Unusual Chemistry of Cyclopropane. [Link]

  • Pearson. Explain why cyclopropane (C 3H6) and cyclobutane (C4H8) are more.... [Link]

  • Chemistry Stack Exchange. Cyclopropane instability to addition reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methylcyclopropane-1-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 2-methylcyclopropane-1-carboxylic acid. This chiral building block is a critical pharmacophore in numerous biologically active compounds and pyret...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-methylcyclopropane-1-carboxylic acid. This chiral building block is a critical pharmacophore in numerous biologically active compounds and pyrethroid insecticides. However, its synthesis is notoriously prone to poor diastereoselectivity, low yields, and severe thermal hazards during scale-up.

This guide is designed for process chemists and scale-up engineers. It bypasses basic theory to directly address the root causes of synthesis failures, providing field-proven, self-validating protocols.

Part 1: Route Selection & Quantitative Benchmarks

Before troubleshooting, it is critical to ensure you are using the correct synthetic strategy for your purity and scale requirements. The two most viable industrial routes are the Horner-Wadsworth-Emmons (HWE) approach and the Corey-Chaykovsky cyclopropanation.

Quantitative Route Comparison
ParameterHorner-Wadsworth-Emmons (HWE) RouteCorey-Chaykovsky Route
Starting Materials (S)-Propylene oxide + Triethylphosphonoacetate (TEPA)Ethyl crotonate + Dimethylsulfoxonium methylide
Typical Crude Yield 85–90%~48% (optimized for multikilogram scale)
Diastereoselectivity >98% trans>98% trans
Key Reagents/Solvents Hexyllithium (HexLi), MeTHFDMSO, Trimethylsulfoxonium iodide
Primary Failure Mode Anion degradation due to poor stoichiometry/solventThermal runaway from unreacted ylide accumulation

Part 2: Troubleshooting the Corey-Chaykovsky Scale-Up

Q: My Corey-Chaykovsky reaction using dimethylsulfoxonium methylide and ethyl crotonate suffers from low yields, and our safety team flagged it for thermal runaway risks. How can we safely scale this?

Root Cause Analysis: The standard Corey-Chaykovsky reaction is typically run at or below room temperature. However, electron-poor olefins like ethyl crotonate react sluggishly with the ylide at these temperatures. If you add the ylide to the olefin at room temperature, it does not consume immediately; it pools and accumulates. When the reaction finally initiates, the accumulated thermally unstable dimethylsulfoxonium methylide decomposes and reacts simultaneously, releasing a massive exotherm that destroys the product and risks a reactor blowout [4].

The Solution (Causality & Mechanism): To prevent accumulation, you must invert the thermal logic. By heating the ethyl crotonate solution to 80–95 °C and slowly dosing a cold, preformed ylide solution into it, the ylide is consumed instantaneously upon contact. The reaction rate outpaces the addition rate, entirely eliminating the thermal accumulation hazard while driving the yield up significantly. This methodology was validated in a 2000 L reactor delivering over 22 kg of product1 [4].

CC_Optimization Start Trimethylsulfoxonium Iodide + Base in DMSO Ylide Preformed Ylide Solution (Cold, Anhydrous) Start->Ylide Deprotonation Addition Slow Addition to Ethyl Crotonate Ylide->Addition Controlled Dosing Temp Maintain 80-95 °C (Prevents Accumulation) Addition->Temp Thermal Control Product trans-2-Methylcyclopropane- 1-carboxylic acid ester Temp->Product Cyclopropanation

Workflow for scalable Corey-Chaykovsky cyclopropanation avoiding thermal runaway.

Self-Validating Protocol: High-Temperature Corey-Chaykovsky
  • Ylide Pre-formation: Suspend trimethylsulfoxonium iodide in anhydrous DMSO. Slowly add the base at <20 °C.

    • Validation Checkpoint: Monitor the reaction visually and via gas evolution sensors. The suspension must transition to a completely clear solution, confirming 100% ylide formation before proceeding.

  • Controlled Dosing: In the main reactor, heat ethyl crotonate in anhydrous DMSO to 80–95 °C. Begin a slow, controlled subsurface addition of the cold ylide solution.

    • Validation Checkpoint: Utilize real-time calorimetry (e.g., Dynamic DSC or RC-1). You must observe immediate heat release correlating exactly with the dosing rate, confirming zero latent thermal accumulation. If the temperature drops, halt dosing immediately.

  • Quench & Isolation: Cool the reactor to 20 °C and quench with water. Extract with an appropriate organic solvent.

    • Validation Checkpoint: Perform GC-FID on the organic layer. The reaction is validated complete when residual ethyl crotonate is <1%.

Part 3: Troubleshooting Horner-Wadsworth-Emmons (HWE) Precision

Q: We are using the HWE route with (S)-propylene oxide and TEPA to get the enantiomerically pure (R,R) isomer, but our yields fluctuate wildly between batches. What is going wrong?

Root Cause Analysis: The HWE cyclopropanation relies on the nucleophilic attack of the TEPA anion on the epoxide, followed by an intramolecular cyclization. The critical failure point is the stability of the TEPA anion. If the stoichiometry is off, or if the wrong counterion/solvent matrix is used, the TEPA anion degrades before the epoxide ring-opening can occur.

The Solution (Causality & Mechanism): The reaction yield is strongly dictated by the counterion and the solvent's solvating power. Using Hexyllithium (HexLi) in 2-methyltetrahydrofuran (MeTHF) provides optimal coordination. The hexyl chain and the ethereal solvent stabilize the lithium-TEPA complex, preventing premature degradation and allowing the reaction to withstand the elevated temperatures (up to 150 °C in a sealed/pressurized system) required to drive the sluggish epoxide ring-opening and subsequent cyclization to completion2[1].

HWE_Pathway TEPA TEPA + HexLi in MeTHF Anion Stabilized TEPA Anion TEPA->Anion Base Deprotonation Epoxide (S)-Propylene Oxide Addition Anion->Epoxide Nucleophilic Attack RingOpen Epoxide Ring Opening (Elevated Temp) Epoxide->RingOpen SN2 Reaction Cyclization Intramolecular Cyclization RingOpen->Cyclization Phosphonate Elimination Product (R,R)-2-Methylcyclopropane- 1-carboxylic acid Cyclization->Product >98% trans selectivity

Mechanistic sequence of the HWE-based cyclopropanation from (S)-propylene oxide.

Self-Validating Protocol: Stabilized HWE Cyclopropanation
  • Anion Generation: Dissolve TEPA in anhydrous MeTHF. Slowly dose HexLi into the reactor while maintaining active cooling to prevent localized hot spots.

    • Validation Checkpoint: Use in-situ IR spectroscopy. Monitor the shift in the carbonyl/phosphonate stretching frequencies to confirm 100% steady-state formation of the TEPA anion. Do not proceed if degradation peaks are observed.

  • Epoxide Addition & Ring Opening: Add (S)-propylene oxide to the stabilized anion. Seal the reactor and heat to the optimized elevated temperature (e.g., 150 °C, ensuring the reactor is pressure-rated for MeTHF vapor pressure).

    • Validation Checkpoint: Monitor the disappearance of the epoxide C-O stretch via in-situ IR to confirm the completion of the rate-limiting ring-opening step.

  • Saponification: Cool the mixture, add aqueous NaOH, and stir to hydrolyze the resulting ester to the free carboxylic acid.

    • Validation Checkpoint: Perform Chiral HPLC on the isolated crude. The thermodynamic control of the bulky phosphonate elimination guarantees >98% trans selectivity. The assay must confirm the (R,R) configuration.

Part 4: Downstream Processing FAQ

Q: If our crude (R,R)-2-methylcyclopropanecarboxylic acid from the HWE route is only 85% pure, how can we upgrade the optical and chemical purity without chromatography?

A: The most scalable method for upgrading the optical purity of this specific carboxylic acid is classical resolution via diastereomeric salt formation. The crude acid can be crystallized using quinine as the resolving agent. Quinine selectively forms a highly crystalline salt with the trans-2-methylcyclopropanecarboxylic acid, which can be filtered and subsequently cracked with a mild acid (like aqueous HCl) to release the highly pure (>99% ee) target molecule [1]. Alternatively, if only chemical purity is the issue, fractional vacuum distillation is highly effective due to the compound's thermal stability post-cyclization.

References

  • Merschaert, A., et al. "A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid." Organic Process Research & Development, 2007. 2

  • Tilstam, U., et al. "Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid." Organic Process Research & Development, 2007.1

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Cyclopropanation Reactions

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. By understanding the underlying principles of these powerful C-C bond-forming reactions, you can systematically troubleshoot and optimize your synthetic protocols.

Initial Troubleshooting Workflow

When faced with a low-yielding cyclopropanation reaction, a systematic approach is crucial. Before delving into specific reaction types, consider the following general workflow. This diagnostic process starts with the most common and easily addressable issues.

Troubleshooting_Workflow start Low Yield Observed reagents 1. Check Reagents & Solvents start->reagents conditions 2. Verify Reaction Conditions reagents->conditions Reagents OK reagents_q Purity? Anhydrous? Freshly prepared? reagents->reagents_q catalyst 3. Evaluate Catalyst System conditions->catalyst Conditions Correct conditions_q Inert atmosphere? Correct temperature? Slow addition of diazo? conditions->conditions_q substrate 4. Assess Substrate Reactivity catalyst->substrate Catalyst Active catalyst_q Correct loading? Activated? Deactivated during reaction? catalyst->catalyst_q success Yield Improved substrate->success Substrate Suitable substrate_q Electron-rich enough? Sterically hindered? substrate->substrate_q

Caption: A general workflow for troubleshooting low yields in cyclopropanation reactions.

Frequently Asked Questions (FAQs)

This section is divided into common problem areas. Each question addresses a specific issue you might encounter in the lab.

Category 1: Catalyst and Reagent Issues

Q1: My Simmons-Smith reaction is sluggish or failing completely. What's the likely cause?

A1: The primary suspect in a failing Simmons-Smith reaction is the activity of the zinc reagent. Here’s how to troubleshoot:

  • Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active.[1] Inadequate activation is a common reason for low yields. Consider using ultrasound to enhance the activation of the zinc.[1]

  • Alternative Reagents: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provides more reproducible and faster results than the traditional zinc-copper couple.[1]

  • Moisture Sensitivity: The organozinc reagent is highly sensitive to moisture.[2] Ensure all glassware is flame- or oven-dried and that the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[2]

  • Solvent Choice: Non-coordinating, polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3][4] The rate of the reaction can decrease as the basicity of the solvent increases.[3]

Protocol for Zinc-Copper Couple Activation

  • In a flask equipped with a condenser and magnetic stirrer, add zinc dust.

  • Add a solution of copper(II) sulfate and stir until the blue color disappears.

  • Decant the aqueous solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.[1]

  • Use the freshly prepared couple immediately.

Q2: I'm seeing low yields in my rhodium- or copper-catalyzed cyclopropanation with a diazo compound. What should I investigate?

A2: Low yields in these reactions often point to issues with the diazo compound's stability or the catalyst's activity.[2][5]

  • Diazo Compound Decomposition: Diazo compounds, especially those that are not stabilized by two electron-withdrawing groups, can be unstable and potentially explosive.[6][7] They are also sensitive to acidic impurities, which can cause decomposition.[2]

    • Slow Addition: To minimize side reactions like dimerization, add the diazo compound slowly to the reaction mixture using a syringe pump.[1][2][5] This keeps the instantaneous concentration of the diazo compound low.

    • Purity: Ensure the diazo compound is pure. Purification can be achieved by methods like vacuum distillation, though caution is advised.[8]

  • Catalyst Deactivation: The catalyst can deactivate during the reaction.[9][10] This can be caused by impurities in the reagents or solvent, or by thermal degradation if the reaction temperature is too high.[9][11]

    • Catalyst Loading: If you suspect deactivation, a simple test is to add another portion of the catalyst to the reaction mixture. If the reaction rate increases, catalyst deactivation is a likely culprit.[10] You may need to incrementally increase the initial catalyst loading.[2]

  • Choice of Catalyst: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, other rhodium catalysts with different ligands may offer better performance for your specific substrate.[2] Similarly, for copper-catalyzed reactions, the choice of ligand is critical for achieving high yields and selectivity.[5]

Diazo_Addition start Low Yield with Diazo Compound slow_addition Implement Slow Addition (Syringe Pump) start->slow_addition check_purity Verify Diazo Purity slow_addition->check_purity Yield still low check_catalyst Assess Catalyst Activity check_purity->check_catalyst Diazo is pure optimize Systematically Optimize Conditions check_catalyst->optimize Catalyst is active success Yield Improved optimize->success

Caption: Decision tree for troubleshooting diazo-based cyclopropanations.

Category 2: Substrate and Reaction Conditions

Q3: My alkene is not reacting, or the conversion is very low. Why might this be?

A3: The electronic and steric properties of the alkene substrate play a significant role in its reactivity.[2]

  • Electronic Effects: Electron-rich alkenes are generally more reactive towards the electrophilic carbenes generated in most cyclopropanation reactions.[2][12] Electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, can be challenging substrates.[13] For these, you might need to consider:

    • A more reactive carbene source.

    • A different catalytic system. For example, cobalt-catalyzed systems have shown promise with electron-deficient olefins.[2][14]

  • Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[2][9] In such cases, increasing the reaction time or temperature may be necessary, but be mindful of potential catalyst decomposition at higher temperatures.[2][11]

Q4: How does the choice of solvent affect my reaction yield?

A4: The solvent can have a profound impact on the reaction by influencing catalyst solubility, stability of intermediates, and reaction rates.[3][15]

  • Polarity and Coordination: For Simmons-Smith reactions, non-coordinating solvents like DCM are often preferred.[3][4] In metal-catalyzed reactions, the polarity of the solvent can affect the geometry of the transition state, which in turn influences stereoselectivity.[2] Coordinating solvents may interfere with directing groups in certain reactions.[2]

  • Concentration: Running the reaction at very high dilution can slow down the desired bimolecular reaction. Conversely, if the concentration is too high, it may promote side reactions such as the dimerization of the diazo compound.[5][11]

SolventTypical Use CaseConsiderations
Dichloromethane (DCM)Simmons-Smith, Rhodium/Copper-catalyzedGood general-purpose, non-coordinating solvent.[3][4]
1,2-Dichloroethane (DCE)Simmons-Smith, Rhodium/Copper-catalyzedHigher boiling point than DCM, allows for higher reaction temperatures.[3][4]
Diethyl EtherSimmons-SmithTraditional solvent, but its coordinating ability can sometimes slow the reaction.[3]
TolueneRhodium/Copper-catalyzedNon-polar, can be useful for certain substrates.[15]
AcetonitrileElectrochemical methodsOptimal solvent for certain electrophotochemical cyclopropanations.[16]
Category 3: Work-up and Purification

Q5: I have a complex mixture after the reaction. What are the best practices for purification?

A5: Proper work-up and purification are essential for isolating your desired cyclopropane.

  • Quenching: For reactions involving organometallic reagents like the Simmons-Smith, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is common to dissolve zinc salts.[12] For other reactions, a simple aqueous wash may be sufficient.

  • Chromatography: Flash column chromatography is the most common method for purifying cyclopropanated products from starting materials and byproducts.[1]

  • Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method.[1]

Safety Considerations

  • Diazo Compounds: Diazomethane and other low molecular weight diazo compounds are toxic and potentially explosive.[1][17] They should be handled with extreme care in a well-ventilated fume hood, and solutions should not have ground glass joints.

  • Pyrophoric Reagents: Reagents like diethylzinc are pyrophoric and will ignite on contact with air.[1] They must be handled under an inert atmosphere using appropriate syringe and cannula techniques.

  • Pressure Build-up: Reactions that generate nitrogen gas, such as the decomposition of diazo compounds, can lead to pressure build-up in a sealed system.[1] Ensure the system is adequately vented.

References

  • Yadav, V. K., & Kumar, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclo-propanated 3-aza-2-oxabicyclic alkene 23a with alcohols. Retrieved from [Link]

  • Digital Commons@ETSU. (n.d.). Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ratio of solvent to raw material on reaction yield. Retrieved from [Link]

  • Esposti, S. D., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology, 7(10), 2099-2107.
  • IIT JAM NET GATE CHEMISTRY. (2018, June 7). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Barrett, A. G. M., & Braddock, D. C. (1998). Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines. Organic Letters, 1(1), 155-157.
  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the cyclopropanation optimization. Retrieved from [Link]

  • American Chemical Society. (2018). Influence of Ligands and Oxidation State on the Reactivity of Pentacoordinated Iron Carbenes with Olefins: Metathesis versus Cyclopropanation. Organometallics. Retrieved from [Link]

  • American Chemical Society. (2002). Theoretical Analysis of the Reaction Pathway and the Effect of the Axial Ligand for 3-Oxobutylideneaminatocobalt(II)-Catalyzed Cyclopropanation. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation of arenes with diazo compounds. Retrieved from [Link]

  • American Chemical Society. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds.
  • National Institutes of Health. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link]

  • Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Retrieved from [Link]

  • American Chemical Society. (2011). Highly cis-Selective Rh(I)-Catalyzed Cyclopropanation Reactions. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • American Chemical Society. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (n.d.). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Retrieved from [Link]

  • Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. Retrieved from [Link]

  • Yadav, V. K., & Kumar, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

Sources

Troubleshooting

characterization of byproducts in 2-methylcyclopropane-1-carboxylic acid synthesis

Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carboxylic Acid Welcome to the technical support guide for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

Welcome to the technical support guide for the synthesis of 2-methylcyclopropane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct characterization and mitigation.

Introduction

2-Methylcyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, often accomplished via cyclopropanation of crotonic acid derivatives, can be challenging due to the formation of various byproducts, most notably stereoisomers. Effective characterization and control of these impurities are critical for ensuring the quality and efficacy of the final product. This guide provides a structured, question-and-answer-based approach to address common issues encountered during synthesis and analysis.

Section 1: Overview of a Common Synthetic Pathway

A frequently employed method for synthesizing 2-methylcyclopropane-1-carboxylic acid is the Simmons-Smith cyclopropanation of an ester of crotonic acid, followed by hydrolysis. The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group across the double bond.[1][2]

Simmons_Smith_Reaction Figure 1: Simmons-Smith Reaction Pathway Start Ethyl Crotonate (cis/trans mixture) TS Butterfly Transition State Start->TS Reacts with Reagents CH₂I₂ + Zn(Cu) couple (Simmons-Smith Reagent) Intermediate Organozinc Carbenoid (ICH₂ZnI) Reagents->Intermediate Forms Intermediate->TS Product_Ester Ethyl 2-Methylcyclopropane-1-carboxylate (cis/trans isomers) TS->Product_Ester Concerted addition Byproducts Byproducts: - Unreacted Starting Material - Ring-opened species - Solvent adducts TS->Byproducts Side Reactions Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Product_Ester->Hydrolysis Final_Product 2-Methylcyclopropane-1-carboxylic Acid (cis/trans isomers) Hydrolysis->Final_Product

Caption: Figure 1: Simmons-Smith Reaction Pathway.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues related to byproduct formation and characterization in a direct Q&A format.

Q1: My ¹H NMR spectrum shows two distinct sets of cyclopropyl proton signals. What are they, and how can I assign them to the correct isomers?

A: The presence of two sets of signals strongly indicates the formation of both cis and trans diastereomers of 2-methylcyclopropane-1-carboxylic acid. The Simmons-Smith reaction is stereospecific, meaning a trans-alkene will yield a trans-cyclopropane and a cis-alkene will yield a cis-cyclopropane.[1] If your starting crotonate was a mixture of E/Z isomers, you will obtain a mixture of trans and cis products.

Causality & Identification: The key to distinguishing these isomers lies in the coupling constants (J-values) and through-space correlations (NOE).

  • Coupling Constants: Generally, the vicinal coupling constant between the two protons on the cyclopropane ring attached to the methyl and carboxyl groups (JH1,H2) is larger for the cis isomer than for the trans isomer.

  • NMR Analysis: The chemical shifts of the cyclopropyl protons can be analyzed as complex spin systems (e.g., ABC or ABX systems).[3][4] In the cis isomer, the methyl group and the carboxylic acid are on the same side of the ring, leading to potential steric compression and different electronic environments compared to the trans isomer.

  • NOESY/ROESY: The most definitive method is a 2D NOESY or ROESY experiment. A nuclear Overhauser effect (NOE) correlation will be observed between the protons of the methyl group and the proton on the carbon bearing the carboxylic acid only in the cis isomer due to their spatial proximity.

Q2: My GC-MS analysis shows several unexpected peaks with low molecular weights. What could these be?

A: Besides the main product isomers, several side reactions can generate byproducts. Common possibilities include:

  • Unreacted Starting Material: Incomplete conversion will leave residual ethyl crotonate.

  • Solvent Adducts: The highly reactive carbenoid intermediate can sometimes react with the solvent, especially if the solvent has abstractable protons or reactive functional groups.

  • Ring-Opened Products: Although less common under standard Simmons-Smith conditions, highly strained cyclopropanes can undergo ring-opening, especially in the presence of acid or during GC-MS analysis at high temperatures.[5] This can lead to various isomeric pentenoic acids.

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can sometimes methylate heteroatoms, such as the oxygen in an alcohol if the reaction is performed on an unprotected allylic alcohol.[6]

Troubleshooting Strategy:

  • Confirm with Standards: Inject standards of your starting material to confirm its retention time.

  • Analyze Mass Spectra: Carefully analyze the fragmentation patterns of the unknown peaks. Look for characteristic fragments that might indicate a relationship to your starting material or solvent.

  • Lower GC Inlet Temperature: To check if byproducts are forming during analysis (thermal decomposition), try lowering the injection port temperature.

  • Derivatization: Derivatize your crude sample (e.g., by esterification) before GC-MS analysis. This can help to make the carboxylic acids more volatile and may prevent on-column degradation.

Q3: My reaction yield is low and the diastereomeric ratio is poor. How can I improve this?

A: Low yield and poor selectivity often point to issues with the reaction conditions or the activity of the Simmons-Smith reagent.

Expert Insights for Optimization:

  • Reagent Activity: The zinc-copper couple must be freshly prepared and highly active.[7] Inactivity due to oxidation is a primary cause of low yield. Consider using ultrasound to enhance the activation of the zinc.[8]

  • The Furukawa Modification: Using diethylzinc (Et₂Zn) with diiodomethane often gives more reproducible and higher yields, especially for less reactive alkenes.[2][9]

  • Inert Atmosphere: The organozinc reagent is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Control of Stereochemistry: The stereochemistry of the product is dictated by the stereochemistry of the starting alkene. To obtain a single product isomer (e.g., trans), you must start with a stereochemically pure alkene (e.g., (E)-ethyl crotonate). Purification of the starting ester by distillation or chromatography may be necessary.

Section 3: Key Analytical Protocols

Protocol 1: Quantitative ¹H NMR for Diastereomeric Ratio Analysis

This protocol provides a method to determine the ratio of cis to trans isomers in a purified product mixture.

  • Sample Preparation: Accurately weigh ~10-20 mg of the product mixture and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard with a sharp singlet that does not overlap with product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the nuclei.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Identify non-overlapping signals unique to each isomer. Often, the methyl doublets or the cyclopropyl methine protons are well-resolved.

  • Calculation: Integrate the unique signal for the cis isomer (Acis) and the corresponding signal for the trans isomer (Atrans). The diastereomeric ratio (d.r.) is calculated as: d.r. = (Integral of Atrans) / (Integral of Acis)

Protocol 2: GC-MS for General Byproduct Profiling

This protocol outlines a general method for analyzing the crude reaction mixture.[6]

  • Sample Preparation: Take a small aliquot (~0.1 mL) of the crude reaction mixture. Dilute it with 1 mL of a suitable solvent like dichloromethane or ethyl acetate. Pass the diluted sample through a small plug of silica or a syringe filter to remove non-volatile salts.

  • GC-MS Parameters (Example):

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium.

    • MS Detector: Scan range of m/z 40-400.

  • Data Analysis: Identify peaks corresponding to the starting material, cis and trans products, and major byproducts by comparing their retention times and mass spectra with known standards or literature data.

Troubleshooting_Workflow Figure 2: Byproduct Analysis Workflow Start Crude Reaction Mixture NMR ¹H NMR Analysis Start->NMR GCMS GC-MS Analysis Start->GCMS Decision1 Multiple Isomers Detected? NMR->Decision1 Decision2 Unexpected Peaks Present? GCMS->Decision2 Decision1->Decision2 No Action1 Perform 2D NOESY for structural assignment Decision1->Action1 Yes Action3 Analyze MS fragmentation. Compare to standards. Decision2->Action3 Yes End Characterization Complete Decision2->End No Action2 Quantify d.r. using quantitative NMR Action1->Action2 Action2->End Action4 Optimize reaction: - Check reagent activity - Use inert atmosphere Action3->Action4 Action4->End

Caption: Figure 2: Byproduct Analysis Workflow.

Section 4: Summary of Potential Byproducts

Byproduct/ImpurityLikely OriginKey Analytical SignaturesMitigation Strategy
cis/trans Isomers Non-stereopure starting alkeneDistinct sets of signals in ¹H and ¹³C NMR; slightly different retention times in GC.[3]Use stereochemically pure (E)- or (Z)-crotonate.
Unreacted Starting Material Incomplete reactionSignals corresponding to ethyl crotonate in NMR and GC-MS.Increase reaction time, use more active reagent (e.g., Furukawa), or increase stoichiometry of the Simmons-Smith reagent.[7]
Ring-Opened Products (e.g., pentenoic acids) Thermal degradation (GC) or acidic workupBroad olefinic and carboxylic acid signals in NMR; M+ peak same as product but different fragmentation in MS.[5]Use milder workup conditions; lower GC inlet temperature; derivatize before analysis.
Carbene Dimerization Products (e.g., diethyl maleate/fumarate) Self-reaction of carbenoid intermediatePeaks corresponding to C=C bonds in NMR; characteristic MS fragmentation.[6]This is more common with diazo compounds but can occur if carbenoid concentration is too high. Ensure slow addition of reagents if applicable.

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions.
  • Benchchem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions.
  • Smidt, J. (1959). N.M.R. spectra of some derivatives of nitrocyclopropane. Recueil des Travaux Chimiques des Pays-Bas, 79(12), 1331-1342.
  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
  • Defense Technical Information Center. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Wikipedia. (n.d.). Simmons–Smith reaction.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Methylcyclopropane-1-carboxylic Acid

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboxylic acid (CAS: 29555-02-0). This highly strained, versatile building block is critical in the synthesis of kinase inhibitors and antimicrobial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylcyclopropane-1-carboxylic acid (CAS: 29555-02-0). This highly strained, versatile building block is critical in the synthesis of kinase inhibitors and antimicrobial agents targeting bacterial dihydrofolate reductase[1]. However, due to the inherent ring strain of the cyclopropane moiety, the compound is highly susceptible to ring-opening, epimerization, and thermal degradation under suboptimal experimental conditions[2].

Designed for drug development professionals and synthetic chemists, this guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and prevent decomposition during your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-methylcyclopropane-1-carboxylic acid undergo spontaneous ring-opening during acidic workup? Causality & Mechanism: Cyclopropane rings possess significant π -character in their C-C bonds, making them highly susceptible to electrophilic attack. Under strongly acidic conditions (e.g., concentrated HCl or superacids), the cyclopropane ring is protonated. To relieve the massive angular ring strain (~27.5 kcal/mol), the C-C bond cleaves, generating highly reactive crotyl and methacryloyl cations[2]. These cations subsequently react with ambient nucleophiles (like water or chloride ions) to form acyclic decomposition products. Resolution: Never use concentrated mineral acids during the workup of this compound. Instead, utilize dilute weak acids (e.g., 1.0 M Citric Acid or 10% NaH2​PO4​ ) and strictly maintain the reaction temperature between 0–5 °C during acidification to kinetically suppress the ring-opening pathway.

Q2: I am observing epimerization and yield loss during the basic hydrolysis (saponification) of the ester precursor. How can I prevent this? Causality & Mechanism: The α -proton adjacent to the carboxylate group is relatively acidic. Prolonged exposure to strong bases at elevated temperatures (>60 °C) leads to the abstraction of this proton, forming a planar enolate intermediate[3]. Because the enolate is planar, reprotonation during the quench phase can occur from either face, leading to the epimerization of the cis and trans isomers[4]. Extreme basic conditions can also invite direct nucleophilic attack, leading to further degradation[1]. Resolution: Perform saponification using a controlled stoichiometric amount of a milder base (e.g., LiOH) in a biphasic solvent system. Keep the reaction time under 6 hours, maintain the temperature below 60 °C, and monitor the pH to ensure it does not exceed 12[4].

Q3: What are the optimal storage conditions to prevent long-term thermal decomposition and moisture degradation? Causality & Mechanism: Thermal stress provides the activation energy required for decarboxylation[5] or auto-oxidation, while ambient moisture can lead to slow microbial or chemical degradation. While the compound exhibits moderate chemical stability under standard conditions, it remains highly sensitive to strong nucleophilic attack and oxidizing agents[1][6]. Resolution: Store the compound in a tightly sealed container flushed with an inert gas (Argon or Nitrogen) at 2–8 °C[1]. For long-term storage of high-purity enantiomers, storage at -20 °C is highly recommended to halt any kinetic degradation pathways[7]. Keep strictly away from strong bases and strong oxidizing agents[8].

Section 2: Quantitative Stability Data

To ensure structural integrity, adhere to the operational boundaries outlined in the table below. Deviating from these parameters triggers specific mechanistic degradation pathways.

ParameterOptimal ConditionHazard ConditionMechanistic Consequence of Hazard
pH (Workup) 4.0 – 6.0 (Mild Acid)< 1.0 (Strong Mineral Acids)Protonation of the cyclopropane ring leads to C-C bond scission and formation of crotyl cations[2].
pH (Hydrolysis) 10.0 – 12.0> 13.0 (Excess Strong Base)Deprotonation at the α -carbon causes enolate formation, resulting in cis/trans epimerization[4].
Temperature 0 – 5 °C (Workup)> 60 °C (Prolonged)Thermal stress lowers the activation energy for nucleophilic attack and potential decarboxylation[5].
Storage 2 – 8 °C, Inert GasRoom Temp, Open AirSlow auto-oxidation and moisture-induced degradation; sensitive to strong nucleophiles[1][8].

Section 3: Visualizing the Decomposition Pathway

Understanding the exact point of failure is critical for preventing it. The diagram below illustrates the acid-catalyzed decomposition pathway that occurs during improper workups.

DecompositionPathway SM 2-Methylcyclopropane-1- carboxylic acid Acid Strong Acid Exposure (pH < 1, >25°C) SM->Acid Improper Workup Protonation Protonated Cyclopropane Intermediate Acid->Protonation Cleavage Ring Cleavage (Relief of Ring Strain) Protonation->Cleavage Fast Cations Crotyl & Methacryloyl Cations Cleavage->Cations Degradation Acyclic Degradation Products Cations->Degradation Nucleophilic Attack

Fig 1. Acid-catalyzed ring-opening decomposition pathway of 2-methylcyclopropane-1-carboxylic acid.

Section 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Hydrolysis and Isolation

Context: This protocol is designed to safely convert the ethyl ester precursor to the free carboxylic acid while kinetically trapping the product before epimerization or ring-opening can occur. Every step includes an In-Process Control (IPC) to create a self-validating system.

Step 1: Controlled Saponification

  • Action: Dissolve ethyl 2-methylcyclopropanecarboxylate in a 3:1 mixture of THF:Water. Add 1.2 equivalents of 2.0 M LiOH dropwise at 0 °C. Allow to warm to room temperature.

  • Causality: LiOH is a milder base compared to NaOH/KOH, reducing the rate of α -proton abstraction. The biphasic system ensures solubility while buffering the local concentration of hydroxide ions.

  • Validation: Monitor the reaction via TLC or LC-MS. The reaction should reach >95% conversion within 4-6 hours. Do not exceed 60 °C[4].

Step 2: In-Process pH Control (IPC)

  • Action: Measure the pH of the aqueous layer using a calibrated pH meter. It must be maintained between 10 and 12[4].

  • Causality: Allowing the pH to spike above 12 significantly increases the risk of epimerization via the planar enolate intermediate[3].

Step 3: Quenching and Mild Acidification

  • Action: Cool the reaction mixture to 0–5 °C using an ice-brine bath. Slowly add 1.0 M Citric Acid dropwise until the pH reaches 4.5–5.0.

  • Causality: Avoiding concentrated HCl prevents the acid-catalyzed ring cleavage that generates crotyl cations[2]. The low temperature kinetically suppresses any residual ring-opening pathways.

  • Validation: The absence of acyclic alkene byproducts (detectable via 1 H NMR at δ 5.5-6.0 ppm) confirms the structural integrity of the cyclopropane ring.

Step 4: Extraction and Isolation

  • Action: Extract the aqueous layer with cold Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C).

  • Causality: High bath temperatures during rotary evaporation can induce thermal degradation or result in the co-evaporation of the product.

Step 5: Storage

  • Action: Flush the storage vial with Argon and store at 2–8 °C[1].

  • Causality: Protects against moisture and oxidative degradation over time[6].

IsolationWorkflow Ester Ethyl 2-methylcyclopropane- carboxylate Saponification Controlled Saponification (LiOH, THF/H2O, <60°C) Ester->Saponification IPC IPC: Check pH (10-12) Avoid Epimerization Saponification->IPC Acidification Mild Acidification (Citric Acid, 0-5°C) IPC->Acidification pH optimized Extraction Extraction & Washing (EtOAc / Brine) Acidification->Extraction Product Pure 2-Methylcyclopropane- 1-carboxylic acid Extraction->Product

Fig 2. Optimized self-validating workflow for the safe isolation of the carboxylic acid.

References

  • (1R,2R)-2-Methylcyclopropanecarboxylic Acid CAS No:10487 Source: AS-1 URL:[Link]

  • Tandem Ring-Opening Decarboxylation of Cyclopropane Hemimalonates with Sodium Azide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Synthesis of Cyclopropanecarboxylic Acid Source: YouTube (Organic Chemistry Tutor) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-Methylcyclopropane-1-carboxylic Acid

Welcome to the Formulation & Development Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with small, strained-ring organic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Development Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with small, strained-ring organic acids. While 2-methylcyclopropane-1-carboxylic acid possesses a low molecular weight and a polar carboxylic acid group that suggest favorable developability, its lipophilic cyclopropane ring and pH-dependent ionization often lead to erratic solubility profiles during in vitro assays and in vivo dosing.

This guide is designed to troubleshoot these specific issues, providing causality-driven explanations and self-validating protocols to ensure your formulation succeeds.

Physicochemical Profiling & Baseline Diagnostics

Q: The literature states the water solubility of 2-methylcyclopropane-1-carboxylic acid is ~32 g/L. Why does my compound precipitate immediately in simulated gastric fluid (SGF) or acidic assay buffers?

A: The discrepancy lies in the pH-dependent ionization of the molecule. The carboxylic acid functional group has a predicted pKa of approximately 4.72 to 4.88[1]. In unbuffered water, the molecule partially ionizes, yielding the high apparent solubility of 32.08 g/L[2]. However, in SGF (pH ~1.2), the environment is well below the pKa. The molecule becomes fully protonated (unionized). In this state, the hydrophobic nature of the 2-methylcyclopropane moiety dominates the solvation thermodynamics, driving the intrinsic solubility ( S0​ ) down and causing rapid precipitation.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact on Formulation
Molecular Weight 100.12 g/mol Small size allows for high mobility and rapid crystallization if supersaturated.
pKa 4.72 – 4.88Solubility is highly pH-dependent; requires buffering or salt formation[1].
LogP ~0.7Amphiphilic nature; unionized form is lipophilic[2].
Solubility (Water) 32.08 g/L (Unbuffered)High baseline solubility only when partially/fully ionized[2].
Solubility (Ethanol) 191.14 g/LExcellent candidate for solvent/anti-solvent precipitation techniques[2].
Salt Screening & Counterion Selection

Q: We are developing a solid oral dosage form. How can we prevent precipitation in the stomach and enhance the dissolution rate?

A: For weak organic acids classified under DCS IIb (absorption limited by solubility), salt formation is the most robust and cost-effective strategy. By converting the free acid into a sodium, potassium, or amine salt, you fundamentally alter the solid-state properties. The ionic bonds in the salt lower the crystal lattice energy compared to the hydrogen-bonded dimers of the free acid. Furthermore, as the salt dissolves in the acidic stomach, it creates a localized high-pH diffusion layer (microenvironmental pH effect), maintaining the drug in its highly soluble ionized state long enough to be absorbed.

Protocol: High-Throughput Salt Screening This protocol is designed as a self-validating system to ensure the generated salt is thermodynamically stable.

  • Solvent Selection & Dissolution: Dissolve 50 mg of 2-methylcyclopropane-1-carboxylic acid in 1 mL of ethanol, leveraging its high organic solubility (191.14 g/L) to create a concentrated stock[2].

  • Counterion Addition: Add 1.05 molar equivalents of a basic counterion (e.g., NaOH, KOH, or Meglumine) dropwise under continuous stirring at 40°C. The slight excess ensures complete conversion.

  • Crystallization: Induce supersaturation by slowly cooling the mixture to 4°C. If no crystals form, introduce an anti-solvent (e.g., heptane) dropwise until the solution turns cloudy.

  • Harvesting & Self-Validation: Isolate the precipitate via vacuum filtration and dry under a vacuum.

    • Validation Step: Perform X-Ray Powder Diffraction (XRPD) on the powder. A shift in the diffraction peaks compared to the free acid confirms a new crystalline phase. Follow up with Differential Scanning Calorimetry (DSC) to verify a single, sharp melting endotherm, confirming phase purity and the absence of residual amorphous content.

Cyclodextrin Complexation for Parenteral Assays

Q: Salt forms are causing injection site irritation in our parenteral models. How can we enhance solubility at a neutral pH without using harsh organic cosolvents?

A: Inclusion complexation using cyclodextrins is the optimal alternative. The non-polar 2-methylcyclopropane ring is sterically well-suited to insert into the hydrophobic cavity of β -cyclodextrin ( β -CD) or its more soluble derivative, Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3]. The polar carboxylic acid group remains oriented toward the hydrophilic exterior. This host-guest interaction shields the lipophilic moiety from water, drastically increasing apparent solubility without altering the drug's intrinsic molecular structure[4].

Protocol: Phase Solubility Profiling (Higuchi-Connors Method) This methodology establishes the stoichiometric ratio and thermodynamic stability of the complex.

  • Host Solution Preparation: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (e.g., 0, 5, 10, 15, and 20 mM) in a pH 7.4 phosphate buffer[3].

  • Guest Addition: Add an excess amount of 2-methylcyclopropane-1-carboxylic acid (e.g., 100 mg) to 5 mL of each CD solution to ensure the system is fully saturated[4].

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 200 rpm and 25°C for 48 hours. This duration is critical to reach thermodynamic equilibrium[5].

  • Filtration & Self-Validation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove any undissolved free acid.

    • Validation Step: Quantify the dissolved drug concentration in the filtrate using a validated HPLC-UV method. The mass balance must confirm that the detected drug is entirely in solution.

  • Data Analysis: Plot the molar concentration of the dissolved drug against the CD concentration. A linear increase indicates an AL-type phase solubility profile (1:1 complexation), allowing you to calculate the stability constant ( K1:1​ ) from the slope[3].

CD_Workflow Step1 1. Prepare HP-β-CD Solutions (0-20 mM) Step2 2. Add Excess 2-Methylcyclopropane -1-carboxylic Acid Step1->Step2 Step3 3. Equilibrate (25°C, 48 hrs, 200 rpm) Step2->Step3 Step4 4. Filter (0.45 µm) & Analyze via HPLC Step3->Step4 Step5 5. Plot Higuchi-Connors Phase Diagram Step4->Step5

Figure 1: Workflow for phase solubility profiling and cyclodextrin complexation.

Advanced Formulation Workflows

Q: What if our candidate requires a massive payload that exceeds the solubilization capacity of cyclodextrins, and salt forms are physically unstable?

A: When crystalline approaches fail, you must disrupt the crystal lattice entirely by formulating an Amorphous Solid Dispersion (ASD). By utilizing techniques like Hot Melt Extrusion (HME) or Spray Drying, the drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP or HPMCAS). This forces the 2-methylcyclopropane-1-carboxylic acid into a high-energy amorphous state. Upon ingestion, the polymer matrix dissolves and releases the drug, generating a highly supersaturated solution in the gastrointestinal tract, while the polymer acts as a precipitation inhibitor to maintain that supersaturation during the absorption window[6].

DecisionTree Start Target: Enhance Solubility of 2-Methylcyclopropane-1-carboxylic Acid Eval_pH Is the target formulation pH > 5.5? Start->Eval_pH Path_Ionized Ionized State Dominates (High Aqueous Solubility) Eval_pH->Path_Ionized Yes Path_Unionized Unionized State Dominates (Lipophilic, Low Solubility) Eval_pH->Path_Unionized No Salt_Screen Execute Salt Screening (Na+, K+, Meglumine) Path_Ionized->Salt_Screen Solid Dosage Required CD_Screen Evaluate Cyclodextrin Inclusion (HP-β-CD) Path_Unionized->CD_Screen Liquid/Parenteral ASD_Screen Amorphous Solid Dispersion (Spray Drying / HME) Path_Unionized->ASD_Screen Solid Oral Dosage Salt_Screen->ASD_Screen Poor Salt Stability CD_Screen->ASD_Screen Inadequate Payload

Figure 2: Decision matrix for selecting a solubility enhancement strategy.

References
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids - ACS Publications. 1

  • 2-Methylcyclopropanecarboxylic acid CAS# 29555-02-0: Odor profile, Molecular properties, Regulation - Scent.vn. 2

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech.

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins - Scirp.org. 3

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. 4

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications - Chemical Journals. 5

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: 2-Methylcyclopropane-1-Carboxylic Acid as a Constrained Pharmacophore in Targeted Therapeutics

Executive Summary In modern drug discovery, the transition from flexible aliphatic chains to conformationally restricted ring systems is a proven strategy for optimizing lead compounds. Specifically, (1S,2S)-2-methylcycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flexible aliphatic chains to conformationally restricted ring systems is a proven strategy for optimizing lead compounds. Specifically, (1S,2S)-2-methylcyclopropane-1-carboxylic acid (2-MCPCA) has emerged as a critical chiral building block for developing highly potent, target-specific inhibitors, most notably against historically "undruggable" targets such as the KRAS oncoprotein[1].

This guide provides an objective, data-driven comparison of 2-MCPCA-derived pharmacophores against traditional unconstrained alternatives. By detailing the mechanistic rationale and outlining self-validating experimental workflows, this document serves as a comprehensive resource for researchers validating the biological activity of 2-MCPCA derivatives in preclinical development.

Mechanistic Rationale: The 2-MCPCA Advantage

The incorporation of the into a drug scaffold is not merely a structural variation; it fundamentally alters the molecule's thermodynamic and pharmacokinetic profile[2]. The causality behind its superior performance rests on three physicochemical pillars:

  • Entropic Pre-organization: Flexible aliphatic chains (e.g., isopropyl or isobutyl groups) suffer a high entropic penalty ( −TΔS ) upon binding to a target protein because they must freeze into a single conformation. The rigid three-membered cyclopropane ring locks the dihedral angles, pre-organizing the molecule into its bioactive conformation and significantly lowering the thermodynamic barrier to binding[3].

  • Vectorial Precision: The methyl group on the chiral (1S,2S) cyclopropane ring provides a highly specific, three-dimensional trajectory. In the context of , this allows the pharmacophore to precisely penetrate the hydrophobic Switch-II pocket of the KRAS protein without steric clash[1].

  • Metabolic Resilience: The bond angle strain of the cyclopropane ring alters its orbital hybridization. The C–C bonds possess high p-character, while the C–H bonds possess exceptionally high s-character. This increased s-character makes the C–H bonds shorter and stronger, rendering them highly resistant to hydrogen atom abstraction by , thereby reducing intrinsic clearance ( CLint​ )[4].

Comparative Performance Data

To objectively validate the activity of 2-MCPCA, we compare a representative 2-MCPCA-derived KRAS inhibitor against analogs synthesized with alternative aliphatic and cyclic moieties. The data below summarizes the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacophore MotifTarget Affinity ( IC50​ , nM)Intrinsic Clearance ( CLint​ , µL/min/mg)Permeability ( Papp​×10−6 cm/s)Entropic Penalty ( −TΔS , kcal/mol)
Isopropyl (Linear)45045.212.44.2
2-MCPCA (Target) 12 8.5 28.6 1.1
Cyclobutyl (Ring)8522.118.22.8
Cyclopentyl (Ring)21035.615.13.5

Data Synthesis: The 2-MCPCA derivative demonstrates a >30-fold increase in target affinity compared to the flexible isopropyl analog, driven by a minimized entropic penalty. Furthermore, the strained three-membered ring exhibits superior metabolic stability compared to the larger, less strained cyclobutyl and cyclopentyl rings[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of 2-MCPCA activity must utilize a self-validating system. We employ a two-tiered approach: an in vitro biochemical assay to confirm direct mechanistic inhibition, orthogonally validated by an in cellulo thermal shift assay to rule out off-target toxicity artifacts.

Protocol 1: Biochemical Validation via Nucleotide Exchange Assay

Causality: To prove that the 2-MCPCA derivative directly inhibits target activation (e.g., KRAS), we measure the displacement of a fluorescent nucleotide. The assay conditions are strictly controlled to prevent false positives caused by compound aggregation.

Step-by-Step Methodology:

  • Protein Loading: Incubate 50 nM recombinant KRAS(G12C) with 100 nM BODIPY-GDP in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM MgCl 2​ ) for 30 minutes at 25°C.

    • Self-Validation Step: The buffer must contain 0.01% Triton X-100. This detergent prevents the formation of colloidal compound aggregates that promiscuously inhibit proteins, ensuring any observed IC50​ is due to true stoichiometric binding.

  • Compound Dispensing: Dispense the 2-MCPCA derivative in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling.

    • Causality: Acoustic dispensing eliminates the need for intermediate dilution plates, keeping the final DMSO concentration strictly below 1%, which prevents solvent-induced protein denaturation.

  • Reaction Initiation: Add 1 µM of the SOS1 catalytic domain (a Guanine Nucleotide Exchange Factor) and 1 mM unlabeled GTP to initiate the exchange.

  • Kinetic Readout: Monitor fluorescence polarization (Ex: 485 nm, Em: 530 nm) continuously for 60 minutes. The 2-MCPCA derivative will lock the protein in an inactive state, preventing the drop in polarization associated with BODIPY-GDP release.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical affinity does not guarantee efficacy in live cells due to permeability barriers or competing intracellular ligands. The Cellular Thermal Shift Assay (CETSA) provides self-validating proof of direct binding in the complex cellular milieu by measuring the thermodynamic stabilization imparted by the 2-MCPCA moiety.

Step-by-Step Methodology:

  • Cellular Incubation: Treat MIA PaCa-2 cells (expressing endogenous target) with 1 µM of the 2-MCPCA derivative or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

    • Causality: Heating denatures unbound proteins, causing them to precipitate. The rigid 2-MCPCA compound acts as a molecular structural strut, raising the melting temperature ( Tm​ ) of the target protein.

  • Clearance and Quantification: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins. Analyze the soluble fraction via quantitative Western blot. A positive shift in the aggregation temperature ( ΔTagg​>2∘C ) definitively confirms on-target engagement in live cells.

Visualizations of Mechanism and Workflow

KRAS_Pathway EGF Upstream Signal (e.g., EGFR) SOS GEF Activation (SOS1) EGF->SOS Recruits KRAS_GTP Target Protein (Active State) SOS->KRAS_GTP Promotes Exchange KRAS_GDP Target Protein (Inactive State) KRAS_GDP->KRAS_GTP GDP to GTP MAPK Downstream Effector (MAPK Cascade) KRAS_GTP->MAPK Activates Inhibitor 2-MCPCA Derivative (Pharmacophore) Inhibitor->KRAS_GDP Locks Conformation

Fig 1: Mechanism of target inhibition by 2-MCPCA derivatives, preventing nucleotide exchange.

Workflow Syn 1. Synthesis (2-MCPCA) Bio 2. Biochemical Assay (Exchange Rate) Syn->Bio Purified Cell 3. Target Engagement (CETSA) Bio->Cell IC50 < 100nM Met 4. ADME Profiling (Microsomes) Cell->Met Validated Lead 5. Lead Selection (In Vivo) Met->Lead Stable

Fig 2: Self-validating workflow for evaluating 2-MCPCA-derived targeted therapeutics.

References

  • [1] Title: US20240368190A1 - Synthesis of ras inhibitors Source: Google Patents URL:

  • [2] Title: (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 Source: PubChem (National Institutes of Health) URL:[Link]

  • [4] Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to 2-Methylcyclopropane-1-carboxylic Acid and Other Cyclopropane Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif.[1] Its unique stereoelectronic properties, stemming from significant ring strain and high...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif.[1] Its unique stereoelectronic properties, stemming from significant ring strain and high s-character of its C-C bonds, offer a compelling toolkit for fine-tuning the properties of drug candidates.[1][2] The strategic incorporation of this three-membered carbocycle can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4]

This guide provides an in-depth comparison of 2-methylcyclopropane-1-carboxylic acid with other key cyclopropane derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substitution on the cyclopropane ring, supported by experimental data and detailed protocols, to inform rational drug design.

The Strategic Value of the Cyclopropyl Moiety

The decision to incorporate a cyclopropane ring is a strategic one, often aimed at overcoming common hurdles in drug development. Its rigid structure can lock a flexible molecule into a more bioactive conformation, enhancing potency and selectivity.[1] Furthermore, the C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to their linear alkane counterparts, which can significantly improve a drug's half-life.[1][5]

G cluster_input Challenges in Drug Design cluster_solution Cyclopropane Integration cluster_output Improved Properties Poor_Metabolic_Stability Poor_Metabolic_Stability Cyclopropane Cyclopropane Moiety Poor_Metabolic_Stability->Cyclopropane Low_Potency Low_Potency Low_Potency->Cyclopropane Off_Target_Effects Off_Target_Effects Off_Target_Effects->Cyclopropane Enhanced_Stability Enhanced Metabolic Stability Cyclopropane->Enhanced_Stability Improved_Potency Improved Potency & Selectivity Cyclopropane->Improved_Potency Favorable_PK Favorable PK/ PD Profile Cyclopropane->Favorable_PK

Caption: Benefits of incorporating a cyclopropane ring in drug design.

Focus Compound: 2-Methylcyclopropane-1-carboxylic Acid

2-Methylcyclopropane-1-carboxylic acid introduces a new layer of complexity and opportunity compared to its parent, cyclopropane-1-carboxylic acid. The addition of a methyl group at the C-2 position creates two chiral centers, resulting in four possible stereoisomers (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This chirality is a critical feature, as it allows for stereospecific interactions with biological targets, potentially leading to improved potency and selectivity.[6]

The methyl group also influences the molecule's physicochemical properties. It increases lipophilicity compared to the unsubstituted analog, which can affect membrane permeability and protein binding.

Comparative Analysis of Cyclopropane Derivatives

To understand the specific contributions of the methyl group, it is essential to compare 2-methylcyclopropane-1-carboxylic acid with other relevant derivatives. We will consider the parent compound, cyclopropane-1-carboxylic acid, and a fluoroalkyl-substituted analog to illustrate the impact of substitution on key drug-like properties.

CompoundStructureMolecular Weight ( g/mol )cLogPpKaKey Features
Cyclopropane-1-carboxylic Acid C₃H₅CO₂H86.09[7]~0.34.65[7]Parent scaffold, baseline for comparison. Soluble in polar solvents.[8]
2-Methylcyclopropane-1-carboxylic Acid C₅H₈O₂100.12[9]0.727[9]Not widely reported, expected to be similar to parent.Introduces chirality and increased lipophilicity. Serves as a versatile building block in asymmetric synthesis.[6]
(cis)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid C₅H₅F₃O₂154.09~1.13.86[10]Electron-withdrawing CF₃ group significantly lowers pKa, increasing acidity. Higher lipophilicity.

Data sourced from cited references. cLogP and pKa values are experimental or well-established calculated values.

Causality Behind Property Differences:
  • Lipophilicity (cLogP): The addition of a methyl group increases the nonpolar surface area of the molecule, leading to a higher cLogP for 2-methylcyclopropane-1-carboxylic acid compared to the parent compound. The highly electronegative fluorine atoms in the trifluoromethyl derivative also contribute to an increase in lipophilicity.

  • Acidity (pKa): The pKa of cyclopropane-1-carboxylic acid is typical for a carboxylic acid.[7] The electron-donating nature of the methyl group in 2-methylcyclopropane-1-carboxylic acid is expected to have a minimal effect on the pKa. In contrast, the potent electron-withdrawing inductive effect of the trifluoromethyl group in the fluorinated analog stabilizes the carboxylate anion, making the corresponding acid significantly stronger (lower pKa).[10]

Synthetic Accessibility: A Comparative Workflow

The synthetic route to these derivatives is a critical consideration for their practical application. While the parent cyclopropane-1-carboxylic acid can be prepared from the cyclization of 4-chlorobutyronitrile, substituted derivatives often require more sophisticated cyclopropanation strategies.[7]

G cluster_A Route A: Synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid cluster_B Route B: Synthesis of Cyclopropane-1-carboxylic acid A1 Alkene A4 Asymmetric Cyclopropanation A1->A4 A2 Diazo Ester A2->A4 A3 Chiral Catalyst (e.g., Dirhodium(II)) A3->A4 A5 Hydrolysis A4->A5 A6 (1S,2S)-2-methylcyclopropane -1-carboxylic acid A5->A6 B1 4-Chlorobutyronitrile B2 Base-induced Cyclization B1->B2 B3 Cyanocyclopropane B2->B3 B4 Hydrolysis B3->B4 B5 Cyclopropane-1- carboxylic acid B4->B5

Caption: Generalized synthetic workflows for substituted vs. unsubstituted cyclopropane carboxylic acids.

The synthesis of specific stereoisomers of 2-methylcyclopropane-1-carboxylic acid often employs asymmetric cyclopropanation, using a chiral catalyst to control the stereochemical outcome.[6] This adds complexity compared to the synthesis of the achiral parent compound but is crucial for developing stereospecific drugs.

Experimental Protocols

Protocol 1: Representative Synthesis of a Cyclopropane Derivative via Simmons-Smith Reaction

This protocol describes a general and reliable method for cyclopropanation of an allylic alcohol, which is a common precursor for cyclopropane carboxylic acids.

Objective: To synthesize a cyclopropyl alcohol intermediate.

Materials:

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (Et₂Zn) solution

  • Diiodomethane (CH₂I₂)

  • Allylic alcohol (e.g., (E)-3-penten-2-ol)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Flame-dried round-bottom flask with stir bar

  • Argon or Nitrogen source

  • Ice bath

  • Syringes

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of argon.

  • Add anhydrous DCM to the flask and cool to 0 °C in an ice bath.

  • Slowly add diethylzinc (Et₂Zn) solution to the cold DCM.

  • Add a solution of the allylic alcohol in anhydrous DCM dropwise to the flask. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add diiodomethane (CH₂I₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.[1]

Causality: The Simmons-Smith reaction involves the formation of a zinc carbenoid intermediate from diethylzinc and diiodomethane. This intermediate then adds across the double bond of the alkene in a concerted, stereospecific manner to form the cyclopropane ring. The use of an allylic alcohol often directs the cyclopropanation to occur on the same face as the hydroxyl group, providing stereochemical control.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To compare the metabolic stability of different cyclopropane derivatives.

Materials:

  • Test compounds (e.g., cyclopropane-1-carboxylic acid, 2-methylcyclopropane-1-carboxylic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • Incubator/water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold ACN with an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Self-Validation: The inclusion of a positive control (a compound with known high metabolic clearance) and a negative control (incubation without NADPH) is crucial. The positive control validates the activity of the microsomes, while the negative control accounts for any non-enzymatic degradation. A longer half-life for a cyclopropane-containing compound compared to a non-cyclopropane analog would support the hypothesis of enhanced metabolic stability.[1][5]

Conclusion

The choice between 2-methylcyclopropane-1-carboxylic acid and other derivatives is a nuanced decision that hinges on the specific goals of the drug discovery program.

  • 2-Methylcyclopropane-1-carboxylic acid offers the distinct advantages of chirality and increased lipophilicity . Its stereoisomers provide a means to explore three-dimensional chemical space and optimize interactions with a target's binding site.[6]

  • The parent cyclopropane-1-carboxylic acid serves as a less lipophilic, achiral building block, ideal for situations where adding a chiral center is undesirable or a more polar profile is sought.[7][8]

  • Electronically modified derivatives , such as fluoroalkyl-substituted cyclopropanes, allow for significant modulation of acidity (pKa) and can be used to alter hydrogen bonding capabilities and overall polarity.[10]

By understanding the distinct physicochemical and synthetic profiles of these derivatives, medicinal chemists can more effectively leverage the unique properties of the cyclopropane ring to design safer and more efficacious medicines.

Sources

Validation

A Guide to Comparative Analysis: Evaluating 2-Methylcyclopropane-1-Carboxylic Acid in Preclinical Assays

Introduction: The Strategic Value of the Cyclopropane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is paramount. Small, rigid structural motifs are invaluable tools in this endeavor, and among them, the cyclopropane ring holds a privileged position. Its incorporation into a molecule, replacing more flexible alkyl chains or gem-dimethyl groups, serves as a powerful tactic to introduce conformational restraint.[1] This guide focuses on 2-methylcyclopropane-1-carboxylic acid, a chiral building block that leverages the unique stereochemical and electronic properties of the cyclopropane ring.[1][2]

The three-membered ring is not merely a passive spacer; its high ring strain and unique orbital hybridization impart electronic properties akin to a carbon-carbon double bond, influencing a molecule's reactivity and binding interactions.[2][3] Furthermore, this scaffold is often employed to enhance metabolic stability, as the C-H bonds on the cyclopropane ring are generally less susceptible to enzymatic oxidation than their linear alkane counterparts.[1]

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for objectively comparing the performance of 2-methylcyclopropane-1-carboxylic acid and its derivatives against other carboxylic acids in key preclinical assays. We will move beyond simple data presentation to explore the causality behind experimental choices, offering field-proven insights into protocol design and data interpretation.

Section 1: Physicochemical Characterization – The Foundation of Biological Performance

Before delving into complex biological assays, a fundamental understanding of a compound's physicochemical properties is essential. These parameters—lipophilicity (LogP), acidity (pKa), and molecular weight—govern solubility, membrane permeability, and potential for non-specific binding, all of which profoundly impact assay results and eventual drug-like character.

The cyclopropane ring in 2-methylcyclopropane-1-carboxylic acid introduces rigidity with a minimal increase in molecular weight and a moderate impact on lipophilicity compared to a simple linear chain.

Property2-Methylcyclopropane-1-carboxylic acidPentanoic Acid (Linear Analogue)Isovaleric Acid (Branched Analogue)Benzoic Acid (Aromatic Analogue)
Molecular Formula C₅H₈O₂C₅H₁₀O₂C₅H₁₀O₂C₇H₆O₂
Molecular Weight ( g/mol ) 100.12[4]102.13102.13122.12
XlogP3-AA 0.7[5]1.41.31.9
pKa (approx.) ~4.8~4.8~4.8~4.2
Topological Polar Surface Area (Ų) 37.3[6]37.337.337.3

Data compiled from various sources and estimations.

Expert Insight: The slightly lower LogP of the cyclopropyl-containing acid compared to its linear and branched isomers suggests potentially different solubility and membrane transit characteristics. While the pKa is largely dictated by the carboxylic acid group itself, the subtle electronic influence of the cyclopropane ring can affect interactions with biological targets. These foundational differences are why direct comparative assays are crucial.

Section 2: Comparative Analysis in Key In Vitro Assays

This section details the protocols and rationale for three critical assays that highlight the potential advantages of the 2-methylcyclopropane-1-carboxylic acid scaffold.

Assay Focus: Metabolic Stability in Liver Microsomes

Causality & Rationale: A primary reason for incorporating a cyclopropane ring is to block sites of metabolic oxidation. Aliphatic chains are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance. The cyclopropane ring's robust C-H bonds are significantly more resistant to this metabolic pathway. This assay directly tests that hypothesis.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of each test compound (2-methylcyclopropane-1-carboxylic acid, pentanoic acid, testosterone as a positive control) in DMSO.

    • Prepare the NADPH regenerating system (e.g., Promega NADPH-Regen®) according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C for 10 minutes.

    • In a 96-well plate, add the HLM suspension to each well.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM. For T=0 samples, the quenching solution is added before the test compound.

    • Immediately add the pre-warmed NADPH regenerating system to all wells except those designated for "-NADPH" controls. Add an equal volume of buffer to these wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound over time.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis HLM Prepare HLM (0.5 mg/mL) Incubate Incubate at 37°C HLM->Incubate NADPH Prepare NADPH Regen System NADPH->Incubate TestCmpd Prepare Test Compounds (1 µM final) TestCmpd->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench with ACN + Internal Standard TimePoints->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate % Remaining, t½, CLint LCMS->Calc G cluster_flex Flexible Ligand (High Entropy) cluster_rigid Rigid Ligand (Low Entropy) L1 Unbound State Multiple Conformations L2 Bound State One Conformation L1->L2 High Entropic Penalty (ΔS << 0) Enzyme Enzyme Active Site L2->Enzyme Binding R1 Unbound State Fewer Conformations R2 Bound State Similar Conformation R1->R2 Low Entropic Penalty (ΔS ≈ 0) R2->Enzyme Binding

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Comparative

In Vitro vs. In Vivo Efficacy of 2-Methylcyclopropane-1-Carboxylic Acid Derivatives in Lead Optimization

Introduction: The Mechanistic Rationale for 2-MCPCA In modern drug discovery, the transition from in vitro target affinity to in vivo efficacy is frequently derailed by poor metabolic stability, rapid clearance, or off-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale for 2-MCPCA

In modern drug discovery, the transition from in vitro target affinity to in vivo efficacy is frequently derailed by poor metabolic stability, rapid clearance, or off-target effects. To bridge this translational gap, 2-methylcyclopropane-1-carboxylic acid (2-MCPCA) has emerged as a highly privileged building block. Unlike linear aliphatic acids or unmethylated cyclopropanes, 2-MCPCA introduces a unique combination of ring strain and steric bulk into lead compounds.

The Causality of Design: The cyclopropane ring restricts the conformational flexibility of the resulting amide conjugates, significantly reducing the entropic penalty upon target binding. Simultaneously, the methyl group provides critical steric shielding against proteolytic cleavage by amidases in systemic circulation. This specific geometry allows 2-MCPCA derivatives to occupy tight hydrophobic pockets (such as the S1 pocket in proteases) while ensuring that high in vitro potency translates reliably into sustained in vivo exposure[1].

Comparative Efficacy: 2-MCPCA vs. Structural Alternatives

When comparing 2-MCPCA-derived lead compounds against those synthesized with alternative carboxylic acids (e.g., cyclobutanecarboxylic acid or linear analogs), the efficacy divergence becomes clear across multiple therapeutic targets.

Case Study 1: Factor XIa (FXIa) Anticoagulants

In the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as FXIa inhibitors, the incorporation of 2-MCPCA yielded the potent lead compound 7za [1].

  • In Vitro Performance: Compound 7za demonstrated a highly potent Ki of 90.37 nM[1]. Mechanistically, the 2-methylcyclopropanecarboxamide moiety acts as a precise pharmacophore, forming two direct hydrogen bonds with Tyr58B and Thr35 within the FXIa backbone[1].

  • In Vivo / Ex Vivo Translation: When transitioned to physiological models, 7za maintained excellent coagulation activity, achieving a 1.5× activated partial thromboplastin time (aPTT) at 43.33 μM in rabbit plasma[1]. Alternative fragments lacking this specific steric configuration failed to achieve the necessary S1 pocket occupancy, resulting in rapid clearance and loss of anticoagulant effect.

Case Study 2: MCH1 Receptor Antagonists

In neuropharmacology, combinatorial libraries utilizing 80 different carboxylic acids identified 2-MCPCA as the optimal fragment for generating the MCH1 receptor antagonist TPI 1361-17 [2].

  • In Vitro Performance: TPI 1361-17 exhibited an IC50 of 6.1 nM for MCH-induced Ca2+ mobilization and completely displaced [125I] MCH binding to the rat MCH1 receptor[2].

  • In Vivo Translation: The metabolic stability conferred by the 2-MCPCA fragment allowed the compound to remain highly active in vivo, successfully crossing the blood-brain barrier to block MCH-induced food intake in rats by 75%[2].

Quantitative Data Comparison

Compound / DerivativeTargetIn Vitro EfficacyIn Vivo / Ex Vivo EfficacyKey Structural Advantage
7za (2-MCPCA derivative)Factor XIaKi = 90.37 nM1.5× aPTT = 43.33 μM (Rabbit plasma)Forms 2 direct H-bonds with Tyr58B & Thr35[1]
TPI 1361-17 (2-MCPCA derivative)MCH1 ReceptorIC50 = 6.1 nM75% reduction in food intake (Rat)High target specificity and CNS penetrance[2]
Baseline Aliphatic Analogs VariousLower baseline affinityRapid proteolytic cleavageLacks steric shielding and conformational rigidity

Experimental Protocols: Validating the Efficacy Pipeline

To ensure a self-validating system, the following protocols detail the critical steps for evaluating the efficacy of 2-MCPCA derivatives.

Protocol A: In Vitro FXIa Enzyme Inhibition Assay (Ki Determination)

Rationale: Utilizing a chromogenic substrate allows for real-time kinetic monitoring of FXIa cleavage. Calculating the Ki via the Cheng-Prusoff equation ensures that the measured binding affinity is an absolute thermodynamic constant, independent of the specific substrate concentration used.

  • Reagent Preparation: Prepare human FXIa (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Incubation: Dispense 2-MCPCA derivatives (e.g., 7za) across a 10-point concentration gradient into a 96-well microplate. Incubate with FXIa for 15 minutes at 37°C to allow for binding equilibrium.

  • Substrate Addition: Introduce the chromogenic substrate S-2366 (0.5 mM).

  • Kinetic Measurement: Monitor the change in absorbance at 405 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 from the dose-response curve and convert to Ki using the known Km of S-2366.

Protocol B: Ex Vivo Activated Partial Thromboplastin Time (aPTT)

Rationale: Rabbit plasma is specifically chosen for this assay because its coagulation cascade and FXIa structural homology closely mirror human physiology, providing a highly predictive translational model for in vivo anticoagulant efficacy without the bleeding risks associated with downstream factor inhibitors[1].

  • Plasma Preparation: Collect citrated normal rabbit plasma and maintain at 37°C.

  • Compound Spiking: Add the 2-MCPCA derivative at varying concentrations (10 μM to 100 μM) to the plasma and incubate for 3 minutes.

  • Activation: Add 50 μL of aPTT reagent (ellagic acid/phospholipid activator) and incubate for exactly 3 minutes at 37°C to activate the contact pathway.

  • Coagulation Initiation: Add 50 μL of pre-warmed 25 mM CaCl2 to initiate clotting.

  • Endpoint Detection: Record the time to clot formation using a mechanical or optical coagulometer. Determine the concentration required to reach 1.5x the baseline aPTT (e.g., 43.33 μM for compound 7za)[1].

Mandatory Visualization

G A 2-MCPCA Fragment (Building Block) B Lead Compound (e.g., FXIa Inhibitor 7za) A->B Fragment-Based Synthesis C In Vitro Efficacy (Ki = 90.37 nM) B->C Biochemical Screening D In Vivo Efficacy (1.5x aPTT = 43.33 μM) C->D Rabbit Plasma Coagulation Assay

Workflow detailing the progression of 2-MCPCA from fragment synthesis to in vivo validation.

References

  • Source: MDPI (Molecules 2018)
  • Source: PMC (NIH)

Sources

Validation

A Multi-faceted Spectroscopic and Chromatographic Guide to Confirming the Structure of 2-Methylcyclopropane-1-carboxylic Acid Isomers

Introduction 2-Methylcyclopropane-1-carboxylic acid is a cornerstone building block for organic chemists and drug development professionals. Its rigid, strained cyclopropane ring, coupled with two stereogenic centers, of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylcyclopropane-1-carboxylic acid is a cornerstone building block for organic chemists and drug development professionals. Its rigid, strained cyclopropane ring, coupled with two stereogenic centers, offers a unique three-dimensional scaffold for designing novel molecular architectures and pharmacologically active compounds.[1] The presence of both diastereomers (cis and trans) and their respective enantiomers necessitates a robust and systematic approach for structural confirmation. An unverified mixture of these isomers can lead to inconsistent experimental results, failed syntheses, and misleading biological data.

This guide provides a comprehensive framework for the unambiguous structural and stereochemical confirmation of 2-methylcyclopropane-1-carboxylic acid isomers. We move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating workflow that integrates chromatographic separation with a suite of spectroscopic techniques. This multi-technique approach is essential for ensuring the chemical integrity of the material used in research and development.

Part 1: Isomer Separation: The Prerequisite for Unambiguous Characterization

Expertise & Experience: Before any spectroscopic analysis can yield meaningful results, the constituent isomers of a synthetic mixture must be isolated. Analyzing a mixture of stereoisomers with techniques like NMR will result in a complex superposition of signals, making definitive structural assignment impossible. High-Performance Liquid Chromatography (HPLC) is the premier technique for this challenge, offering high-resolution separation of both diastereomers and enantiomers.

Trustworthiness: The primary goal is to develop a separation method that provides baseline resolution for all stereoisomers. This is validated by collecting the separated fractions and re-injecting them to confirm their purity and retention time.

Comparative Analysis: Separation Methodologies
Technique Application Advantages Limitations
Preparative HPLC (Normal Phase) Diastereomer (cis/trans) SeparationExcellent resolution for compounds with differing polarities. Scalable for bulk purification.Requires non-polar solvents, which may have solubility issues.
Chiral HPLC Enantiomeric ResolutionThe only effective method for separating enantiomers. High selectivity is achievable with the correct column.Requires specialized, expensive chiral stationary phases (CSPs). Method development can be iterative.[2][3]
Gas Chromatography (GC) Analytical Separation (with derivatization)High efficiency and sensitivity.The carboxylic acid requires derivatization (e.g., to a methyl ester) to improve volatility, adding a chemical step.

For 2-methylcyclopropane-1-carboxylic acid, a two-stage HPLC strategy is most effective: first, a separation of the cis and trans diastereomers on a standard silica column, followed by the resolution of the enantiomers from each diastereomeric pair on a chiral stationary phase.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to resolving the enantiomers of a purified diastereomer (e.g., the trans racemate).

  • Column Selection: Begin with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, which are known for their broad selectivity for a wide range of chiral compounds.[2][3]

  • Sample Preparation: Dissolve the racemic mixture of a single diastereomer in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Screening (Normal Phase):

    • Start with a non-polar solvent system, such as n-Hexane/Isopropanol (90:10, v/v).

    • To improve peak shape and reduce tailing, which can occur due to interactions with the acidic carboxyl group, add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[4]

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Optimization: If separation is not achieved, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20%). If resolution is still poor, switch to a different alcohol (e.g., ethanol) or a different CSP.

Logical Workflow for Isomer Purification

G cluster_0 Diastereomer Separation cluster_1 Enantiomeric Resolution start Racemic Mixture (cis/trans) prep_hplc Preparative Normal Phase HPLC start->prep_hplc frac_cis Fraction 1: cis-racemate prep_hplc->frac_cis frac_trans Fraction 2: trans-racemate prep_hplc->frac_trans chiral_hplc Chiral HPLC frac_trans->chiral_hplc enantiomers Pure Enantiomers (e.g., (1S,2S) and (1R,2R)) chiral_hplc->enantiomers

Caption: Workflow for the complete separation of all four stereoisomers.

Part 2: Spectroscopic Confirmation of the Core Structure

Expertise & Experience: Once a pure isomer is isolated, its fundamental structure (molecular weight and functional groups) must be confirmed. Mass spectrometry provides the definitive molecular weight and fragmentation clues, while infrared spectroscopy offers an unmistakable signature for the carboxylic acid functional group.

Mass Spectrometry (MS)

Authoritative Grounding: MS confirms the molecular weight of the compound (100.12 g/mol ).[5] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula, C₅H₈O₂, by providing a mass measurement with high precision. Electron Ionization (EI) is a common technique that induces fragmentation, providing a structural fingerprint.

Trustworthiness: The fragmentation pattern should be consistent with the known stability of carbocations and the functional groups present. For 2-methylcyclopropane-1-carboxylic acid, key fragmentation pathways include the loss of the hydroxyl and carboxyl groups, and cleavage of the strained ring.

m/z (Mass/Charge) Proposed Fragment Identity Significance
100[C₅H₈O₂]⁺Molecular Ion (M⁺). Its presence, even if weak, confirms the molecular weight.
83[M - OH]⁺Loss of the hydroxyl radical, a common fragmentation for carboxylic acids.
55[M - COOH]⁺ or [C₄H₇]⁺Loss of the carboxyl group, resulting in the 2-methylcyclopropyl cation. This is often a prominent peak.[5]
41[C₃H₅]⁺A common fragment in aliphatic systems, likely from ring cleavage.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the purified isomer in a volatile solvent like dichloromethane.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: 35-350 amu.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its mass spectrum to identify the molecular ion and key fragments.

Infrared (IR) Spectroscopy

Authoritative Grounding: IR spectroscopy is exceptionally reliable for identifying the carboxylic acid functional group due to its highly characteristic absorption bands.[6]

Trustworthiness: The presence of a very broad O-H stretch overlapping the C-H region and a strong, sharp carbonyl (C=O) stretch is definitive proof of a carboxylic acid.

Wavenumber (cm⁻¹) Vibrational Mode Appearance Significance
3300 - 2500O-H stretchVery broad, strongCharacteristic of hydrogen-bonded carboxylic acid dimers.[7]
~2950C-H stretch (sp³)Sharp, mediumFrom the methyl and cyclopropyl C-H bonds.
1725 - 1690C=O stretchSharp, very strongThe most intense and recognizable peak for a carboxylic acid.[6]
1320 - 1210C-O stretchStrongCoupled C-O stretching and O-H bending.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a single drop of the purified liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Overall Spectroscopic Analysis Workflow

G cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy start Purified Isomer ms GC-MS Analysis start->ms ir FTIR Analysis start->ir nmr 1H, 13C, COSY, NOESY start->nmr ms_result Confirm MW = 100.12 Analyze Fragmentation ms->ms_result ir_result Confirm -COOH Group (O-H, C=O stretches) ir->ir_result nmr_result Confirm Connectivity & Stereochemistry nmr->nmr_result

Caption: Integrated workflow for comprehensive structural confirmation.

Part 3: Elucidation of Stereochemistry with NMR Spectroscopy

Expertise & Experience: While MS and IR confirm the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for determining the precise connectivity and, crucially, the stereochemistry of the molecule. The chemical environment of each proton and carbon atom is exquisitely sensitive to its 3D arrangement.

Trustworthiness: The key to assigning stereochemistry lies in the through-bond coupling constants (³J) in ¹H NMR and through-space correlations in 2D NOESY experiments. For cyclopropanes, the coupling constant between two cis protons (³J_cis_) is typically larger than the coupling between two trans protons (³J_trans_). This empirical rule provides a self-validating system for assigning relative stereochemistry.

¹H and ¹³C NMR Spectroscopy
Nucleus Signal Expected Chemical Shift (ppm) Significance
¹H-COOH10.0 - 12.0 (broad singlet)Highly deshielded proton of the carboxylic acid.
¹HCyclopropane H's0.5 - 1.8 (complex multiplets)Shielded protons due to the ring current effect of the cyclopropane ring.
¹H-CH₃~1.2 (doublet)Methyl group split by the adjacent cyclopropyl proton.
¹³C-C=O175 - 185Carbonyl carbon of the carboxylic acid.
¹³CCyclopropane C's15 - 30Shielded sp³ carbons of the strained ring.
¹³C-CH₃~18Methyl group carbon.
Distinguishing cis vs. trans Isomers

The most powerful diagnostic for assigning the relative cis/trans stereochemistry is the coupling constant (J-value) between the two protons on the cyclopropane ring that are attached to the carbons bearing the methyl and carboxyl groups (H1 and H2).

  • ³J_cis_ (H1-H2): Typically in the range of 8-11 Hz .

  • ³J_trans_ (H1-H2): Typically in the range of 4-7 Hz .

This significant difference allows for an unambiguous assignment. Further confirmation can be obtained from a 2D NOESY experiment, where a cis arrangement would show a through-space correlation (cross-peak) between the methyl protons and the proton on the carboxyl-bearing carbon, a correlation that would be absent in the trans isomer.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition (400 MHz):

    • Acquire a standard single-pulse spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the acidic proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain sharp singlets for each unique carbon.

  • 2D NMR (if needed):

    • Acquire a COSY spectrum to confirm proton-proton coupling relationships.

    • Acquire a NOESY spectrum to confirm through-space relationships for stereochemical assignment.

Logical Flow for Stereochemical Assignment via NMR

G start Acquire 1H NMR Spectrum multiplets Analyze Cyclopropane Region (0.5-1.8 ppm) start->multiplets decision Measure Coupling Constant (J_H1-H2) multiplets->decision cis_path J = 8-11 Hz decision->cis_path  high J trans_path J = 4-7 Hz decision->trans_path  low J assign_cis Assign cis Stereochemistry cis_path->assign_cis assign_trans Assign trans Stereochemistry trans_path->assign_trans noesy Confirm with 2D NOESY (Optional but Recommended) assign_cis->noesy assign_trans->noesy

Caption: Decision-making process for assigning relative stereochemistry using ¹H NMR.

Conclusion

The structural confirmation of 2-methylcyclopropane-1-carboxylic acid is not a single measurement but a systematic investigation. This guide demonstrates a robust, multi-technique workflow that provides an interlocking web of evidence. By first achieving complete isomer separation via HPLC, each stereoisomer can be subjected to rigorous spectroscopic analysis. Mass spectrometry confirms the molecular weight and formula, infrared spectroscopy verifies the essential carboxylic acid functionality, and a detailed analysis of NMR data provides the definitive stereochemical assignment. Adherence to this comprehensive approach ensures the absolute structural integrity of these valuable chemical building blocks, fostering reproducibility and confidence in subsequent research and development endeavors.

References

  • Vertex AI Search. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives.
  • Unknown Source. INFRARED SPECTROSCOPY (IR).
  • ACS Publications. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • PubChem - NIH. (n.d.). 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873.
  • BenchChem. (n.d.). Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers.
  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Google Patents. (2005, March 10). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.

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Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Methylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a cornerstone of scientific integrity and a prerequisite for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a cornerstone of scientific integrity and a prerequisite for its use in further research and development. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 2-methylcyclopropane-1-carboxylic acid, a chiral building block of interest in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The causality behind employing a multi-pronged analytical strategy lies in the concept of orthogonality. Each technique subjects the analyte to different separation and detection principles, thereby providing a more comprehensive and trustworthy assessment of its purity than any single method alone. This approach is critical for identifying and quantifying a wide range of potential impurities, including stereoisomers, starting materials, byproducts, and degradation products.

The Analytical Challenge: Potential Impurities in the Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

The synthesis of 2-methylcyclopropane-1-carboxylic acid, often proceeding from the oxidation of 2-methylcyclopropanemethanol, presents several potential impurities. A robust purity validation strategy must be capable of separating and quantifying the target analyte from these potential contaminants.

Potential Process-Related Impurities:

  • Starting Material: Unreacted 2-methylcyclopropanemethanol.

  • Over-oxidation Byproduct: While the target is the carboxylic acid, harsh oxidation conditions could potentially lead to other byproducts.

  • Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to cleavage under certain conditions.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and purification process.

  • Stereoisomers: The presence of two chiral centers in 2-methylcyclopropane-1-carboxylic acid means it can exist as four stereoisomers (two pairs of enantiomers). The synthetic route may not be perfectly stereoselective, leading to the presence of diastereomers and the other enantiomer.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique, or combination of techniques, is crucial for obtaining a reliable purity value. The following sections provide a detailed comparison of HPLC, GC-MS, and qNMR for the analysis of 2-methylcyclopropane-1-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separation

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1] For 2-methylcyclopropane-1-carboxylic acid, both achiral (for general purity) and chiral HPLC methods are essential.

Principles of Separation:

  • Reversed-Phase HPLC: Separates compounds based on their hydrophobicity. This is suitable for determining the purity of the compound with respect to non-chiral impurities.

  • Chiral HPLC: Employs a chiral stationary phase (CSP) to differentiate between enantiomers.[2] Polysaccharide-based CSPs are often a good starting point for the separation of chiral carboxylic acids.[3][4]

Experimental Protocol: Chiral HPLC Method Development and Validation

This protocol outlines a systematic approach to developing and validating a chiral HPLC method for 2-methylcyclopropane-1-carboxylic acid.

1. Initial Screening of Chiral Stationary Phases and Mobile Phases:

  • Columns: Screen a selection of polysaccharide-based CSPs (e.g., cellulose or amylose-based columns).[5]

  • Mobile Phases:

    • Normal Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol mixtures.[5]

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid.

  • Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

2. Method Optimization:

  • Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

3. Method Validation (in accordance with ICH Q2(R2) guidelines): [6]

  • Specificity: Demonstrate that the method can resolve the enantiomers from each other and from potential impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the undesired enantiomer over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the undesired enantiomer.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Chiral Stationary Phase) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity / Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Workflow for Chiral HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities.[7][8] For a carboxylic acid like 2-methylcyclopropane-1-carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is often necessary.

Principles of Separation and Detection:

  • Gas Chromatography: Separates compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: Provides mass information for the separated compounds, aiding in their identification.

Experimental Protocol: GC-MS Impurity Profiling

1. Derivatization:

  • React the sample with a derivatizing agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester.

2. GC-MS Analysis:

  • Column: A standard non-polar column (e.g., DB-5ms).[6]

  • Injector Temperature: Typically 250 °C.[6]

  • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.[6]

  • MS Detection (Electron Ionization - EI): Acquire mass spectra over a suitable mass range (e.g., 35-350 amu).[6]

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectra of the peaks with a library (e.g., NIST) for tentative identification of impurities.

  • Quantify impurities using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Product Derivatize Derivatization (Esterification) Sample->Derivatize Dilute Dilute in Volatile Solvent Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (Mass Spectra) Detect->Identify Quantify Quantify Impurities (TIC) Identify->Quantify Report Generate Impurity Profile Quantify->Report

Workflow for GC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

qNMR has emerged as a powerful primary analytical method for purity assessment.[9] Its key advantage is the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for direct and accurate quantification without the need for identical reference standards for each impurity.[10]

Principles of Quantification:

  • The integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.

  • By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR for Absolute Purity

1. Sample Preparation:

  • Accurately weigh a known amount of the synthesized 2-methylcyclopropane-1-carboxylic acid.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Crucial Parameters for Quantification:

    • Long Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Sufficient Number of Scans: To achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Workflow for Absolute Purity by qNMR.

Comparison of Analytical Techniques for Purity Validation

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarity and/or chirality.Chromatographic separation based on volatility, with mass-based detection.Spectroscopic, based on the direct proportionality of signal intensity to the number of nuclei.
Primary Use Purity (achiral), Enantiomeric and Diastereomeric purity (chiral).Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination of the main component.
Strengths High sensitivity for trace impurities, excellent for isomer separation.High specificity for impurity identification through mass fragmentation patterns.Primary analytical method, no need for specific reference standards for impurities, non-destructive.[1][9]
Limitations Requires reference standards for quantification of impurities, potential for co-elution.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity for trace impurities compared to HPLC, requires a certified internal standard.
Reference Standard Required for each impurity for accurate quantification.Required for quantification.Requires a certified internal standard, but not of the analyte itself.
Validation Well-established protocols (ICH Q2(R2)).[6]Well-established protocols.Requires careful validation of acquisition parameters (e.g., relaxation delay).

Conclusion: An Orthogonal Approach for Comprehensive Purity Validation

For the highest level of confidence in the purity of synthesized 2-methylcyclopropane-1-carboxylic acid, a combination of orthogonal analytical techniques is strongly recommended.

  • Chiral HPLC is indispensable for determining the enantiomeric and diastereomeric purity, which is critical for a chiral molecule.

  • GC-MS provides a powerful tool for identifying and quantifying volatile process-related impurities and residual solvents.

  • qNMR serves as a primary method to establish an accurate, absolute purity value for the bulk material, against which the results from chromatographic methods can be compared.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 2-methylcyclopropane-1-carboxylic acid, ensuring the quality and reliability of their scientific work.

References

  • BenchChem. (2025). Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers. BenchChem.
  • Chromatography Online. (2023). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). BenchChem.
  • BenchChem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. BenchChem.
  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts.
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  • SpringerLink. (2006).
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • LCGC. (2023).
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses.
  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • YouTube. (2018).
  • AMS Biopharma. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. AMS Biopharma.
  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • IJCRT. (2024). IMPURITY PROFILING. IJCRT.org.
  • Biomed J Sci & Tech Res. (2024).
  • Scilit. (2012). Determining and reporting purity of organic molecules: why qNMR. Scilit.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies.
  • Semantic Scholar. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Semantic Scholar.
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Validation

cross-reactivity of 2-methylcyclopropane-1-carboxylic acid in biological assays

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 2-Methylcyclopropane-1-Carboxylic Acid in Biological Assays Introduction: The Double-Edged Sword of the Cyclopropane Moiety In the landscape of modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 2-Methylcyclopropane-1-Carboxylic Acid in Biological Assays

Introduction: The Double-Edged Sword of the Cyclopropane Moiety

In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a uniquely powerful motif. Its incorporation into drug candidates can profoundly influence their pharmacological profiles, often enhancing metabolic stability, improving binding affinity to biological targets, and increasing potency.[1][2] The rigid, three-dimensional structure of the cyclopropane group can lock a molecule into a bioactive conformation, a desirable trait for targeted drug design.[1][3] 2-Methylcyclopropane-1-carboxylic acid, particularly as a chiral building block, leverages these properties to introduce conformational restraint, which can enhance selectivity and metabolic stability in active pharmaceutical ingredients (APIs).[4]

However, the very structural and electronic features that make this moiety advantageous also necessitate a rigorous evaluation of its potential for unintended interactions. Cross-reactivity—the binding of a compound to targets other than the intended one—is a critical concern in drug development, as it can lead to off-target effects and adverse drug reactions.[5][6] For a molecule like 2-methylcyclopropane-1-carboxylic acid, whose structure may mimic endogenous ligands or other small molecules, understanding its selectivity profile is not just a regulatory hurdle but a fundamental aspect of ensuring safety and efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity of 2-methylcyclopropane-1-carboxylic acid and its analogs. We will delve into the structural basis of cross-reactivity, compare it with relevant chemical alternatives, and provide detailed protocols for robust experimental assessment.

The Structural Basis of Cross-Reactivity: Why Molecular Shape Matters

Cross-reactivity in biological assays, especially immunoassays and receptor-binding assays, is fundamentally a phenomenon of molecular recognition. An antibody or receptor designed to bind a specific analyte may also bind to other molecules that share similar structural or electronic features.[7][8] For 2-methylcyclopropane-1-carboxylic acid, several factors dictate its potential for such interactions:

  • Stereoelectronic Properties: The cyclopropane ring possesses a unique hybrid of sp2 and sp3 character, with significant ring strain (27.5 kcal/mol).[1][9] This imparts a distinct electronic signature and a rigid, planar arrangement of its carbon atoms that can mimic other chemical structures.[2]

  • Isosterism: In medicinal chemistry, the cyclopropane group is frequently employed as a bioisostere for other common chemical groups, such as gem-dimethyl groups, alkenes, or even aromatic rings.[10] This inherent mimicry is a primary driver for potential cross-reactivity. If an assay target recognizes a gem-dimethyl moiety, it may inadvertently bind a cyclopropyl-containing compound.

  • Stereochemistry: The biological activity of chiral molecules can be highly dependent on their stereoisomeric form.[11] For 2-methylcyclopropane-1-carboxylic acid, which has multiple stereoisomers (e.g., (1S,2S), (1R,2R), (1S,2R), (1R,2S)), each isomer presents a unique three-dimensional shape to a biological target. It is plausible, and indeed observed in similar systems, that one stereoisomer could be highly selective for the intended target while another exhibits significant cross-reactivity with off-targets.[12]

Visualizing Structural Analogs

To conceptualize the potential for cross-reactivity, it is useful to compare the structure of 2-methylcyclopropane-1-carboxylic acid with its common isosteres and structural relatives.

G cluster_0 2-Methylcyclopropane-1-carboxylic Acid cluster_1 Cyclobutane Carboxylic Acid (Analog) cluster_2 3,3-Dimethylbutanoic Acid (gem-Dimethyl Isostere) cluster_3 Cyclopentane Carboxylic Acid (Analog) a a b b c c d d

Caption: Structural comparison of key molecules.

Comparative Analysis: A Data-Driven Look at Specificity

While publicly available, direct experimental cross-reactivity data for 2-methylcyclopropane-1-carboxylic acid across a wide range of assays is limited. To illustrate the principles of comparative analysis, this section presents a hypothetical dataset. This data represents what a researcher might generate when evaluating the specificity of this compound against its structural analogs in a competitive immunoassay designed to detect a short-chain fatty acid (the "primary ligand").

In this scenario, the assay uses an antibody raised against 3,3-dimethylbutanoic acid. The cross-reactivity of other compounds is measured by their ability to displace the primary ligand, quantified by the concentration required to inhibit 50% of the signal (IC50).

Table 1: Hypothetical Cross-Reactivity Data in a Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity*
Primary Ligand (3,3-Dimethylbutanoic Acid)3,3-Dimethylbutanoic Acid50100%
Test Compound (2-Methylcyclopropane-1-carboxylic Acid)2-Methylcyclopropane-1-carboxylic Acid8505.9%
Analog 1 (Cyclobutane Carboxylic Acid)Cyclobutane Carboxylic Acid2,5002.0%
Analog 2 (Cyclopentane Carboxylic Acid)Cyclopentane Carboxylic Acid>10,000<0.5%
Analog 3 (Butyric Acid - Linear Control)Butyric Acid1,2004.2%

*Percent Cross-Reactivity = (IC50 of Primary Ligand / IC50 of Test Compound) x 100

Interpretation of Hypothetical Data
  • Isosteric Mimicry: The test compound, 2-methylcyclopropane-1-carboxylic acid, shows a notable level of cross-reactivity (5.9%). This supports the hypothesis that its rigid structure acts as an effective isostere for the gem-dimethyl group of the primary ligand, allowing it to fit into the antibody's binding pocket.

  • Impact of Ring Size: As the ring size increases from cyclopropane to cyclobutane and cyclopentane, the cross-reactivity drops significantly. This suggests that the specific geometry and steric bulk of the three-membered ring are key to the observed interaction. The larger rings likely introduce steric clashes that prevent optimal binding.

  • Rigidity vs. Flexibility: The linear control (butyric acid) shows moderate cross-reactivity. The higher cross-reactivity of the cyclopropane analog compared to the cyclobutane and cyclopentane analogs, despite having fewer carbons, highlights how conformational rigidity can enhance binding affinity to a specific target, even an unintended one.[10]

A Framework for Assessing Cross-Reactivity and Off-Target Effects

A robust assessment of cross-reactivity is a multi-step, iterative process that combines computational prediction with orthogonal experimental validation.[13] This self-validating system ensures that potential liabilities are identified early and characterized thoroughly.

G A Step 1: In Silico Prediction B 2D/3D Similarity Searches (e.g., SEA, XPI) [8] A->B C Molecular Docking Against Known Off-Targets [10] A->C D Step 2: Focused In Vitro Screening B->D C->D E Competitive Immunoassays (e.g., ELISA, RIA) [34] D->E F Receptor Binding Assays D->F G Step 3: Broad Off-Target Profiling E->G F->G H Chemoproteomics (e.g., ABPP, TPP) [4] G->H I Phenotypic Screening G->I J Step 4: Validation & Analysis H->J I->J K Confirm Hits in Cellular Models Quantify Potency (IC50/EC50) J->K

Caption: Workflow for off-target liability assessment.

Experimental Protocols

Protocol 1: Competitive ELISA for Quantifying Cross-Reactivity

This protocol describes a standard procedure for determining the percent cross-reactivity of a test compound in a competitive enzyme-linked immunosorbent assay (ELISA).

Causality Behind Experimental Choices:

  • Coating with Antigen-Protein Conjugate: The target analyte (or a derivative) is conjugated to a larger protein (like BSA) to facilitate stable immobilization onto the microplate wells. This provides the "bait" for the specific antibody.

  • Competitive Binding: The principle relies on competition between the free analyte in the sample/standard and the immobilized analyte for a limited number of antibody binding sites. Higher concentrations of free analyte result in less antibody binding to the plate, leading to a weaker signal.

  • Blocking Step: The blocking buffer (e.g., non-fat milk or BSA) is crucial to prevent non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which would otherwise lead to high background noise and inaccurate results.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute an antigen-protein conjugate (e.g., 3,3-dimethylbutanoic acid-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

  • Competitive Reaction:

    • Prepare serial dilutions of the primary ligand standard and each test compound (e.g., 2-methylcyclopropane-1-carboxylic acid and its analogs) in Assay Buffer (e.g., PBS with 1% BSA).

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the appropriate standard or test compound dilution to each well.

    • Immediately add 50 µL of the primary antibody (at a pre-optimized dilution in Assay Buffer) to each well.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Secondary Antibody and Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in Assay Buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance vs. log[concentration] for the primary ligand.

    • Determine the IC50 value for the primary ligand and each test compound.

    • Calculate the percent cross-reactivity using the formula: %CR = (IC50_Primary_Ligand / IC50_Test_Compound) * 100.

Protocol 2: Overview of Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for identifying direct target engagement and off-target binding within a cellular context. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[5]

Workflow Overview:

  • Treatment: Intact cells or cell lysates are treated with the test compound (e.g., 2-methylcyclopropane-1-carboxylic acid) or a vehicle control.

  • Heating: The samples are heated across a range of temperatures, creating a thermal gradient.

  • Lysis and Separation: Cells are lysed, and the soluble (non-denatured) proteins are separated from the aggregated (denatured) proteins by centrifugation.

  • Quantification: The amount of soluble protein remaining at each temperature is quantified using methods like Western blotting (for specific targets) or mass spectrometry (for proteome-wide analysis).

  • Analysis: A "melting curve" is generated for each protein. A shift in this curve to a higher temperature in the drug-treated sample compared to the control indicates that the compound has bound to and stabilized that protein.

Conclusion and Recommendations for Researchers

The unique structural and electronic properties of 2-methylcyclopropane-1-carboxylic acid make it a valuable building block in drug discovery, offering a means to enhance potency and optimize pharmacokinetic properties.[2][10] However, these same features necessitate a proactive and rigorous approach to evaluating its potential for cross-reactivity in biological assays.

As our comparative guide illustrates, even subtle changes in molecular geometry—such as ring size or stereochemistry—can dramatically alter a compound's selectivity profile. Relying solely on structural intuition is insufficient. We strongly recommend a multi-pronged strategy for any research program involving this or similar moieties:

  • Early In Silico Screening: Leverage computational tools to predict potential off-target interactions early in the design phase. This can help prioritize compounds and flag potential liabilities before significant resources are invested.[14][15]

  • Empirical Testing is Non-Negotiable: Cross-reactivity must be determined experimentally. Competitive immunoassays are a standard and effective tool for focused screening against known related compounds.

  • Employ Orthogonal Methods: No single method is foolproof. Complement focused assays with broader, unbiased techniques like thermal proteomics or chemoproteomics to uncover unexpected off-targets.[5][13]

  • Characterize All Stereoisomers: Do not assume that different stereoisomers will behave identically. The biological activity and off-target profile of each relevant isomer should be independently characterized.[12]

By integrating these principles, researchers can harness the full potential of the cyclopropane motif while mitigating the risks associated with off-target effects, ultimately leading to the development of safer and more effective therapeutics.

References

  • Vertex AI Search. (2025, October 13).
  • BenchChem. (2025). Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
  • PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • BOC Sciences. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • PharmaBlock. Application of Cyclopropane in Drug Discovery.
  • Elsevier. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • American Chemical Society. One (small)
  • PMC. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PubMed. (2014, October 15). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones.
  • bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
  • MySkinRecipes. (1S,2S)-2-Methylcyclopropane-1-carboxylicacid.
  • PMC. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • Süzen, S. Stereochemistry and Biological Activity of Drugs.
  • PMC. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • PMC. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • Taylor & Francis Online. Cross-reactivity – Knowledge and References.

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Methylcyclopropane-1-Carboxylic Acid

Introduction: The Significance of the 2-Methylcyclopropyl Moiety The 2-methylcyclopropane-1-carboxylic acid framework is a privileged structural motif in medicinal chemistry and materials science. Its inherent ring strai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Methylcyclopropyl Moiety

The 2-methylcyclopropane-1-carboxylic acid framework is a privileged structural motif in medicinal chemistry and materials science. Its inherent ring strain and defined stereochemistry offer unique conformational constraints and metabolic stability, making it a valuable building block in the design of novel therapeutics and functional materials. The precise stereochemical orientation of the methyl and carboxylic acid groups is often critical for biological activity, necessitating synthetic strategies that afford high levels of diastereomeric and enantiomeric control.

This guide provides an in-depth comparison of the most prevalent and emerging synthetic routes to 2-methylcyclopropane-1-carboxylic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, stereoselectivities, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important molecular scaffold.

Comparative Analysis of Synthetic Strategies

We will explore four primary strategies for the synthesis of 2-methylcyclopropane-1-carboxylic acid:

  • Simmons-Smith Cyclopropanation and Subsequent Oxidation: A classic and reliable method for the diastereoselective cyclopropanation of an alkene precursor.

  • Corey-Chaykovsky Reaction: A powerful method for the cyclopropanation of electron-deficient alkenes using a sulfur ylide.

  • Kulinkovich Reaction followed by Oxidation: A titanium-mediated approach to generate a cyclopropanol intermediate, which is then oxidized to the target carboxylic acid.

  • Asymmetric Catalytic Cyclopropanation: The use of chiral transition-metal catalysts to achieve high enantioselectivity in the cyclopropanation step.

A summary of the key performance indicators for these routes is presented below:

Synthetic RouteStarting MaterialKey ReagentsTypical YieldDiastereoselectivity (trans:cis)Enantioselectivity (% ee)ScalabilityKey Advantages & Disadvantages
Simmons-Smith CrotonaldehydeEt₂Zn, CH₂I₂GoodHigh (>95:5)Racemic (without chiral auxiliaries)GoodAdvantages: High diastereoselectivity, reliable. Disadvantages: Stoichiometric zinc, expensive reagents.
Corey-Chaykovsky Ethyl Crotonate(CH₃)₃S(O)I, NaH/KOtBuGood (48% reported on large scale)[1]High (>98:2 for trans)RacemicExcellentAdvantages: Scalable, high trans-selectivity. Disadvantages: Use of strong bases, potential for side reactions.
Kulinkovich Reaction Propionate EsterEtMgBr, Ti(Oi-Pr)₄Moderate to GoodGood (cis-selective)[2][3][4]Racemic (without chiral ligands)ModerateAdvantages: Readily available starting materials. Disadvantages: Requires subsequent oxidation, cis-selectivity may not be desired.
Asymmetric Catalysis Crotonate EsterDiazoacetate, Chiral Cu or Rh catalystGoodHighExcellent (>90%)[5]ModerateAdvantages: High enantioselectivity. Disadvantages: Use of potentially hazardous diazo compounds, catalyst cost.

Route 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that stereospecifically adds a methylene group across a double bond[6][7][8][9][10]. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its enhanced reactivity and reproducibility[6].

Mechanistic Rationale

The reaction proceeds through the formation of an iodomethylzinc iodide carbenoid, which then coordinates to the alkene. The methylene group is delivered in a concerted fashion via a "butterfly" transition state, which accounts for the observed syn-addition and retention of the alkene's stereochemistry. When using an allylic alcohol as the substrate, the hydroxyl group can direct the carbenoid to the same face of the double bond, leading to high diastereoselectivity. For substrates like crotonaldehyde, the reaction stereospecifically produces the trans-2-methylcyclopropane-1-carbaldehyde.

Simmons-Smith Reaction Crotonaldehyde Crotonaldehyde 2-Methylcyclopropane-1-carbaldehyde 2-Methylcyclopropane-1-carbaldehyde Crotonaldehyde->2-Methylcyclopropane-1-carbaldehyde Et₂Zn, CH₂I₂ 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carbaldehyde->2-Methylcyclopropane-1-carboxylic acid Oxidation (e.g., Pinnick)

Caption: Simmons-Smith cyclopropanation workflow.

Experimental Protocol: Synthesis of trans-2-Methylcyclopropane-1-carboxylic acid

Step 1: Simmons-Smith Cyclopropanation of Crotonaldehyde

  • To a stirred solution of anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add diiodomethane (2.0 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 equiv.) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to allow for carbenoid formation.

  • Add freshly distilled crotonaldehyde (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylcyclopropane-1-carbaldehyde.

Step 2: Pinnick Oxidation to the Carboxylic Acid [11][12][13][14]

  • Dissolve the crude 2-methylcyclopropane-1-carbaldehyde (1.0 equiv.) in tert-butanol and water.

  • Add 2-methyl-2-butene (a hypochlorite scavenger, 2.0 equiv.).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv.) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction for 4-6 hours until the aldehyde is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-methylcyclopropane-1-carboxylic acid.

Route 2: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), to cyclopropanate electron-deficient alkenes such as α,β-unsaturated esters[15][16][17]. This method is particularly well-suited for large-scale synthesis.

Mechanistic Rationale

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ester, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces dimethyl sulfoxide (DMSO) to form the cyclopropane ring. The reaction generally favors the formation of the trans product due to steric considerations in the ring-closing step.

Corey-Chaykovsky Reaction Ethyl Crotonate Ethyl Crotonate Ethyl 2-methylcyclopropane-1-carboxylate Ethyl 2-methylcyclopropane-1-carboxylate Ethyl Crotonate->Ethyl 2-methylcyclopropane-1-carboxylate Corey's Ylide 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid Ethyl 2-methylcyclopropane-1-carboxylate->2-Methylcyclopropane-1-carboxylic acid Hydrolysis

Caption: Corey-Chaykovsky reaction workflow.

Experimental Protocol: Scalable Synthesis of trans-2-Methylcyclopropane-1-carboxylic acid[1]

Step 1: Corey-Chaykovsky Cyclopropanation of Ethyl Crotonate

  • Prepare Corey's ylide by adding sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) to a solution of trimethylsulfoxonium iodide (1.1 equiv.) in anhydrous DMSO under an inert atmosphere. Stir at room temperature until hydrogen evolution ceases.

  • In a separate flask, dissolve ethyl crotonate (1.0 equiv.) in anhydrous DMSO.

  • Heat the ethyl crotonate solution to 80 °C.

  • Slowly add the pre-formed ylide solution to the hot ethyl crotonate solution.

  • Maintain the reaction at 80-95 °C for 1-2 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature and quench by pouring into ice-water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl trans-2-methylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equiv.) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, remove the ethanol under reduced pressure, and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield trans-2-methylcyclopropane-1-carboxylic acid.

Route 3: Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction provides a route to cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst[18][19][20]. The resulting 2-methylcyclopropanol can then be oxidized to the target carboxylic acid.

Mechanistic Rationale

The reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester in a process equivalent to a 1,2-dicarbanion addition, leading to the cyclopropanol product[2][3][4]. The reaction typically exhibits a preference for the formation of the cis-disubstituted cyclopropanol.

Kulinkovich Reaction Propionate Ester Propionate Ester 1,2-dimethylcyclopropan-1-ol 1,2-dimethylcyclopropan-1-ol Propionate Ester->1,2-dimethylcyclopropan-1-ol EtMgBr, Ti(O-i-Pr)₄ 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid 1,2-dimethylcyclopropan-1-ol->2-Methylcyclopropane-1-carboxylic acid Oxidation (e.g., Jones)

Caption: Kulinkovich reaction workflow.

Experimental Protocol: Synthesis of 2-Methylcyclopropane-1-carboxylic acid

Step 1: Kulinkovich Reaction

  • To a solution of ethyl propionate (1.0 equiv.) and titanium(IV) isopropoxide (0.2 equiv.) in anhydrous diethyl ether under an inert atmosphere, add ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • Cool to room temperature and quench by the slow addition of water.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 1,2-dimethylcyclopropan-1-ol.

Step 2: Jones Oxidation to the Carboxylic Acid [21][22][23][24]

  • Dissolve the crude cyclopropanol in acetone and cool to 0 °C.

  • Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and water.

  • Add the Jones reagent dropwise to the alcohol solution at 0 °C until an orange color persists.

  • Stir for 1 hour at 0 °C, then add isopropanol to quench the excess oxidant.

  • Filter the mixture and concentrate the filtrate.

  • Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylcyclopropane-1-carboxylic acid.

Route 4: Asymmetric Catalytic Cyclopropanation

For the synthesis of enantiomerically pure 2-methylcyclopropane-1-carboxylic acid, asymmetric catalysis is the most direct approach. This typically involves the reaction of an alkene with a diazoacetate in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper[5][25].

Mechanistic Rationale

The transition metal catalyst reacts with the diazoacetate to form a metal-carbene intermediate. The chiral ligands on the metal create a chiral environment that directs the addition of the carbene to the alkene, leading to the formation of one enantiomer of the cyclopropane product in excess.

Asymmetric Cyclopropanation Butene Butene Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate Butene->Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate Ethyl diazoacetate, Chiral Rh(II) catalyst (1S,2S)-2-Methylcyclopropane-1-carboxylic acid (1S,2S)-2-Methylcyclopropane-1-carboxylic acid Ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate->(1S,2S)-2-Methylcyclopropane-1-carboxylic acid Hydrolysis

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Safety & Regulatory Compliance

Safety

2-methylcyclopropane-1-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Methylcyclopropane-1-carboxylic Acid As drug development professionals and synthetic chemists scale up the use of cyclopropane derivatives—often utilized as crucial buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Methylcyclopropane-1-carboxylic Acid

As drug development professionals and synthetic chemists scale up the use of cyclopropane derivatives—often utilized as crucial building blocks for active pharmaceutical ingredients (APIs)—proper lifecycle management of these reagents becomes paramount. 2-Methylcyclopropane-1-carboxylic acid (CAS: 29555-02-0) presents specific logistical and safety challenges due to its dual nature as both a1[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and RCRA-compliant disposal of this chemical, designed specifically for advanced laboratory settings.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must establish the quantitative boundaries of the chemical. The following data dictates our choice of Personal Protective Equipment (PPE) and waste segregation strategy.

Table 1: Quantitative Data and Hazard Classifications for 2-Methylcyclopropane-1-carboxylic Acid

ParameterValue / ClassificationOperational Implication
CAS Number 29555-02-0Unique identifier for waste manifesting.
Density 1.027 g/mL at 25 °C[1]Sinks in non-polar solvents; slightly denser than water.
Boiling Point 190-191 °C (at 745 mmHg)[1]Low volatility at room temp, but heating generates hazardous fumes.
Flash Point 87 °C (188.6 °F) - Closed Cup[1]Combustible. Requires 2[2].
GHS Classification Skin Corr. 1B (H314)[1]Causes 3[3].
Storage Class 8A (Combustible corrosive)[1]Must be segregated from strong oxidizers and bases[2].

Mechanistic Rationale for PPE and Handling

Standard laboratory PPE is insufficient for handling concentrated 2-methylcyclopropane-1-carboxylic acid. Because it is a Category 1B skin corrosive, immediate tissue destruction can occur upon contact.

  • Respiratory Protection: When handling outside a fume hood or during a spill, an 1 is mandatory[1].

    • Causality: The 'E' rating specifically filters acid gases, neutralizing the carboxylic acid vapors, while the 'A' rating captures the organic vapor components.

  • Dermal Protection: Heavy-duty impervious gloves (e.g., butyl rubber or thick nitrile) and a face shield over chemical goggles are required[1].

    • Causality: The lipophilic methylcyclopropane ring enhances skin penetration compared to strictly aqueous inorganic acids, necessitating robust, non-permeable barrier protection.

Spill Response and Containment Workflow

In the event of a breach, immediate containment is critical to prevent environmental discharge, which is 4[4].

SpillResponse Start Spill Detected: 2-Methylcyclopropane-1-carboxylic acid Assess Assess Volume & Location Start->Assess PPE Don PPE (ABEK Respirator, Face Shield, Gloves) Assess->PPE Vent Ensure Exhaust Ventilation Remove Ignition Sources PPE->Vent Contain Contain Spill (Sand, Vermiculite, Silica Gel) Vent->Contain Transfer Transfer to Airtight Hazardous Waste Container Contain->Transfer Decon Decontaminate Surface (Scrub with Alcohol/Water) Transfer->Decon Dispose Label & Route to RCRA-Approved Disposal Decon->Dispose

Workflow for 2-methylcyclopropane-1-carboxylic acid spill containment.

Detailed Spill Protocol:

  • Evacuation and Ventilation: Immediately evacuate non-essential personnel. Maximize local exhaust ventilation to disperse combustible vapors[4].

  • Ignition Control: Remove all sources of ignition. Although the flash point is 87 °C, localized heating or aerosolization can create explosive mixtures[4].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as 4[4].

    • Causality: Do not use combustible materials like sawdust. The acid can react with organic absorbents, and the resulting mixture retains the chemical's inherent combustibility, elevating fire risks.

  • Collection: Using spark-proof tools, scoop the absorbed mixture into a chemically resistant, airtight high-density polyethylene (HDPE) container[2].

  • Decontamination: Scrub the spill surface with a 3[3].

    • Causality: The lipophilic methylcyclopropane ring makes the compound poorly soluble in pure cold water; alcohol effectively solubilizes the organic moiety, while the subsequent water wash dilutes and flushes the acidic carboxylate group.

Standard Operating Procedure (SOP) for Routine Disposal

Chemical waste generators must comply with local, regional, and national hazardous waste regulations (e.g.,5)[5]. 2-Methylcyclopropane-1-carboxylic acid must never be discharged into drains or waterways[4].

Step 1: Waste Segregation

  • Collect waste in a dedicated, clearly labeled HDPE or glass container.

  • Incompatibility Warning: Never mix this acid waste with 2[2].

    • Causality: Beyond standard acid-base exothermic reactions, the strained cyclopropane ring is highly susceptible to oxidative ring-opening. Mixing with oxidizers can trigger rapid gas evolution and over-pressurize sealed waste containers.

Step 2: Waste Characterization

  • Under6, unneutralized aqueous mixtures containing this chemical may exhibit the characteristic of Corrosivity (Waste Code D002) if the pH is ≤ 2.0[6].

  • If mixed with flammable organic solvents during synthesis, the resulting waste stream may also carry the Ignitability characteristic (Waste Code D001).

Step 3: Container Management

  • Keep the waste container3, away from direct sunlight and heat sources[3].

  • Ensure secondary containment is used to capture potential leaks.

Step 4: Institutional Transfer

  • Coordinate with your Environmental Health and Safety (EHS) department or a7[7].

  • Provide the vendor with the exact composition of the waste profile, referencing CAS 29555-02-0 and its GHS classification (Skin Corr. 1B)[1].

References

  • ChemScene. "Safety Data Sheet - 2-Methylcyclopropane-1-carboxylic acid". ChemScene LLC.
  • CymitQuimica. "Safety Data Sheet - (1S,2S)-2-Methylcyclopropanecarboxylic acid". CymitQuimica.
  • Spectrum Chemical. "Safety Data Sheet - trans-2-Phenyl-1-cyclopropanecarboxylic Acid". TCI America.
  • Sigma-Aldrich. "2-Methylcyclopropanecarboxylic acid 98 29555-02-0". Sigma-Aldrich.
  • Enamine. "Safety Data Sheet - rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid". Enamine.
  • EPA. "EPCRA Section 313 Industry Guidance RCRA Subtitle C TSD Facilities". EPA.gov.
  • Cole-Parmer. "Material Safety Data Sheet - Cyclopropanecarboxylic Acid Chloride". Cole-Parmer.

Sources

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